molecular formula C12H18O5 B1598389 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone CAS No. 41301-66-0

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Cat. No.: B1598389
CAS No.: 41301-66-0
M. Wt: 242.27 g/mol
InChI Key: ZEAPJFYZWGYKCO-UHFFFAOYSA-N
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Description

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (CAS 41301-66-0) is a high-purity chemical intermediate primarily valued in organic synthesis for constructing complex cyclic structures . This compound is a versatile beta-keto ester that plays a significant role in the production of pharmaceuticals and agrochemicals, where its molecular structure allows for further functionalization to create molecules with specific biological activities . Researchers frequently utilize it in cyclization reactions to form five-membered rings, which are common motifs in many active compounds . Its application is particularly important in medicinal chemistry, contributing to the design and synthesis of potential drug candidates . The compound is characterized by its molecular formula of C12H18O5 and a molecular weight of 242.27 g/mol . It is identified under several synonyms, including ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate . For identification, its canonical SMILES is CCOC(=O)CC1(CCCC1=O)C(=O)OCC . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses. It should be stored at 2-8°C .

Properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-3-16-10(14)8-12(11(15)17-4-2)7-5-6-9(12)13/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAPJFYZWGYKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCC1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403082
Record name ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41301-66-0
Record name ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Versatile Cyclopentanone Building Block

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, systematically named ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate, is a highly functionalized cyclopentanone derivative. Its structural complexity, featuring a quaternary carbon center and multiple ester functionalities, makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. The cyclopentanone core is a prevalent scaffold in a variety of biologically active compounds. This guide provides a detailed exploration of the primary synthetic pathway to this molecule, grounded in established organic chemistry principles and supported by practical, field-proven insights.

Core Synthesis Pathway: A Two-Step Approach

The most efficient and widely recognized synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a two-step process. This pathway begins with the intramolecular cyclization of a linear diester via the Dieckmann condensation, followed by the alkylation of the resulting cyclic β-keto ester.

A "one-pot" variation of this synthesis, where the alkylation is performed sequentially in the same reaction vessel following the cyclization, has been developed to improve efficiency and reduce the need for isolation of the intermediate.[1]

Part 1: Dieckmann Condensation of Diethyl Adipate

The initial step involves the base-catalyzed intramolecular condensation of diethyl adipate to form the sodium salt of ethyl 2-oxocyclopentanecarboxylate. This reaction is a classic example of the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[2][3]

Mechanism and Rationale

The Dieckmann condensation is a robust method for forming five- and six-membered rings.[4] The mechanism proceeds as follows:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups of diethyl adipate to form a resonance-stabilized enolate. The use of an alkoxide base corresponding to the ester's alcohol component (ethoxide for an ethyl ester) is crucial to prevent transesterification, a side reaction that would lead to a mixture of products.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

  • Cyclization and Elimination: This intramolecular attack forms a cyclic tetrahedral intermediate, which then eliminates an ethoxide ion to yield the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.

  • Deprotonation of the β-Keto Ester: The resulting β-keto ester is more acidic than the starting ester, and it is readily deprotonated by the ethoxide base to form a stable enolate salt. This final deprotonation step is thermodynamically favorable and helps to drive the reaction to completion.

An acidic workup would be required to protonate the enolate and isolate the neutral β-keto ester. However, for the subsequent alkylation, the enolate is typically used directly.

Experimental Protocol: Dieckmann Condensation

This protocol is adapted from established procedures for the Dieckmann condensation of diethyl adipate.[4][5]

Materials:

  • Diethyl adipate

  • Sodium ethoxide (NaOEt) or sodium metal

  • Anhydrous Toluene

  • Anhydrous Ethanol (if starting from sodium metal)

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere.

  • Base Preparation: If using sodium metal, it is dissolved in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. If using commercial sodium ethoxide, it is suspended in anhydrous toluene.

  • Addition of Diethyl Adipate: The diethyl adipate is added dropwise to the stirred solution of sodium ethoxide in toluene at a controlled rate, often at an elevated temperature to initiate the reaction. A typical molar ratio of diethyl adipate to sodium ethoxide is approximately 1:1.1 to ensure complete reaction.

  • Reaction: The reaction mixture is heated to reflux (around 90-115°C in toluene) for several hours (typically 4-10 hours) to drive the condensation to completion.[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Part 2: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate Enolate

Following the Dieckmann condensation, the resulting enolate of ethyl 2-oxocyclopentanecarboxylate is alkylated with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to introduce the carbethoxymethyl group at the α-position.

Mechanism and Rationale

This step is a classic example of the alkylation of an enolate ion, proceeding via an S(_N)2 mechanism.[6][7][8]

  • Nucleophilic Attack: The nucleophilic enolate ion, generated in the Dieckmann condensation, attacks the electrophilic methylene carbon of the ethyl haloacetate.

  • Displacement of the Halide: The halide ion (chloride or bromide) is displaced as the leaving group, forming a new carbon-carbon bond between the α-carbon of the cyclopentanone ring and the carbethoxymethyl group.

The choice of the alkylating agent is critical. Primary halides, like ethyl bromoacetate or chloroacetate, are preferred as they are more susceptible to S(_N)2 attack and less prone to competing elimination reactions.[7]

Experimental Protocol: One-Pot Dieckmann Condensation and Alkylation

This "one-pot" protocol is based on the procedure described in Chinese patent CN103058870A for a similar transformation and integrates the alkylation step directly after the cyclization.[1]

Materials:

  • Reaction mixture from the Dieckmann condensation (containing the sodium enolate of ethyl 2-oxocyclopentanecarboxylate)

  • Ethyl chloroacetate or ethyl bromoacetate

  • Dilute Hydrochloric Acid or saturated aqueous ammonium chloride for workup

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Cooling: After the Dieckmann condensation is complete, the reaction mixture is cooled to a suitable temperature, for instance, 85°C.[1]

  • Addition of Alkylating Agent: Ethyl chloroacetate (or a similar electrophile) is added dropwise to the stirred reaction mixture. A slight excess of the alkylating agent (e.g., 1.1 equivalents relative to the initial diethyl adipate) is often used to ensure complete alkylation. The temperature should be controlled during the addition to prevent exothermic runaway reactions.[1]

  • Alkylation Reaction: The mixture is stirred at an elevated temperature (e.g., 85°C) for an additional period (e.g., 3 hours) to complete the alkylation.[1]

  • Workup:

    • The reaction mixture is cooled to room temperature.

    • It is then carefully quenched with water and neutralized with a dilute acid, such as hydrochloric acid or a saturated aqueous solution of ammonium chloride.[6]

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final product, 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

Data Summary

ParameterValueReference
Starting Material Diethyl Adipate[5]
Intermediate Ethyl 2-oxocyclopentanecarboxylate[5]
Final Product 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone[9]
CAS Number 41301-66-0[9][10]
Molecular Formula C₁₂H₁₈O₅[10]
Molecular Weight 242.27 g/mol [10]
Typical Base Sodium Ethoxide (NaOEt)[4]
Typical Alkylating Agent Ethyl chloroacetate or Ethyl bromoacetate[1]
Typical Solvent Toluene[1][5]
Reaction Temperature Reflux (Dieckmann), ~85°C (Alkylation)[1]
Purity (reported) 95.0%[9]

Visualizing the Synthesis Pathway

Overall Reaction Workflow

Synthesis_Workflow cluster_0 One-Pot Synthesis DiethylAdipate Diethyl Adipate NaOEt 1. NaOEt, Toluene, Reflux Enolate Sodium Enolate of Ethyl 2-oxocyclopentanecarboxylate NaOEt->Enolate AlkylatingAgent 2. Ethyl Chloroacetate FinalProduct 2-Carbethoxy-2-(carbethoxymethyl) -1-cyclopentanone AlkylatingAgent->FinalProduct Workup 3. Acidic Workup & Purification

Caption: One-pot synthesis workflow for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

Dieckmann Condensation Mechanism

Dieckmann_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation Diethyl Adipate Diethyl Adipate Enolate Enolate Diethyl Adipate->Enolate NaOEt Cyclic Intermediate Cyclic Intermediate Enolate->Cyclic Intermediate Cyclization β-Keto Ester β-Keto Ester Cyclic Intermediate->β-Keto Ester - NaOEt Final Enolate Final Enolate β-Keto Ester->Final Enolate NaOEt

Caption: Mechanism of the Dieckmann condensation of diethyl adipate.

Conclusion and Field-Proven Insights

The synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone via a Dieckmann condensation followed by alkylation is a reliable and scalable method. For optimal results, strict anhydrous conditions are paramount during the Dieckmann condensation to prevent hydrolysis of the esters and the base. The "one-pot" approach offers significant advantages in terms of operational simplicity and time efficiency, making it an attractive option for both academic research and industrial applications. The purification of the final product by vacuum distillation is crucial to remove any unreacted starting materials and byproducts. This versatile building block, once synthesized, opens avenues for the creation of a diverse array of complex molecules with potential applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). Alkylation of Ethyl 2-Oxocyclopentanecarboxylate.
  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemsrc. (2025, August 28). 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. Retrieved from [Link]

  • CN103058870A. (n.d.). Preparation method of ethyl 2-oxocyclopentylacetate. Google Patents.
  • Class 12 Chemistry CBSE. (n.d.). A Dieckmann condensation of diethyl adipate was carried.
  • Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]

  • DeGraffenreid, M. R., et al. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. Journal of Organic Chemistry, 72(19), 7455-8.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • Illustrated Glossary of Organic Chemistry. (n.d.). Dieckmann condensation.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Organic Chemistry Portal. Retrieved from [Link]

  • Alqalam Journal of Medical and Applied Sciences. (2025, June 16). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers.
  • Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxyl.... Caltech. Retrieved from [Link]

  • Crysdot. (n.d.). 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, also known by its IUPAC name, ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate. This β-keto diester is a valuable intermediate in organic synthesis, particularly in the construction of complex cyclic systems relevant to medicinal chemistry and natural product synthesis. This document delves into the synthesis, purification, and analytical characterization of this compound, offering insights into its reactivity and potential applications. The content is structured to provide both foundational knowledge and practical, field-proven insights for researchers in the chemical sciences.

Compound Identification and Nomenclature

  • Systematic IUPAC Name: ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate[1][2]

  • Common Name: 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone[3]

  • CAS Number: 41301-66-0[1][2][3][4][5]

  • Molecular Formula: C₁₂H₁₈O₅[1][2][4]

  • Molecular Weight: 242.27 g/mol [1][2][5]

  • InChI Key: ZEAPJFYZWGYKCO-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the available data for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. It is important to note that while some experimental data is available, other values are predicted based on computational models due to a lack of extensive experimental characterization in the public domain.

PropertyValueSource
Appearance Clear colorless to pale yellow liquidInferred from similar compounds
Boiling Point 142-144 °C at 4 Torr[3]
Density (Predicted) 1.143 ± 0.06 g/cm³[3]
Refractive Index Not available
LogP (Predicted) 0.9[1]
Polar Surface Area 69.7 Ų[1]
Solubility Soluble in common organic solvents such as ethanol, diethyl ether, and benzene. Insoluble in water.[6]

Synthesis and Purification

The primary synthetic route to 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone involves the alkylation of a pre-formed enolate of ethyl 2-oxocyclopentanecarboxylate. This is a classic example of C-alkylation of a β-keto ester, a cornerstone reaction in synthetic organic chemistry.

Synthetic Strategy: The Alkylation of a β-Keto Ester

The synthesis hinges on the acidity of the α-proton of the starting material, ethyl 2-oxocyclopentanecarboxylate. This proton is flanked by two electron-withdrawing groups (a ketone and an ester), making it readily removable by a suitable base to form a stabilized enolate. This nucleophilic enolate then undergoes an Sₙ2 reaction with an electrophilic alkylating agent, in this case, an ethyl haloacetate.

Synthesis_Methodology cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification Start Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9) Enolate_Formation Enolate Formation Start->Enolate_Formation 1. Deprotonation Alkylating_Agent Ethyl Bromoacetate (CAS: 105-36-2) Alkylation SN2 Alkylation Alkylating_Agent->Alkylation Base Sodium Ethoxide (NaOEt) in Ethanol Base->Enolate_Formation Enolate_Formation->Alkylation Nucleophilic Attack Product 2-Carbethoxy-2-(carbethoxymethyl) -1-cyclopentanone Alkylation->Product 2. C-C Bond Formation Purification Workup & Vacuum Distillation Product->Purification

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure based on established methods for the alkylation of β-keto esters. Researchers should optimize conditions as necessary.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1 equivalent)[7]

  • Anhydrous Ethanol

  • Sodium metal (1 equivalent)

  • Ethyl bromoacetate (1.1 equivalents)[4]

  • Anhydrous Toluene

  • 5% Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl 2-oxocyclopentanecarboxylate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: Add anhydrous toluene to the reaction mixture. Subsequently, add ethyl bromoacetate dropwise via the dropping funnel. The reaction is typically exothermic, and the temperature may need to be controlled with a water bath. After the addition is complete, heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol and toluene under reduced pressure. To the residue, add cold 5% hydrochloric acid to neutralize the excess base. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation to yield 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone as a clear oil.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for the title compound, this section provides predicted spectral data and analysis based on the known spectra of its precursors and related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the two ethoxy groups and the protons of the cyclopentanone ring and the appended methylene group.

  • Triplet (δ ~1.2-1.3 ppm, 6H): Two overlapping triplets corresponding to the methyl protons of the two ethyl ester groups.

  • Multiplet (δ ~1.8-2.5 ppm, 6H): A complex series of multiplets arising from the three methylene groups of the cyclopentanone ring.

  • Singlet (δ ~2.9-3.1 ppm, 2H): A singlet corresponding to the methylene protons of the carbethoxymethyl group.

  • Quartet (δ ~4.1-4.3 ppm, 4H): Two overlapping quartets from the methylene protons of the two ethyl ester groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the presence of a ketone carbonyl, two ester carbonyls, and the various aliphatic carbons.

  • δ ~14 ppm: Methyl carbons of the ethyl groups.

  • δ ~20-40 ppm: Methylene carbons of the cyclopentanone ring.

  • δ ~45-50 ppm: Methylene carbon of the carbethoxymethyl group.

  • δ ~60-65 ppm: Methylene carbons of the ethyl ester groups and the quaternary α-carbon.

  • δ ~170-175 ppm: Carbonyl carbons of the two ester groups.

  • δ ~210-215 ppm: Carbonyl carbon of the cyclopentanone ketone.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl groups.

  • ~1740-1750 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyls.

  • ~1715-1725 cm⁻¹ (strong): C=O stretching vibration of the cyclopentanone ketone.

  • ~2850-3000 cm⁻¹ (medium): C-H stretching vibrations of the aliphatic groups.

  • ~1000-1300 cm⁻¹ (strong): C-O stretching vibrations of the ester groups.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak, although it may be of low intensity. Common fragmentation patterns for β-keto esters include cleavage alpha to the carbonyl groups and McLafferty rearrangements.

  • m/z = 242: Molecular ion (M⁺).

  • Loss of -OCH₂CH₃ (m/z = 197): Cleavage of an ethoxy group from one of the esters.

  • Loss of -COOCH₂CH₃ (m/z = 169): Cleavage of a carbethoxy group.

  • Loss of -CH₂COOCH₂CH₃ (m/z = 155): Cleavage of the carbethoxymethyl group.

Chemical Properties and Reactivity

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone exhibits the characteristic reactivity of a β-keto diester. The presence of the ketone and two ester functional groups provides multiple sites for chemical modification.

Hydrolysis and Decarboxylation

Upon heating in the presence of aqueous acid or base, the ester groups can be hydrolyzed to carboxylic acids. The resulting β-keto diacid is unstable and readily undergoes decarboxylation to yield 2-(carboxymethyl)cyclopentanone. Further heating can lead to the decarboxylation of the second carboxylic acid group to produce 2-methylcyclopentanone. This reactivity is a powerful tool for the synthesis of substituted cyclopentanones.

Decarboxylation_Pathway Start 2-Carbethoxy-2-(carbethoxymethyl) -1-cyclopentanone Hydrolysis Hydrolysis (H₃O⁺ or OH⁻, Δ) Start->Hydrolysis Diacid β-Keto Diacid (unstable) Hydrolysis->Diacid Decarboxylation1 Decarboxylation (-CO₂) Diacid->Decarboxylation1 Monoacid 2-(Carboxymethyl) cyclopentanone Decarboxylation1->Monoacid Decarboxylation2 Further Decarboxylation (-CO₂) Monoacid->Decarboxylation2 Final_Product 2-Methylcyclopentanone Decarboxylation2->Final_Product

Further Alkylation

While the starting material for the synthesis of the title compound is a mono-alkylated cyclopentanone, the product itself does not possess any acidic α-protons and therefore cannot be further alkylated under standard conditions.

Reduction of the Ketone

The cyclopentanone ketone can be selectively reduced using various reducing agents, such as sodium borohydride, to the corresponding cyclopentanol. This opens up avenues for the synthesis of a variety of substituted cyclopentane derivatives.

Applications in Research and Drug Discovery

Substituted cyclopentanone moieties are prevalent in a wide range of biologically active molecules, including natural products and pharmaceuticals.[8][9] The cyclopentane ring serves as a versatile scaffold that can be functionalized to interact with biological targets.[8][10]

  • Scaffold for Medicinal Chemistry: 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a valuable building block for the synthesis of more complex molecules. The functional groups can be manipulated to introduce various pharmacophores. The cyclopentane core is found in drugs such as the antiviral peramivir and the anticancer agent palbociclib.[10]

  • Natural Product Synthesis: Many natural products, including prostaglandins and steroids, contain a cyclopentane ring.[10] Synthetic intermediates like the title compound can be crucial in the total synthesis of these complex molecules.

  • Pro-drug and Linker Chemistry: The ester functionalities can be utilized in pro-drug strategies to improve the pharmacokinetic properties of a drug molecule. They can also serve as attachment points for linkers in the development of antibody-drug conjugates or other targeted therapies.

Safety and Handling

Conclusion

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a synthetically useful molecule with a rich potential for further chemical transformations. Its synthesis via the alkylation of ethyl 2-oxocyclopentanecarboxylate is a robust and scalable method. The diverse reactivity of its functional groups makes it an attractive starting material for the preparation of a wide array of substituted cyclopentane derivatives for applications in drug discovery and natural product synthesis. While there is a need for more extensive experimental characterization of its physical and spectroscopic properties, the information presented in this guide provides a solid foundation for its use in the research laboratory.

References

  • MOLBASE. ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate. [Link]

  • Kim, S., et al. (2005). Catalytic Asymmetric Michael Reaction of β-Keto Esters: Effects of the Linker Heteroatom in Linked-BINOL. Journal of the American Chemical Society, 127(40), 13834-13835. [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(6), 294-306. [Link]

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  • Reddy, D. S., et al. (2018). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. Organic & Biomolecular Chemistry, 16(43), 8213-8217. [Link]

  • Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. Beilstein Journal of Organic Chemistry, 12, 2396-2403. [Link]

  • Conti, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer drugs, 17(9), 1017-1022. [Link]

  • Stoltz, B. M., et al. Supporting Information for Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Ketones. [Link]

  • Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3(4), 1-11. [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402-2404. [Link]

  • chemistNATE. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]

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2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone CAS 41301-66-0

By leveraging this intermediate, medicinal chemists can efficiently construct libraries of complex compounds for screening against various biological targets, accelerating the early stages of drug development. [17][18]

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Spectroscopic Profile of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, a functionalized cyclopentanone derivative of interest in synthetic organic chemistry. The structural complexity of this molecule, incorporating a β-keto ester system and a geminal diester moiety, gives rise to a distinct spectroscopic fingerprint. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside proven experimental protocols for data acquisition.

Introduction

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, also known as diethyl 2-oxocyclopentane-1,1-dicarboxylate, possesses a molecular formula of C₁₂H₁₈O₅ and a molecular weight of 242.27 g/mol .[1] Its structure is characterized by a five-membered carbocyclic ring bearing a ketone and two ethyl ester functionalities. The presence of a quaternary carbon at the α-position to the ketone is a key structural feature. Understanding the precise spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Plausible Synthetic Pathway

A likely and efficient synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone involves the alkylation of the enolate of 2-carbethoxycyclopentanone with an appropriate electrophile, such as ethyl chloroacetate.[2] This reaction proceeds via the formation of a nucleophilic enolate in the presence of a suitable base, which then undergoes an Sₙ2 reaction with the alkyl halide. An alternative approach described in the patent literature involves a "one-pot" method starting from diethyl adipate, which first undergoes a Dieckmann condensation to form the cyclic β-keto ester, followed by in-situ alkylation.[3]

Synthetic_Pathway cluster_0 Alkylation of 2-Carbethoxycyclopentanone start 2-Carbethoxycyclopentanone reagents + Ethyl Chloroacetate (ClCH₂COOEt) Base (e.g., NaOEt) start->reagents Alkylation product 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone reagents->product

Caption: Plausible synthetic route to the target compound.

Spectroscopic Data & Interpretation

The following sections detail the predicted and interpreted spectroscopic data for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in ppm relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
-O-CH₂-CH₃ (ester)~4.2Quartet4H~7.1
-O-CH₂-CH₃ (ester)~1.25Triplet6H~7.1
-CH₂-COOEt~2.9Singlet2HN/A
Cyclopentanone -CH₂-~2.5 - 2.2Multiplet4H-
Cyclopentanone -CH₂-~2.1 - 1.9Multiplet2H-

Interpretation of the ¹H NMR Spectrum:

  • Ethyl Ester Groups: The two equivalent ethyl ester groups will each give rise to a quartet at approximately 4.2 ppm for the methylene protons (-O-CH₂) and a triplet at around 1.25 ppm for the methyl protons (-CH₃). The quartet arises from coupling to the three protons of the adjacent methyl group, and the triplet is due to coupling with the two protons of the adjacent methylene group, both with a typical coupling constant of about 7.1 Hz.

  • Methylene Bridge: The isolated methylene protons of the carbethoxymethyl group (-CH₂-COOEt) are expected to appear as a singlet at approximately 2.9 ppm, as they have no adjacent protons to couple with.

  • Cyclopentanone Ring Protons: The three sets of methylene protons on the cyclopentanone ring will appear as complex multiplets in the region of 1.9 to 2.5 ppm. The protons α to the ketone (at C-5) are expected to be the most downfield, while the protons at C-3 and C-4 will be further upfield. The complexity arises from both geminal and vicinal coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functionalities.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ketone)~215
C=O (ester)~170
Quaternary Carbon (C-2)~65
-O-CH₂- (ester)~61
-CH₂-COOEt~45
Cyclopentanone -CH₂- (C-5)~38
Cyclopentanone -CH₂- (C-3)~30
Cyclopentanone -CH₂- (C-4)~20
-CH₃ (ester)~14

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons: The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, around 215 ppm.[4] The two equivalent ester carbonyl carbons will resonate at a higher field, typically around 170 ppm.[4]

  • Quaternary Carbon: The quaternary carbon at C-2, bonded to the ketone, the methylene bridge, and an ester group, is expected at approximately 65 ppm.

  • Ester and Methylene Carbons: The methylene carbons of the ethyl groups (-O-CH₂) will be found around 61 ppm, while the methyl carbons (-CH₃) will be the most upfield at about 14 ppm. The methylene carbon of the carbethoxymethyl side chain is predicted to be around 45 ppm.

  • Cyclopentanone Ring Carbons: The methylene carbons of the cyclopentanone ring will appear at distinct chemical shifts, with the carbon α to the ketone (C-5) being the most downfield (~38 ppm), followed by the other ring carbons (C-3 and C-4) at approximately 30 and 20 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (ketone)~1745Strong
C=O (ester)~1730Strong
C-O (ester)1300-1000Strong, multiple bands
C-H (sp³)3000-2850Medium to Strong

Interpretation of the IR Spectrum:

  • Carbonyl Stretching: A key feature of the IR spectrum will be the strong absorption bands in the carbonyl region. The cyclopentanone ketone C=O stretch is expected at a relatively high wavenumber for a cyclic ketone, around 1745 cm⁻¹, due to ring strain.[5] The ester C=O stretch will likely appear as a strong, slightly broader band around 1730 cm⁻¹.[6] The presence of two distinct, strong peaks in this region is highly characteristic of a β-keto ester.[7]

  • C-O Stretching: The C-O single bond stretches of the two ester groups will result in strong and characteristic absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

  • C-H Stretching: The C-H stretching vibrations of the alkyl portions of the molecule will be observed as medium to strong bands in the 3000-2850 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Proposed Fragment Fragmentation Pathway
242[M]⁺Molecular Ion
197[M - OEt]⁺Loss of an ethoxy radical
169[M - COOEt]⁺Loss of a carbethoxy radical
155[M - CH₂COOEt]⁺α-cleavage, loss of the carbethoxymethyl radical
127[M - CH₂COOEt - CO]⁺Subsequent loss of carbon monoxide
88[CH₂=C(OH)OEt]⁺McLafferty rearrangement of an ester group

Interpretation of the Mass Spectrum:

  • Molecular Ion: The molecular ion peak ([M]⁺) should be observed at m/z 242, corresponding to the molecular weight of the compound.

  • Primary Fragmentations: Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, m/z 197) and the entire carbethoxy group (-COOEt, m/z 169).

  • α-Cleavage: Cleavage of the bond α to the ketone is a characteristic fragmentation for cyclic ketones. In this case, the loss of the carbethoxymethyl radical (-CH₂COOEt) would lead to a significant peak at m/z 155. This fragment could then lose a molecule of carbon monoxide (CO) to give a fragment at m/z 127.

  • McLafferty Rearrangement: The ethyl ester groups are susceptible to the McLafferty rearrangement, which would result in a characteristic peak at m/z 88.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standard protocols are recommended.

NMR Spectroscopy

NMR_Protocol Sample_Prep Sample Preparation ~5-10 mg of sample dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing TMS. Instrument Instrumentation 400 MHz (or higher) NMR spectrometer. Sample_Prep->Instrument Acquisition Acquisition Parameters ¹H NMR: 16-32 scans, 2-second relaxation delay. ¹³C NMR: 512-1024 scans, 2-second relaxation delay, proton decoupled. Instrument->Acquisition Processing Data Processing Fourier transformation, phase correction, and baseline correction. Chemical shifts referenced to TMS at 0.00 ppm. Acquisition->Processing

Caption: Standard protocol for NMR data acquisition.

IR Spectroscopy

IR_Protocol Sample_Prep Sample Preparation A thin film of the neat liquid sample is placed between two NaCl or KBr plates. Instrument Instrumentation Fourier Transform Infrared (FTIR) spectrometer. Sample_Prep->Instrument Acquisition Acquisition Parameters 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. Instrument->Acquisition Processing Data Processing Background subtraction and conversion to absorbance or transmittance. Acquisition->Processing

Caption: Standard protocol for IR data acquisition.

Mass Spectrometry

MS_Protocol Sample_Intro Sample Introduction Direct infusion or via Gas Chromatography (GC-MS). Ionization Ionization Method Electron Ionization (EI) at 70 eV. Sample_Intro->Ionization Analysis Mass Analyzer Quadrupole or Time-of-Flight (TOF) analyzer scanning a mass range of m/z 40-400. Ionization->Analysis Data_Analysis Data Analysis Identification of the molecular ion and major fragment peaks. Comparison with spectral libraries. Analysis->Data_Analysis

Caption: Standard protocol for MS data acquisition.

Conclusion

The spectroscopic data for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone provides a clear and detailed picture of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous identification of its key functional groups and overall connectivity. This technical guide serves as a valuable resource for researchers working with this compound, facilitating its characterization and use in further synthetic applications.

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The Dieckmann Condensation: A Mechanistic and Practical Guide to the Synthesis of Cyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary: The Dieckmann condensation is a robust and indispensable tool in synthetic organic chemistry for the formation of cyclic β-keto esters. As the intramolecular variant of the Claisen condensation, this reaction provides a powerful pathway to construct five- and six-membered carbocyclic frameworks, which are core structural motifs in a vast array of natural products, pharmaceuticals, and industrial chemicals.[1][2][3] This guide offers a comprehensive examination of the Dieckmann condensation for the synthesis of cyclopentanone derivatives, targeting researchers, scientists, and drug development professionals. It delves into the core reaction mechanism, explores the critical parameters that govern its efficiency, provides validated experimental protocols, and discusses the synthetic utility of its products.

Introduction: A Cornerstone of Cyclization Chemistry

First reported by the German chemist Walter Dieckmann in 1894, the Dieckmann condensation is the base-catalyzed intramolecular cyclization of a diester to yield a β-keto ester.[4][5][6] The reaction has become a foundational method for ring formation, particularly for the synthesis of sterically stable five- and six-membered rings.[7][8] The formation of five-membered rings from 1,6-diesters is especially efficient, making it a go-to strategy for accessing the cyclopentanone scaffold.[1][9] The resulting cyclic β-keto esters are not merely final products but are highly versatile synthetic intermediates, amenable to subsequent alkylation and decarboxylation steps to produce a wide range of substituted cyclic ketones.[9][10][11] This versatility has cemented the Dieckmann condensation's role in the total synthesis of complex molecules, including steroids, alkaloids, and prostaglandins.[3][12][13]

The Core Mechanism: A Step-by-Step Cyclization Cascade

The Dieckmann condensation proceeds through a well-defined sequence of steps analogous to the intermolecular Claisen condensation.[11][14] The entire process is an equilibrium, driven to completion by a final, irreversible deprotonation step.[8][15] Using the cyclization of diethyl adipate (a 1,6-diester) to form ethyl 2-oxocyclopentanecarboxylate as a representative example, the mechanism unfolds as follows:

  • α-Deprotonation: A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate ion.[7][16]

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[15][17] For a 1,6-diester, this cyclization follows a favorable 5-exo-trig pathway to form a five-membered ring.[1][2][12]

  • Formation of a Tetrahedral Intermediate: This attack results in a cyclic tetrahedral alkoxide intermediate.[3][6]

  • Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group. This step yields the cyclic β-keto ester.[16][18]

  • Irreversible Deprotonation (The Driving Force): The α-proton located between the two carbonyls of the newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than the α-protons of the starting diester.[19] The ethoxide ion generated in the previous step immediately and irreversibly abstracts this proton.[8][16] This final acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium toward the product.[15]

  • Acidic Work-up: The reaction is quenched with a Brønsted-Lowry acid (e.g., H₃O⁺) to protonate the stabilized enolate, yielding the final neutral cyclic β-keto ester product.[1][3]

Dieckmann_Mechanism Dieckmann Condensation Mechanism for Cyclopentanone Formation cluster_main Start 1,6-Diester (Diethyl Adipate) Enolate Enolate Intermediate Start->Enolate Tetrahedral Cyclic Tetrahedral Intermediate Enolate->Tetrahedral Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate Final_Product β-Keto Ester (Cyclopentanone Derivative) Product_Enolate->Final_Product Base Base (≥1 equiv) Acid Acid

Dieckmann Condensation Mechanism for Cyclopentanone Formation.

Critical Parameters and Experimental Causality

The success and efficiency of the Dieckmann condensation are critically dependent on the careful selection of the base, solvent, and substrate. Understanding the causality behind these choices is paramount for optimizing the reaction for specific applications.

The Role of the Base: More Than Just a Proton Abstractor

The choice of base is arguably the most critical parameter in the Dieckmann condensation.[20] A stoichiometric amount of a strong base is required to drive the reaction to completion.[19]

  • Common Bases: Sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK) are frequently used.[3][11]

  • Causality of Choice:

    • Sodium Ethoxide (NaOEt): A classic and cost-effective choice, especially when using an ethyl ester, as it prevents transesterification side reactions.[12]

    • Sodium Hydride (NaH): An irreversible base that generates hydrogen gas upon reaction. It is often used in aprotic solvents like toluene or THF. The resulting sodium enolate is highly reactive.

    • Potassium tert-Butoxide (t-BuOK): A strong, sterically hindered base. Its bulkiness can be advantageous in minimizing competing intermolecular Claisen condensations, often leading to cleaner reactions and higher yields.[3][20]

Data Presentation: Performance of Various Bases in the Cyclization of Diethyl Adipate

BaseSolventYield (%)Key Insights
Potassium tert-Butoxide (t-BuOK)Toluene98Excellent yield, steric hindrance minimizes side reactions.[21]
Sodium tert-Butoxide (BuᵗONa)Toluene69Good yield, effective alternative to the potassium salt.[21]
Sodium Ethoxide (EtONa)Toluene58Standard, cost-effective base, moderate yield.[21]
Potassium Ethoxide (EtOK)Toluene41Lower yield under these specific conditions.[21]
Solvent Selection: The Reaction Environment

The solvent must be inert to the strong base and capable of dissolving the reagents. Aprotic solvents are generally preferred.

  • Toluene/Benzene: High-boiling, non-polar solvents that are excellent for reactions run at reflux. They are effective at solvating the diester starting material.[3][20]

  • Tetrahydrofuran (THF): A polar aprotic solvent that can enhance the stability and reactivity of the enolate intermediate. It is suitable for reactions run at lower temperatures, which can help minimize side reactions.[3]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of ethyl 2-oxocyclopentanecarboxylate.

Experimental_Workflow Generalized Experimental Workflow Setup 1. Setup Inert atmosphere (N2/Ar) Anhydrous Solvent in Flask Base_Add 2. Base Addition Add Base (e.g., NaH, t-BuOK) to solvent Setup->Base_Add Diester_Add 3. Substrate Addition Add 1,6-Diester dropwise (Control temperature) Base_Add->Diester_Add Reaction 4. Reaction Stir at specified temperature (e.g., Reflux for several hours) Diester_Add->Reaction Quench 5. Quench Cool reaction mixture Add dilute acid (e.g., HCl, H2SO4) Reaction->Quench Workup 6. Work-up Separate organic layer Extract aqueous layer Quench->Workup Purify 7. Purification Dry organic layer (e.g., MgSO4) Remove solvent, Purify (e.g., Distillation) Workup->Purify

A generalized experimental workflow for the Dieckmann condensation.
Protocol 1: Cyclization of Diethyl Adipate using Sodium Ethoxide

This protocol uses traditional conditions for the Dieckmann condensation.

  • Materials: Diethyl adipate, sodium ethoxide, anhydrous toluene, 10% hydrochloric acid, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

  • Procedure:

    • A flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet is charged with anhydrous toluene.

    • Sodium ethoxide (1.05 equivalents) is added to the stirred solvent.

    • Diethyl adipate (1.0 equivalent) is added dropwise to the suspension at room temperature.

    • The reaction mixture is heated to reflux and maintained for 4-6 hours, during which a solid precipitate may form.

    • The mixture is cooled to room temperature and then quenched by the slow addition of 10% hydrochloric acid until the solution is acidic (pH ~2-3).

    • The organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.[21]

Protocol 2: High-Yield Cyclization using Potassium tert-Butoxide

This protocol leverages a sterically hindered base to achieve higher yields.

  • Materials: Diethyl adipate, potassium tert-butoxide, anhydrous toluene, 10% hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of diethyl adipate (1.0 equivalent) in anhydrous toluene under an inert atmosphere, add potassium tert-butoxide (1.1 equivalents) in portions at room temperature. An exotherm may be observed.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture in an ice bath and carefully add 10% aqueous hydrochloric acid to neutralize the base and protonate the enolate.

    • Perform an aqueous work-up as described in Protocol 1.

    • The crude product is purified by vacuum distillation to afford ethyl 2-oxocyclopentanecarboxylate in high yield.[21]

Synthetic Utility and Downstream Transformations

The true power of the Dieckmann condensation lies in the synthetic versatility of its β-keto ester product. This intermediate is a gateway to a variety of substituted cyclopentanones, which are valuable building blocks in drug development.

  • α-Alkylation: The acidic α-proton can be easily removed by a base, and the resulting enolate can be alkylated with various electrophiles (e.g., alkyl halides) to install a substituent at the 2-position.[9][10]

  • Hydrolysis and Decarboxylation: The resulting 2-alkyl-2-carboalkoxycyclopentanone can then be subjected to saponification (hydrolysis of the ester) followed by acidification and heating. This sequence induces decarboxylation (loss of CO₂), yielding a 2-substituted cyclopentanone.[9][10] This overall sequence is a powerful method for preparing these important scaffolds.[22]

Downstream_Transformations Synthetic Utility of Dieckmann Products Dieckmann_Product Dieckmann Product (β-Keto Ester) Alkylated_Product Alkylated Intermediate Dieckmann_Product->Alkylated_Product 1. Base 2. R-X (Alkylation) Final_Ketone 2-Substituted Cyclopentanone Alkylated_Product->Final_Ketone H3O+, Δ (Hydrolysis & Decarboxylation)

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Keto-Enol Tautomerism in Substituted Cyclopentanones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Keto-enol tautomerism, the chemical equilibrium between a keto and an enol form, is a fundamental concept in organic chemistry with profound implications in drug discovery and development.[1][2] The position of this equilibrium in cyclic systems, particularly in substituted cyclopentanones, is highly sensitive to a variety of factors including the nature and position of substituents, solvent, and temperature.[3][4] This guide provides a comprehensive exploration of the principles governing keto-enol tautomerism in substituted cyclopentanones. We will delve into the thermodynamic and kinetic aspects of this equilibrium, the influence of electronic and steric effects of substituents, and the advanced analytical techniques employed for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical chemical phenomenon.

Introduction: The Significance of Tautomerism in Medicinal Chemistry

Tautomerism, the interconversion of constitutional isomers, plays a pivotal role in the behavior of many biologically active molecules.[5] The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties such as solubility, lipophilicity, and pKa.[5] These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For instance, the tautomeric state of a molecule can determine its ability to form key hydrogen bonds with a biological target.[1] Consequently, a thorough understanding and control of tautomeric equilibria are paramount in the design and development of novel therapeutics.[5] The cyclopentanone scaffold is a common motif in many natural products and synthetic drugs, making the study of its tautomeric behavior particularly relevant.

Fundamental Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a specific type of prototropic tautomerism involving the migration of a proton and the shifting of a double bond.[3] The "keto" form contains a carbonyl group (C=O), while the "enol" form consists of a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C).[2]

Caption: General equilibrium between keto and enol tautomers.

In most simple acyclic ketones and aldehydes, the equilibrium lies heavily towards the more thermodynamically stable keto form.[3][6] This is primarily due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.[3] However, several factors can influence the position of this equilibrium, potentially favoring the enol form.[1]

Factors Influencing Tautomeric Equilibrium

The delicate balance between the keto and enol forms is dictated by a combination of structural and environmental factors:

  • Substitution: The nature and position of substituents on the cyclopentanone ring can have a profound impact on the enol content.[7]

  • Conjugation and Resonance: Extended conjugation can stabilize the enol form through delocalization of π-electrons.[1][3]

  • Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer.[1][8]

  • Aromaticity: If the enol form is part of an aromatic system, it will be overwhelmingly favored.[1]

  • Solvent Effects: The polarity of the solvent can influence the equilibrium. Generally, polar solvents tend to favor the more polar keto form.[4]

  • Temperature: Temperature can also affect the position of the equilibrium.[4]

The Cyclopentanone System: A Unique Case

Cyclic ketones, such as cyclopentanone, exhibit distinct tautomeric behavior compared to their acyclic counterparts. The enol content in cyclic ketones is influenced by ring strain.[9] Theoretical studies have shown that the degree of enolization in cycloalkanones is a function of ring size.[9][10]

Unsubstituted Cyclopentanone

For unsubstituted cyclopentanone, the keto form is overwhelmingly favored at equilibrium.[9] The enol content is very low in both the gas phase and in aqueous solution.[9][10] This is consistent with the general principle that the keto form is more stable for simple ketones.[3]

Influence of Substituents on Cyclopentanone Tautomerism

The introduction of substituents onto the cyclopentanone ring can dramatically alter the keto-enol equilibrium. The position and electronic nature of the substituent are critical.

3.2.1. α-Substituents

Substituents at the α-position (adjacent to the carbonyl group) have the most significant impact.

  • Electron-Withdrawing Groups (EWGs): Strongly electron-withdrawing groups, such as a trifluoroacetyl group, at the α-position significantly increase the enol content.[11] This is attributed to the destabilization of the keto form by the inductive effect of the EWG and the stabilization of the enol form through intramolecular hydrogen bonding and hyperconjugation.[11] For example, 2-(trifluoroacetyl)cyclopentanone exists predominantly in its enol form.[11]

  • Electron-Donating Groups (EDGs): The effect of electron-donating groups is less straightforward and can be influenced by steric factors.

  • Steric Effects: Bulky substituents at the α-position can favor the enol form by relieving steric strain present in the keto tautomer.[12]

3.2.2. β-Substituents

Substituents at the β-position have a less direct but still noticeable effect on the tautomeric equilibrium, primarily through electronic effects that can influence the acidity of the α-protons.

The following diagram illustrates the influence of an α-substituent on the keto-enol equilibrium of cyclopentanone.

Substituent_Effect cluster_main Influence of α-Substituent on Cyclopentanone Enolization Keto Substituted Cyclopentanone (Keto) Equilibrium Keto-Enol Equilibrium Keto->Equilibrium Enolization Enol Substituted Cyclopenten-1-ol (Enol) EWG Electron-Withdrawing Group (EWG) EWG->Equilibrium Shifts equilibrium towards Enol EDG Electron-Donating Group (EDG) EDG->Equilibrium Generally favors Keto form Equilibrium->Enol Experimental_Workflow cluster_workflow Workflow for Tautomerism Analysis Start Substituted Cyclopentanone Prep Sample Preparation (Varying Solvents/Temperatures) Start->Prep Comp Computational Modeling (DFT Calculations) Start->Comp NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR UVVis UV-Vis Spectroscopy Prep->UVVis Analysis Data Analysis NMR->Analysis UVVis->Analysis Comp->Analysis Quant Quantification of Tautomer Ratio (Keq) Analysis->Quant Thermo Thermodynamic Parameter Determination (ΔG, ΔH, ΔS) Quant->Thermo Conclusion Structure-Equilibrium Relationship Thermo->Conclusion

Caption: Experimental workflow for the analysis of keto-enol tautomerism.

Computational Chemistry

Density Functional Theory (DFT) and ab initio calculations are valuable tools for investigating the thermodynamics of keto-enol tautomerism. [9][13][14]These methods can be used to calculate the relative energies of the keto and enol tautomers, providing theoretical equilibrium constants that can be compared with experimental data. [10]Computational studies can also provide insights into the transition state of the tautomerization process and the influence of solvent effects. [13]

Summary of Enol Content in Selected Cyclopentanone Derivatives
CompoundSubstituentEnol Content (%)MethodReference
CyclopentanoneNone~0.0013Bromine Titration[9][10]
2-Acetylcyclopentanone-COCH₃Varies with solventUV Spectroscopy[15][16]
2-(Trifluoroacetyl)cyclopentanone-COCF₃HighInferred from analogs[11]

Note: The enol content is highly dependent on the solvent and temperature, and the values presented are illustrative.

Conclusion and Future Directions

The keto-enol tautomerism of substituted cyclopentanones is a multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. A comprehensive understanding of these principles is crucial for medicinal chemists aiming to fine-tune the properties of drug candidates containing this important structural motif. The strategic placement of substituents can be used to control the tautomeric equilibrium, thereby optimizing the pharmacological profile of a molecule.

Future research in this area will likely focus on the development of more accurate predictive models for tautomeric equilibria, combining high-level computational methods with experimental data from advanced spectroscopic techniques. Furthermore, the exploration of tautomerism in more complex biological systems will continue to provide valuable insights into drug-receptor interactions and enzyme catalysis.

References

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A Technical Guide to 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone: Sourcing, Synthesis, and Applications in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Cyclopentanone Building Block

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Substituted cyclopentanones are privileged scaffolds, forming the core of numerous biologically active molecules, most notably the prostaglandins and their analogues. 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (CAS No. 41301-66-0) emerges as a highly functionalized and strategically valuable building block for researchers and scientists in this domain. Its unique arrangement of a ketone and two ester functionalities within a five-membered ring provides multiple reaction handles for elaboration into more complex pharmaceutical intermediates.

This technical guide offers an in-depth perspective on 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, consolidating information on its commercial availability, elucidating a logical and robust synthetic pathway, and exploring its applications, particularly as a precursor in prostaglandin synthesis. The content herein is curated for the discerning researcher, providing not just protocols, but the underlying scientific rationale to empower effective decision-making in the laboratory.

Commercial Sourcing and Supplier Evaluation

The accessibility of starting materials is a critical first step in any research and development pipeline. 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is available from several fine chemical suppliers. When selecting a supplier, researchers should consider not only the list price but also the stated purity, availability of analytical data (e.g., NMR, HPLC), and lead times for delivery. Below is a comparative summary of notable commercial sources.

SupplierCAS NumberMolecular FormulaPurity/SpecificationNotes
Chemsrc [1]41301-66-0C12H18O5Information not specifiedProvides basic physical and chemical properties.
BLDpharm [2]41301-66-0C12H18O5Information not specifiedProvides MDL number and basic safety information.
Alfa Chemistry [3]41301-66-0C12H18O596%Lists several synonyms for the compound.
Crysdot 41301-66-0C12H18O595+%Offers the product in various pack sizes.
Santa Cruz Biotechnology [4]41301-66-0C12H18O5Information not specifiedPrimarily for research use.

Note: Pricing and stock availability are subject to change and typically require a formal inquiry with the respective supplier.

Synthetic Strategy: A Mechanistic Approach to Construction

Understanding the synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is crucial for process development and for potential in-house production. A logical and efficient approach to its synthesis involves the alkylation of a suitable precursor, namely ethyl 2-oxocyclopentanecarboxylate. This strategy is predicated on the well-established principles of enolate chemistry.[5]

The acidic α-hydrogen at the C-1 position of ethyl 2-oxocyclopentanecarboxylate can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then undergo a standard SN2 reaction with an electrophile, such as ethyl bromoacetate, to install the desired carbethoxymethyl side chain.

Proposed Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process, starting from the Dieckmann condensation to form the cyclopentanone ring, followed by alkylation.

Synthesis_Pathway cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Alkylation Diethyl_Adipate Diethyl Adipate Product_A Ethyl 2-oxocyclopentanecarboxylate Diethyl_Adipate->Product_A 1. NaOEt, Toluene 2. H3O+ Product_A_2 Ethyl 2-oxocyclopentanecarboxylate Final_Product 2-Carbethoxy-2-(carbethoxymethyl) -1-cyclopentanone Product_A_2->Final_Product 1. NaH, THF 2. BrCH2COOEt

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation [6][7]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet is charged with dry toluene and sodium ethoxide.

  • Reagent Addition: Diethyl adipate is added dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature until gas chromatography indicates the consumption of the starting material.

  • Work-up: The mixture is cooled to room temperature and the generated ethanol is removed under reduced pressure. The residue is then cooled in an ice bath and neutralized with a 30% hydrochloric acid solution.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.

Step 2: Alkylation to Yield 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone [5]

  • Reaction Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with a suspension of sodium hydride in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: A solution of ethyl 2-oxocyclopentanecarboxylate in anhydrous THF is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and a solution of ethyl bromoacetate in anhydrous THF is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

Applications in Drug Development: A Precursor to Prostaglandins

The structural motif present in 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone makes it an ideal precursor for the synthesis of prostaglandins and their analogues.[8] Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, and their synthetic analogues are used to treat various conditions, including glaucoma, peptic ulcers, and pulmonary hypertension.

The synthesis of prostaglandins often involves the elaboration of a cyclopentanone core with two side chains. The two carbethoxy groups in the title compound provide versatile handles for introducing these side chains through a series of well-established chemical transformations.

Conceptual Workflow: From Cyclopentanone to Prostaglandin Core

The following diagram illustrates a conceptual workflow for the conversion of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone into a key prostaglandin intermediate. This involves selective reduction, hydrolysis, and decarboxylation, followed by the introduction of the characteristic prostaglandin side chains.

Prostaglandin_Synthesis Start 2-Carbethoxy-2-(carbethoxymethyl) -1-cyclopentanone Step1 Selective Ketone Reduction Start->Step1 NaBH4 Step2 Saponification Step1->Step2 NaOH, H2O Step3 Decarboxylation Step2->Step3 H3O+, Heat Step4 Side Chain 1 Introduction (e.g., Wittig Reaction) Step3->Step4 Step5 Side Chain 2 Introduction (e.g., Alkylation) Step4->Step5 End Prostaglandin Analogue Core Step5->End

Caption: Conceptual workflow for prostaglandin synthesis.

This generalized pathway highlights the strategic importance of the starting material. The ability to selectively manipulate the ketone and ester functionalities allows for a convergent and efficient synthesis of complex prostaglandin structures. The choice of reagents and reaction conditions at each step would be dictated by the specific stereochemistry and functionality desired in the final target molecule.

Conclusion

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a commercially available and synthetically accessible building block of significant interest to researchers in pharmaceutical development. Its highly functionalized structure provides a versatile platform for the synthesis of complex molecules, most notably as a precursor to prostaglandins. The synthetic route, based on the robust Dieckmann condensation and subsequent alkylation, is scalable and relies on well-understood chemical principles. As the demand for novel therapeutics continues to grow, the strategic application of such versatile chemical building blocks will remain a cornerstone of innovation in medicinal chemistry.

References

  • Chemsrc. 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. [Link]

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Methodological & Application

Synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone: A Detailed Protocol for Laboratory and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthetic pathway, including the underlying mechanisms, practical experimental procedures, and safety considerations.

Introduction and Significance

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a functionalized cyclopentanone derivative that serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring a β-keto ester and a geminal diester moiety, allows for a variety of subsequent chemical transformations, making it a key precursor for natural products, pharmaceuticals, and novel materials. The synthesis presented herein follows a robust and well-established two-step sequence: the Dieckmann condensation of diethyl adipate to form the cyclopentanone ring, followed by the alkylation of the resulting β-keto ester.

Theoretical Framework: A Tale of Two Reactions

The successful synthesis of the target molecule hinges on the strategic execution of two fundamental named reactions in organic chemistry: the Dieckmann Condensation and the alkylation of an enolate.

Step 1: The Dieckmann Condensation

The initial step involves the intramolecular cyclization of a diester, specifically diethyl adipate, to form a five-membered ring. This transformation is a classic example of the Dieckmann Condensation , which is an intramolecular version of the Claisen condensation.[1][2][3] The reaction is base-catalyzed, typically employing a strong base such as sodium ethoxide.[4][5]

The mechanism proceeds as follows:

  • Enolate Formation: The alkoxide base abstracts an acidic α-proton from one of the ester groups of diethyl adipate, forming a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

  • Cyclization and Elimination: This attack forms a cyclic tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to yield the cyclic β-keto ester, 2-carbethoxycyclopentanone.

An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate of the product.[6]

Step 2: Alkylation of the β-Keto Ester

The second step involves the introduction of the carbethoxymethyl group onto the 2-position of the 2-carbethoxycyclopentanone. This is achieved through an alkylation reaction . The α-proton at the 2-position of the β-keto ester is acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups.

The mechanism for this step is as follows:

  • Enolate Generation: A base, such as sodium ethoxide, is used to deprotonate the 2-carbethoxycyclopentanone, generating a nucleophilic enolate.

  • Nucleophilic Substitution: This enolate then acts as a nucleophile and attacks an appropriate electrophile, in this case, an ethyl haloacetate such as ethyl bromoacetate or ethyl chloroacetate. The reaction proceeds via an SN2 mechanism, displacing the halide and forming a new carbon-carbon bond.

The choice of base and solvent is crucial to ensure efficient alkylation and minimize potential side reactions like O-alkylation.

Experimental Workflow

The overall synthetic strategy is a sequential two-step process, which can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Alkylation A Diethyl Adipate C Reaction Mixture (Reflux) A->C B Sodium Ethoxide in Toluene B->C D Acidic Workup C->D E 2-Carbethoxycyclopentanone (Intermediate) D->E F 2-Carbethoxycyclopentanone E->F Purification/Isolation (Optional) I Reaction Mixture F->I G Sodium Ethoxide G->I H Ethyl Bromoacetate H->I J Workup and Purification I->J K 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (Final Product) J->K

Caption: Overall workflow for the synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

Detailed Synthesis Protocol

This protocol outlines the step-by-step procedure for the synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Diethyl AdipateC₁₀H₁₈O₄202.25(Specify amount)≥98%
Sodium EthoxideC₂H₅NaO68.05(Specify amount)≥95%
TolueneC₇H₈92.14(Specify amount)Anhydrous
Hydrochloric AcidHCl36.46(Specify amount)30% aq. solution
Ethyl BromoacetateC₄H₇BrO₂167.00(Specify amount)≥98%
Diethyl Ether(C₂H₅)₂O74.12(Specify amount)Anhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01(Specify amount)aq. solution
Saturated Sodium Chloride Solution (Brine)NaCl58.44(Specify amount)aq. solution
Anhydrous Sodium SulfateNa₂SO₄142.04(Specify amount)Granular
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Step-by-Step Procedure

Part 1: Synthesis of 2-Carbethoxycyclopentanone (Dieckmann Condensation)

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous toluene and sodium ethoxide. Begin stirring to form a suspension.

  • Addition of Diethyl Adipate: In the dropping funnel, place diethyl adipate. Add the diethyl adipate dropwise to the stirred suspension of sodium ethoxide in toluene over a period of 30-60 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add 30% hydrochloric acid with stirring to neutralize the excess base and protonate the product. The pH of the aqueous layer should be acidic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-carbethoxycyclopentanone can be purified by vacuum distillation.

Part 2: Synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (Alkylation)

  • Enolate Formation: In a clean and dry three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the purified 2-carbethoxycyclopentanone in anhydrous toluene. Add sodium ethoxide to the solution and stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.

  • Addition of Alkylating Agent: In a dropping funnel, place ethyl bromoacetate. Add the ethyl bromoacetate dropwise to the enolate solution. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood.

  • Reaction: After the addition, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cooling and Work-up: Cool the reaction mixture to room temperature. Add water to quench the reaction and dissolve any inorganic salts. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash them sequentially with water and brine.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: The crude product, 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, can be purified by vacuum distillation to yield a colorless oil.

Safety and Handling

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive. It reacts with moisture. Handle with care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • Ethyl bromoacetate is a potent lachrymator and is toxic. Handle with extreme care in a fume hood.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

  • Use an inert atmosphere for reactions involving sodium ethoxide to prevent its reaction with atmospheric moisture.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Conclusion

This protocol provides a comprehensive and detailed guide for the synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. By understanding the underlying chemical principles of the Dieckmann condensation and enolate alkylation, researchers can confidently and safely execute this synthesis in a laboratory setting. The versatility of the final product makes this protocol a valuable addition to the repertoire of synthetic organic chemists.

References

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  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. [Link]

  • Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • Dieckmann Reaction. Cambridge University Press. [Link]

  • Study On The Preparation Of Cyclopentanone From Diethyl Adipate Via Cyclization And Hydrolysis. Globe Thesis. [Link]

  • Illustrated Glossary of Organic Chemistry - Dieckmann condensation. UCLA Chemistry and Biochemistry. [Link]

  • A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Vedantu. [Link]

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The Strategic Utility of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Cyclopentanoid Building Block

In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount to the success and elegance of a synthetic campaign. 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, a densely functionalized cyclopentanone derivative, represents a powerful and versatile building block for the construction of a diverse array of complex molecular architectures, particularly those found in cyclopentanoid natural products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this reagent, detailing its preparation, key transformations, and its strategic role in the synthesis of bioactive molecules.

The core utility of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone lies in its inherent functionality. The presence of a ketone and two ester groups within a five-membered ring system offers multiple sites for selective chemical manipulation. The β-keto ester moiety facilitates facile enolate formation, enabling a wide range of carbon-carbon bond-forming reactions at the C2 position. Furthermore, the geminal dicarbethoxy groups provide a latent carboxylic acid functionality, which can be unmasked through selective hydrolysis and decarboxylation, or they can be differentially manipulated to introduce further complexity.

This guide will delve into the fundamental reactions of this building block, providing detailed protocols for its synthesis and subsequent elaboration into key synthetic intermediates. We will explore its application in the synthesis of jasmonate analogues, a class of plant hormones with interesting biological activities, and discuss its potential as a precursor for cyclopentenone intermediates, which are crucial in the synthesis of prostaglandins.

Synthesis of the Core Scaffold: The Dieckmann Condensation

The primary route to 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone and its analogues is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1] The reaction is typically base-catalyzed, with sodium ethoxide being a common choice when synthesizing the ethyl ester derivative.

G Triethyl_ester Triethyl 3-oxopentanedioate Base NaOEt, Toluene, Reflux Triethyl_ester->Base 1. Deprotonation Enolate Enolate Intermediate Base->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization 2. Nucleophilic Attack Product 2-Carbethoxy-2-(carbethoxymethyl) -1-cyclopentanone Cyclization->Product Acid_workup Acidic Work-up Product->Acid_workup 3. Protonation Final_Product Isolated Product Acid_workup->Final_Product

Protocol 1: Synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Materials:

  • Triethyl 3-oxopentanedioate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add a solution of triethyl 3-oxopentanedioate (1.0 equivalent) in anhydrous toluene to the refluxing mixture over a period of 1 hour.

  • Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone as a colorless oil.

Key Transformation: α-Alkylation of the Cyclopentanone Core

A cornerstone of the synthetic utility of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is the ability to introduce a wide variety of substituents at the C2 position via α-alkylation. The acidic proton flanked by the ketone and the two ester groups is readily removed by a suitable base to form a stabilized enolate, which can then be reacted with an electrophile, typically an alkyl halide.

G Starting_Material 2-Carbethoxy-2-(carbethoxymethyl) -1-cyclopentanone Base Base (e.g., NaH, K2CO3) Starting_Material->Base 1. Deprotonation Enolate Stabilized Enolate Base->Enolate Alkylation SN2 Reaction Enolate->Alkylation 2. Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylation Alkylated_Product 2-Alkyl-2-carbethoxy-2- (carbethoxymethyl)-1-cyclopentanone Alkylation->Alkylated_Product

Protocol 2: General Procedure for α-Alkylation

Materials:

  • 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Alkyl halide (e.g., Iodomethane, Allyl bromide)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of the base (1.2 equivalents) in the chosen anhydrous solvent.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (1.0 equivalent) in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the careful addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-alkylated product.

Data Presentation: Representative Alkylation Reactions

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1IodomethaneNaHTHF0 to rt492
2Allyl bromideK₂CO₃DMFrt685
3Benzyl bromideNaHTHF0 to rt389

Application in Natural Product Synthesis: A Gateway to Jasmonates

The alkylated derivatives of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone are valuable intermediates in the synthesis of natural products. A notable example is their potential application in the synthesis of jasmonates, a class of plant hormones characterized by a cyclopentanone core with two side chains. The synthesis of methyl jasmonate and its analogues can be envisioned starting from an appropriately alkylated cyclopentanone derivative.[2]

A key step in this synthetic sequence is the decarboxylation of one of the ester groups to install the acetic acid side chain at the C2 position. This is typically achieved by heating the β-keto ester in the presence of a salt, such as lithium iodide in collidine.[2]

Protocol 3: Synthesis of a Jasmonate Analogue Precursor

This protocol outlines the synthesis of a key intermediate for a jasmonate analogue, starting from the product of Protocol 2 (using an appropriate alkenyl halide).

Part A: Alkylation with a Pentenyl Side Chain Precursor

  • Following Protocol 2, use 1-bromo-2-pentyne as the alkylating agent to introduce the C5 side chain precursor.

Part B: Decarboxylation to form the Jasmonate Scaffold

Materials:

  • 2-(2-Pentynyl)-2-carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

  • Lithium iodide (LiI)

  • 2,4,6-Collidine

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the alkylated cyclopentanone (1.0 equivalent) in dry collidine, add lithium iodide (3.0 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere for 10-12 hours. The evolution of carbon dioxide can be monitored.[2]

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and 1M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the decarboxylated product, a key precursor to the target jasmonate analogue.

Future Perspectives: Access to Prostaglandin Intermediates

The strategic manipulation of the functional groups in 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone and its derivatives opens avenues to other important classes of natural products. For instance, the conversion of the substituted cyclopentanone to a cyclopentenone is a common strategy in the synthesis of prostaglandins.[1] This transformation can be achieved through various methods, such as α-bromination followed by dehydrobromination. The resulting 2-alkyl-cyclopentenone is a versatile intermediate for the introduction of the prostaglandin side chains via conjugate addition reactions.

Conclusion

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a highly valuable and versatile building block in organic synthesis. Its facile preparation via the Dieckmann condensation and the ease of its subsequent α-alkylation provide a robust platform for the construction of complex cyclopentanoid natural products. The detailed protocols and strategic insights provided in this application note are intended to empower researchers to harness the full potential of this reagent in their synthetic endeavors, from the synthesis of jasmonate analogues to the exploration of routes towards prostaglandins and other bioactive molecules. The logical and predictable reactivity of this scaffold, coupled with its high degree of functionality, ensures its continued importance in the art and science of natural product synthesis.

References

  • Sarkomycin A methyl esters and functionalized cyclopentane blocks for brefeldin A. (n.d.). Retrieved from [Link]

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  • Total synthesis of (+)-brefeldin A. (2008). Organic Letters, 10(8), 1533–1536. Retrieved from [Link]

  • Demole, E., & Stoll, M. (1962). Process for preparing methyl jasmonate and related compounds. U.S. Patent No. 4,014,919. Washington, DC: U.S. Patent and Trademark Office.
  • Process for the preparation of 2-substituted cyclopentanones. (1997). U.S. Patent No. 5,672,763. Washington, DC: U.S. Patent and Trademark Office.
  • Recent Synthesis and Discovery of Brefeldin A Analogs. (2018). Marine Drugs, 16(4), 125. Retrieved from [Link]

  • Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. (2023). Molecules, 28(11), 4333. Retrieved from [Link]

  • Process for the preparation of 2-substituted cyclopentanones. (1997). European Patent No. EP0755912A2.
  • Chapuis, C. (2006). Syntheses of Methyl Jasmonate and Analogues. CHIMIA International Journal for Chemistry, 60(5), 274-283. Retrieved from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ketonic decarboxylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of Analogues of Methyl Jasmonate using the Formation of Cyclopentenones from Alkyne(hexacarbonyl)dicobalt Complexes. (1998). Journal of Chemical Research, Synopses, (3), 132-133. Retrieved from [Link]

  • Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cyclopentanone. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for preparing methyl dihydrojasmonate. (2011). Chinese Patent No. CN101519355B.
  • Methyl jasmonate biosynthesis involves chloroplast, cytoplasm and peroxisome. (n.d.). ResearchGate. Retrieved from [Link]

  • Diethyl 3-Cyclopentene-1,1-dicarboxylate. (n.d.). Natural Micron Pharm Tech. Retrieved from [Link]

  • Synthesis of dicarbonyl-containing drugs and natural products. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of natural products containing fully functionalized cyclopentanes. (n.d.). Beaudry Research Group - Oregon State University. Retrieved from [Link]

  • diethyl 2-oxo-3-cyclopentene-1,1-dicarboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Synthesis of 2-alkyl-3-methyl-2-cyclopentenones from carboxylic acids or methylketones. (n.d.). Retrieved from [Link]

  • Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. (n.d.). Google Patents.
  • Conversion of methylcyclopentanol to cyclopentanone. (2020, May 20). Chemistry Stack Exchange. Retrieved from [Link]

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Application Notes and Protocols for the Alkylation of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Alkylated Cyclopentanones

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a versatile synthetic intermediate, primed for structural elaboration through the strategic introduction of alkyl groups. The presence of a β-keto ester system and a geminal diester moiety renders the α-carbon exceptionally acidic, facilitating its deprotonation to form a resonance-stabilized enolate. This enolate serves as a potent nucleophile for the formation of new carbon-carbon bonds via reaction with various electrophiles, most notably alkyl halides.

The resulting α-alkylated cyclopentanone derivatives are valuable precursors in the synthesis of a diverse array of complex molecules, including natural products, pharmaceuticals, and fragrances. The ability to precisely control the introduction of one or two alkyl substituents allows for the systematic modification of molecular architecture, making this reaction a cornerstone in medicinal chemistry and drug development for creating libraries of novel compounds.

Reaction Principle: The Chemistry of Enolate Alkylation

The alkylation of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone proceeds through a classic two-step mechanism rooted in the principles of enolate chemistry.[1][2][3]

  • Enolate Formation: A suitable base is used to abstract the acidic proton on the carbon positioned between the ketone and the two ester carbonyl groups (the α-carbon). This deprotonation is highly favorable due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting negative charge through resonance. The choice of base is critical; for complete and irreversible enolate formation, a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is often employed, particularly at low temperatures.[4] For substrates with high acidity like this one (pKa ≈ 11-13), a less powerful base like sodium ethoxide can also be effective.[3][5]

  • Nucleophilic Attack (SN2 Reaction): The generated enolate anion then acts as a powerful carbon-centered nucleophile. It attacks the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[6][7] This step forms the new carbon-carbon bond and introduces the alkyl group at the α-position. The efficiency of this step is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides and being sensitive to steric hindrance.[7]

Controlling Mono- vs. Di-alkylation

The initial product of mono-alkylation still possesses an acidic proton on the α-carbon, opening the possibility for a second alkylation event to yield a di-alkylated product.[5] Controlling the stoichiometry of the base and the alkylating agent is therefore crucial for achieving the desired outcome. Using one equivalent of base and one equivalent of the alkylating agent generally favors mono-alkylation. To achieve di-alkylation, a second equivalent of base and a second (or different) alkylating agent can be introduced.

Visualizing the Reaction Pathway

Alkylation_Mechanism General Alkylation Mechanism Start 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone Enolate Resonance-Stabilized Enolate Anion Start->Enolate Product α-Alkylated Product Enolate->Product

Caption: General reaction pathway for the alkylation of the target compound.

Experimental Protocols

Protocol 1: Mono-alkylation of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

This protocol details a general procedure for the introduction of a single alkyl group.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone41301-66-0242.27101.0
Sodium Ethoxide (NaOEt)917-54-468.05101.0
Alkyl Halide (e.g., Iodomethane)74-88-4141.94111.1
Anhydrous Ethanol64-17-546.07--
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9---
Diethyl Ether60-29-774.12--
Brine----
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (10 mmol, 2.42 g).

  • Dissolve the starting material in anhydrous ethanol (50 mL).

  • Carefully add sodium ethoxide (10 mmol, 0.68 g) to the solution. The formation of the sodium enolate may result in a slight color change or warming. Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (11 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether (50 mL) and water (50 mL).

  • Separate the organic layer, and wash it sequentially with saturated aqueous ammonium chloride (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure α-alkylated product.

Protocol 2: Subsequent Hydrolysis and Decarboxylation

This protocol describes the conversion of the alkylated product to the corresponding 2-alkyl-2-(carboxymethyl)cyclopentan-1-one.

Procedure:

  • To the purified alkylated product from Protocol 1, add a 3M aqueous solution of hydrochloric acid (5-10 equivalents).

  • Heat the mixture to reflux for 4-8 hours. The hydrolysis of the esters and subsequent decarboxylation of the resulting β-keto acid will occur.[5] Monitor the evolution of CO₂.

  • Cool the reaction mixture to room temperature and extract with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the product by column chromatography or distillation as required.

Workflow Visualization

Experimental_Workflow Experimental Workflow A 1. Dissolve Substrate in Anhydrous Ethanol B 2. Add Base (NaOEt) Stir for 30 min A->B C 3. Add Alkyl Halide (R-X) B->C D 4. Reflux for 2-4h (Monitor by TLC) C->D E 5. Work-up: - Remove Solvent - Extraction - Wash & Dry D->E F 6. Purification: Vacuum Distillation or Column Chromatography E->F G Mono-alkylated Product F->G H 7. Hydrolysis & Decarboxylation (Aq. HCl, Reflux) G->H I 8. Work-up & Purification H->I J Final Ketone Product I->J

Caption: Step-by-step experimental workflow from starting material to final product.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process controls.

  • TLC Monitoring: Regular analysis of the reaction mixture by TLC is critical to confirm the consumption of the starting material and the formation of the product, preventing unnecessary heating or premature termination of the reaction.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the acidic α-proton signal in the ¹H NMR spectrum of the mono-alkylated product is a key indicator of successful alkylation.

  • Yield Calculation: An accurate calculation of the percentage yield provides a quantitative measure of the reaction's efficiency and can be used to optimize conditions in subsequent experiments.

Causality Behind Experimental Choices

  • Choice of Base: Sodium ethoxide is used in an ethanol solvent, which is convenient as it is the same alkoxy group as in the ester, preventing transesterification side reactions. For more sensitive substrates or to ensure complete enolate formation, a stronger, non-nucleophilic base like LDA in an aprotic solvent like THF would be chosen to avoid competing reactions.[3][4]

  • Solvent: Anhydrous conditions are crucial as water can quench the enolate, reducing the yield.[8] Ethanol is a suitable protic solvent for reactions with alkoxide bases.

  • Alkylating Agent: Primary alkyl halides are preferred as they are most reactive in SN2 reactions. Secondary halides may lead to lower yields and competing E2 elimination, while tertiary halides are generally unreactive.[7][9]

  • Work-up: The aqueous ammonium chloride wash helps to neutralize any remaining base and quench the reaction. The subsequent brine wash aids in removing water from the organic layer.

References

  • Fiveable. (n.d.). 6.2 Enolate formation and reactions - Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • BrainKart. (2018, February 18). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • NC State University Libraries. (2025, March 12). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 11: Reactions of Alkyl Halides- Nucleophilic Substitutions and Eliminations. Retrieved from [Link]

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Application Notes and Protocols for Decarboxylation of 2-Carbethoxycyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The decarboxylation of β-keto esters, specifically 2-carbethoxycyclopentanone derivatives, is a cornerstone transformation in organic synthesis. This reaction provides a reliable pathway to 2-substituted cyclopentanones, which are pivotal structural motifs in a multitude of biologically active molecules, including natural products and pharmaceuticals.[1] The cyclopentanone ring serves as a rigid scaffold, enabling the precise spatial orientation of functional groups for optimal interaction with biological targets.[1] This guide offers an in-depth exploration of the primary methodologies for the decarboxylation of 2-carbethoxycyclopentanone derivatives, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in synthetic chemistry and drug development.

The overall transformation involves a two-step sequence: hydrolysis of the carbethoxy group to a carboxylic acid, followed by the elimination of carbon dioxide to yield the desired 2-substituted cyclopentanone.[1] The choice of method is dictated by the substrate's stability towards acidic, basic, or thermal conditions.

I. Acid-Catalyzed Hydrolysis and Decarboxylation

Acid-catalyzed decarboxylation is a classic and robust method suitable for substrates that can withstand strongly acidic environments.[1] The reaction proceeds through the hydrolysis of the ester to a β-keto acid intermediate, which then readily undergoes decarboxylation upon heating.[2][3]

Mechanistic Rationale

The reaction is initiated by the protonation of the ester's carbonyl oxygen, which enhances its electrophilicity and facilitates nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid and ethanol. The resulting β-keto acid can then undergo decarboxylation through a cyclic, six-membered transition state, which is a concerted pericyclic reaction.[4][5] This process forms an enol intermediate that rapidly tautomerizes to the more stable ketone product.[3][4]

Diagram: Acid-Catalyzed Decarboxylation Workflow

G cluster_hydrolysis Step 1: Acid-Catalyzed Hydrolysis cluster_decarboxylation Step 2: Decarboxylation cluster_workup Step 3: Workup & Purification Start 2-Carbethoxycyclopentanone Derivative Intermediate β-Keto Acid Intermediate Start->Intermediate H₃O⁺, Δ Product 2-Substituted Cyclopentanone Intermediate->Product Δ, -CO₂ FinalProduct Pure Product Product->FinalProduct Extraction, Purification

Caption: General workflow for acid-catalyzed decarboxylation.

Experimental Protocol

Materials:

  • 2-substituted ethyl 2-oxocyclopentanecarboxylate

  • Glacial acetic acid

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-substituted ethyl 2-oxocyclopentanecarboxylate in a mixture of glacial acetic acid and a catalytic amount of concentrated HCl or H₂SO₄.[1]

  • Heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into a beaker containing ice water.[1]

  • Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 2-substituted cyclopentanone.[1]

II. Base-Mediated Saponification and Decarboxylation

This method involves the initial hydrolysis of the ester under basic conditions (saponification) to form a carboxylate salt. Subsequent acidification protonates the carboxylate, generating the β-keto acid, which can then be decarboxylated, often with gentle heating.[1] This approach is advantageous as the decarboxylation of the intermediate carboxylate can be effectively driven to completion.[1]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming a carboxylate salt. Upon acidification, the carboxylate is protonated to the β-keto acid. As with the acid-catalyzed method, this intermediate loses carbon dioxide via a cyclic transition state upon heating.[2]

Experimental Protocol

Materials:

  • 2-Substituted ethyl 2-oxocyclopentanecarboxylate

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Methanol or ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the 2-substituted ethyl 2-oxocyclopentanecarboxylate in methanol or ethanol in a round-bottom flask.[1]

  • Add an aqueous solution of KOH or NaOH to the flask.[1]

  • Heat the mixture to reflux and monitor the hydrolysis by TLC or LC-MS.[1]

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 1-2 with concentrated HCl. This step protonates the carboxylate to form the β-keto acid and will induce decarboxylation, which can be facilitated by gentle warming.[1]

  • Extract the product from the acidic aqueous layer three times with an organic solvent.[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography.[1]

III. Krapcho Decarboxylation

The Krapcho decarboxylation is a particularly mild and effective method for β-keto esters, especially for substrates that are sensitive to acidic or basic conditions.[6] This reaction is typically carried out in a dipolar aprotic solvent like dimethyl sulfoxide (DMSO) with a salt, such as lithium chloride, and a small amount of water at elevated temperatures.[6][7]

Mechanistic Rationale

The currently accepted mechanism involves the nucleophilic attack of the halide anion (e.g., Cl⁻) on the ethyl group of the ester in an SN2 fashion.[8][9] This dealkylation step is followed by decarboxylation of the resulting carboxylate intermediate. The lithium cation is believed to act as a Lewis acid, coordinating to the β-ketoester and activating it towards nucleophilic attack.[6] The presence of water facilitates the final protonation of the enolate intermediate to yield the ketone product.[9]

Diagram: Krapcho Decarboxylation Mechanism

G β-Keto Ester β-Keto Ester Carboxylate Intermediate Carboxylate Intermediate β-Keto Ester->Carboxylate Intermediate LiCl, DMSO, Δ (SN2 attack by Cl⁻) Enolate Enolate Carboxylate Intermediate->Enolate -CO₂ Ketone Product Ketone Product Enolate->Ketone Product H₂O (Protonation)

Caption: Simplified mechanism of the Krapcho decarboxylation.

Advantages of the Krapcho Method
  • Neutral Conditions: The reaction is performed under nearly neutral conditions, making it suitable for base-sensitive and acid-sensitive substrates.[6][10]

  • High Functional Group Tolerance: A wide range of functional groups are tolerated, and labile stereocenters are often not racemized.[9]

  • Selectivity: In the case of malonic esters, the Krapcho decarboxylation can selectively cleave one ester group.[8][9]

Experimental Protocol

Materials:

  • 2-Substituted ethyl 2-oxocyclopentanecarboxylate

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • To a solution of the 2-substituted ethyl 2-oxocyclopentanecarboxylate in DMSO, add lithium chloride and a few equivalents of water.

  • Heat the reaction mixture to a high temperature, often around 150 °C.[8]

  • Monitor the reaction by TLC or LC-MS until the starting material has been consumed.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate multiple times.

  • Combine the organic layers, wash thoroughly with brine to remove DMSO, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product via column chromatography or vacuum distillation.

IV. Method Comparison and Troubleshooting

MethodConditionsAdvantagesDisadvantagesSubstrate Suitability
Acid-Catalyzed Strong acid (HCl, H₂SO₄), heat[1]Inexpensive reagents, straightforward procedure.Harsh conditions can lead to side reactions or degradation of sensitive substrates.Robust molecules stable to strong acids.
Base-Mediated Strong base (NaOH, KOH), then acid[1]Can drive reaction to completion, good for saponification.Requires a separate acidification step, not suitable for base-labile groups.Substrates that can tolerate both strong base and acid.
Krapcho LiCl, DMSO, water, high heat[6][8]Mild, neutral conditions, high functional group tolerance, good for sensitive substrates.[6][9][10]Requires high temperatures and a high-boiling point solvent that can be difficult to remove.Ideal for complex and sensitive molecules.
Troubleshooting Common Issues
  • Incomplete Reaction: This can be due to insufficient temperature, especially in thermal or Krapcho decarboxylations, or inadequate reaction time.[10] For Krapcho reactions, ensure the salt is anhydrous and the DMSO is of high purity.

  • Low Yield: Potential causes include substrate degradation under harsh acidic or basic conditions, or incomplete extraction of the product. The choice of extraction solvent is crucial.

  • Side Reactions: Acid-catalyzed reactions can sometimes lead to rearrangements or other acid-mediated side reactions. Base-mediated reactions might cause epimerization at the α-carbon.

  • Difficulty with α,α-Disubstituted Substrates: Steric hindrance can make the hydrolysis of α,α-disubstituted β-keto esters challenging, often requiring more forcing conditions.[10]

Conclusion

The decarboxylation of 2-carbethoxycyclopentanone derivatives is a vital synthetic tool for accessing valuable 2-substituted cyclopentanones. The selection of the most appropriate method—acid-catalyzed, base-mediated, or Krapcho decarboxylation—is paramount and should be based on the specific characteristics of the substrate, particularly its stability and the presence of other functional groups. By understanding the underlying mechanisms and following well-defined protocols, researchers can effectively and efficiently synthesize these important chemical building blocks for a wide range of applications in medicinal chemistry and natural product synthesis.

References
  • Chem-Station Int. Ed. (2018-01-21). Krapcho Decarboxylation. [Link]

  • Wikipedia. Krapcho decarboxylation. [Link]

  • YouTube. (2022-11-05). Krapcho Decarboxylation. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Taber, D. F., Amedio, J. C. Jr., & Gulino, F. (1989). Selective decarbalkoxylation of .beta.-keto esters. The Journal of Organic Chemistry, 54(14), 3474–3475. [Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters. ARKIVOC, 2007(2), 54-120. [Link]

  • YouTube. (2014-07-08). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • JoVE. (2025-05-22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • YouTube. (2024-04-19). Lec8 - Beta-Dicarbonyl Compounds and the Krapcho Decarboxylation. [Link]

  • Fábián, L., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis, 11(5), 2820–2832. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Google Patents. (1997).
  • De, S., et al. (2015). Functionalized Cyclopentenes Through a Tandem NHC-Catalyzed Dynamic Kinetic Resolution and Ambient Temperature Decarboxylation: Mechanistic Insight and Synthetic Application. ACS Catalysis, 5(10), 6149–6153. [Link]

  • ResearchGate. (2025-08-07). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]

  • Master Organic Chemistry. (2022-05-20). Decarboxylation. [Link]

  • Organic Chemistry Portal. Cyclopentanone synthesis. [Link]

  • YouTube. (2011-09-22). Decarboxylation of beta-Carbonyl Acids. [Link]

  • Reactivity: substitution at carboxyl. CX7b. Enolates: Decarboxylation. [Link]

  • Wikipedia. Ketonic decarboxylation. [Link]

  • Chemistry Stack Exchange. (2017-12-27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. [Link]

  • Arkivoc. Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. [Link]

  • ResearchGate. Thermal decarboxylation of b-lactones (2-oxetanones). [Link]

  • Iding, H., et al. (1998). Application of alpha-keto acid decarboxylases in biotransformations. Biochimica et Biophysica Acta, 1385(2), 307-322. [Link]

  • PMC. (2024-06-25). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. [Link]

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Application Note: High-Purity Isolation of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the purification of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, also known as diethyl 2-oxocyclopentane-1,1-dicarboxylate (CAS No. 41301-66-0).[1] This β-keto ester is a pivotal intermediate in organic synthesis, particularly in the construction of complex cyclic systems. Achieving high purity is paramount for the success of subsequent synthetic transformations. This guide details protocols for post-synthesis work-up, high-vacuum fractional distillation, and flash column chromatography, explaining the scientific rationale behind each methodology. It also covers essential quality control (QC) procedures for purity verification.

Introduction: The Importance of Purity

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is typically synthesized via the Dieckmann condensation of diethyl adipate. This intramolecular reaction, while effective, often yields a crude product containing several process-related impurities. The purity of this β-keto ester is critical, as residual starting materials, catalysts, or side-products can interfere with downstream reactions such as alkylations, hydrolysis, or decarboxylations, leading to reduced yields and complex purification challenges in later stages.[2][3]

Common Impurities Include:

  • Unreacted Diethyl Adipate: The starting diester.

  • Base Catalyst: Typically sodium ethoxide or sodium hydride.

  • Ethanol: Used as a solvent or generated during the reaction.

  • Water: Introduced during work-up.

  • Polymeric Byproducts: Formed under harsh reaction conditions.

This guide provides validated methods to effectively remove these impurities, enabling researchers to proceed with a highly pure building block.

Physicochemical Properties & Impurity Profile

Understanding the physical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 41301-66-0ChemSrc[1]
Molecular Formula C₁₂H₁₈O₅-
Molecular Weight 242.27 g/mol -
Appearance Colorless to pale yellow oilGeneral Observation
Boiling Point ~165 °C at 0.3 mmHgPrepChem[4]
Density ~1.12 g/mL at 25 °CEstimated

The high boiling point necessitates the use of high-vacuum distillation to prevent thermal decomposition. The compound's polarity, dictated by the ketone and two ester functional groups, makes it amenable to purification by silica gel chromatography.

Purification Methodologies

A multi-step approach beginning with an aqueous work-up followed by either distillation or chromatography is recommended. The choice between distillation and chromatography depends on the scale of the reaction and the required final purity.

Logical Workflow for Purification

Purification Workflow A Crude Reaction Mixture B Aqueous Work-up (Neutralization & Extraction) A->B C Drying & Solvent Removal B->C D Crude Product Oil C->D E High-Vacuum Fractional Distillation D->E For Large Scale (>10 g) F Flash Column Chromatography D->F For Small Scale (<10 g) or High Purity G High Purity Product (>98%) E->G H Ultra-Pure Product (>99.5%) F->H QC Workflow cluster_0 Purity & Identity Verification Purified_Sample Purified Product GC_Analysis GC Analysis Purified_Sample->GC_Analysis NMR_Analysis ¹H NMR Analysis Purified_Sample->NMR_Analysis Purity_Check Purity > 98%? GC_Analysis->Purity_Check Structure_Check Structure Correct? NMR_Analysis->Structure_Check Purity_Check->Structure_Check Yes Fail_QC Repurify or Discard Purity_Check->Fail_QC No Pass_QC QC Passed Structure_Check->Pass_QC Yes Structure_Check->Fail_QC No

Sources

Scale-up synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Quaternary Cyclopentanone Intermediate

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (CAS No: 41301-66-0) is a highly functionalized cyclopentanone derivative that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a quaternary carbon center alpha to the ketone, makes it a strategic precursor for the synthesis of complex molecules, including natural products, pharmaceuticals, and fragrance compounds like jasmonates.[3] The presence of two distinct ester functionalities allows for selective chemical manipulations, providing a versatile scaffold for constructing intricate molecular architectures.

This application note provides a detailed, field-tested guide for the multi-kilogram scale synthesis of this target molecule. The described two-step synthetic sequence is designed for robustness, scalability, and efficiency, prioritizing safety and high yield. The process involves an initial Dieckmann condensation to form the core cyclopentanone ring, followed by a C-alkylation to introduce the carbethoxymethyl side chain. We will delve into the mechanistic underpinnings of each step, provide comprehensive protocols, and discuss critical considerations for process safety and scale-up.

Part 1: The Synthetic Strategy - A Two-Step Approach

The synthesis is logically divided into two primary stages:

  • Stage 1: Dieckmann Condensation. The synthesis of the 2-carbethoxycyclopentanone scaffold is achieved via the intramolecular condensation of a 1,6-diester, diethyl adipate. This classic ring-forming reaction is highly effective for creating stable five-membered rings.[4][5]

  • Stage 2: α-Alkylation. The active methylene proton on the β-keto ester intermediate is selectively deprotonated to form a nucleophilic enolate, which is subsequently alkylated with ethyl chloroacetate to install the carbethoxymethyl group and create the target quaternary center.

This approach is advantageous for large-scale production due to the availability of starting materials, the high efficiency of each step, and the well-established nature of the chemical transformations involved.

Part 2: Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for troubleshooting and process optimization.

Mechanism 1: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, driven by the formation of a thermodynamically stable cyclic β-keto ester.[6][7][8] The reaction proceeds as follows:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of the diethyl adipate, creating a nucleophilic enolate ion. The use of an alkoxide base corresponding to the ester's alcohol group (ethoxide for an ethyl ester) is crucial to prevent transesterification, which would lead to a mixture of products.[9]

  • Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the second ester group within the same molecule in a 5-exo-trig nucleophilic attack.[4] This forms a cyclic tetrahedral intermediate.

  • Reformation and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group.

  • Final Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the α-carbon (pKa ≈ 11). The ethoxide base readily deprotonates this position, forming a resonance-stabilized enolate. This irreversible acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium towards the product.[5]

  • Acidic Work-up: A final acidic quench protonates the enolate to yield the neutral 2-carbethoxycyclopentanone product.

Dieckmann_Condensation Diagram 1: Dieckmann Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2-3: Cyclization & Elimination cluster_end Step 4-5: Final Product Formation A Diethyl Adipate B Enolate Intermediate A->B Deprotonation C Tetrahedral Intermediate B->C Intramolecular Attack Base NaOEt Base->A - EtOH D Cyclic β-Keto Ester (Initial Product) C->D - NaOEt E Resonance-Stabilized Enolate (Thermodynamic Sink) D->E Deprotonation F 2-Carbethoxycyclopentanone E->F Acidic Work-up (H3O+) Base2 NaOEt Base2->D - EtOH

Caption: Diagram 1: Dieckmann Condensation Mechanism

Mechanism 2: α-Alkylation of a β-Keto Ester

The alkylation step is a classic example of enolate chemistry, proceeding via an SN2 pathway.

  • Enolate Generation: A base, such as sodium ethoxide, removes the acidic α-proton from 2-carbethoxycyclopentanone, regenerating a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic methylene carbon of ethyl chloroacetate. The chloride ion is displaced in a concerted SN2 reaction.

  • Product Formation: This carbon-carbon bond-forming step yields the final product, 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

Part 3: Scale-Up Experimental Protocols

This section provides detailed procedures for a 1.0 molar scale synthesis. Appropriate risk assessments and engineering controls must be in place before commencing any work.

Stage 1: Synthesis of 2-Carbethoxycyclopentanone via Dieckmann Condensation

Reagents and Materials

ReagentCAS No.MW ( g/mol )Amount (mol)Mass / VolumeDensity (g/mL)Notes
Diethyl Adipate141-28-6202.251.00202.3 g1.009Starting material
Sodium Ethoxide141-52-668.051.1074.9 g-Moisture-sensitive base
Toluene108-88-392.14-1.0 L0.867Anhydrous solvent
Hydrochloric Acid7647-01-036.46~1.2~330 mL1.1837% solution for work-up
Saturated NaCl (aq)N/A--500 mL-For work-up
Anhydrous MgSO₄7487-88-9120.37-~20 g-Drying agent

Procedure

  • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a pressure-equalizing dropping funnel. Ensure the system is thoroughly dried and purged with nitrogen.

  • Charge Reagents: Charge the reactor with anhydrous toluene (1.0 L) and sodium ethoxide (74.9 g). Begin stirring to form a slurry.

  • Controlled Addition: Add diethyl adipate (202.3 g) to the dropping funnel. Add the diethyl adipate to the stirred sodium ethoxide slurry dropwise over 60-90 minutes. Maintain the internal temperature between 25-30°C using the reactor jacket. An initial exotherm may be observed.

  • Reaction and Distillation: After the addition is complete, slowly heat the reaction mixture to reflux (~110°C). Ethanol is generated as a byproduct. Arrange the condenser for distillation and collect the ethanol/toluene azeotrope until the head temperature stabilizes at the boiling point of toluene. This step helps drive the reaction to completion. Continue refluxing for an additional 2-3 hours.

  • Reaction Quench: Cool the reaction mixture to 0-5°C using the reactor jacket. Slowly and carefully add 37% HCl (~330 mL) via the dropping funnel to neutralize the mixture, ensuring the internal temperature does not exceed 20°C. The pH of the aqueous layer should be between 1-2.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase with water (2 x 500 mL) and then with saturated NaCl solution (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product, a pale yellow oil, is purified by vacuum distillation. Collect the fraction boiling at 83-88°C at 5 mmHg to yield pure 2-carbethoxycyclopentanone.[10] A typical yield is 75-85%.

Stage 2: Synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Reagents and Materials

ReagentCAS No.MW ( g/mol )Amount (mol)Mass / VolumeDensity (g/mL)Notes
2-Carbethoxycyclopentanone611-10-9156.180.80125.0 g1.066Product from Stage 1
Sodium Ethoxide141-52-668.050.8859.9 g-Moisture-sensitive base
Ethyl Chloroacetate105-39-5122.550.84102.9 g1.149Lachrymator, handle in fume hood
Ethanol64-17-546.07-800 mL0.789Anhydrous solvent
Hydrochloric Acid7647-01-036.46~0.9~250 mL1.1837% solution for work-up
Diethyl Ether60-29-774.12-1.0 L0.713For extraction

Procedure

  • Reactor Setup: Use the same reactor setup as in Stage 1, ensuring the system is dry and under a nitrogen atmosphere.

  • Enolate Formation: Dissolve sodium ethoxide (59.9 g) in anhydrous ethanol (800 mL) in the reactor. Cool the solution to 0-5°C.

  • Substrate Addition: Add 2-carbethoxycyclopentanone (125.0 g) dropwise to the cold ethoxide solution over 30 minutes, maintaining the internal temperature below 10°C. Stir for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Add ethyl chloroacetate (102.9 g) dropwise to the reaction mixture over 60 minutes, keeping the temperature below 15°C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC for the disappearance of the starting material.

  • Concentration: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add cold water (500 mL) and diethyl ether (500 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 250 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 400 mL) and saturated NaCl solution (1 x 400 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone as a colorless oil. A typical yield is 65-75%.

Overall Process Workflow

Workflow Diagram 2: Overall Synthesis Workflow cluster_stage1 Stage 1: Dieckmann Condensation cluster_stage2 Stage 2: α-Alkylation DA Diethyl Adipate + NaOEt in Toluene Reaction1 Controlled Addition (25-30°C) DA->Reaction1 Reflux Reflux & EtOH Removal (~110°C) Reaction1->Reflux Workup1 Acidic Quench (HCl) & Extraction Reflux->Workup1 Purify1 Vacuum Distillation Workup1->Purify1 Intermediate Product: 2-Carbethoxycyclopentanone Purify1->Intermediate Enolate Intermediate + NaOEt in Ethanol (0-5°C) Intermediate->Enolate Transfer to Stage 2 Alkylation Add Ethyl Chloroacetate (<15°C) Enolate->Alkylation Stir Stir at RT (12-16h) Alkylation->Stir Workup2 Solvent Removal & Extraction Stir->Workup2 Purify2 Vacuum Distillation Workup2->Purify2 FinalProduct Final Product: Target Molecule Purify2->FinalProduct

Caption: Diagram 2: Overall Synthesis Workflow

Part 4: Process Safety and Troubleshooting

Safety Considerations

  • Sodium Ethoxide: Highly reactive and corrosive. Reacts violently with water. Handle under an inert, dry atmosphere.

  • Toluene/Ethanol/Ether: Highly flammable solvents. Use in a well-ventilated area away from ignition sources.

  • Ethyl Chloroacetate: A potent lachrymator and alkylating agent. Handle exclusively within a certified chemical fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe burns.

  • Pressure: Reactions involving reactive metals or alkoxides can generate hydrogen gas if moisture is present. Ensure the system is vented to a safe area.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Stage 1 Incomplete reaction; moisture in reagents/glassware; insufficient base.Ensure all reagents and solvents are anhydrous. Use freshly opened sodium ethoxide. Extend reflux time and ensure complete ethanol removal.
Side Product Formation Intermolecular Claisen condensation (polymerization); hydrolysis of esters.Maintain controlled, slow addition of diethyl adipate. Ensure anhydrous conditions to prevent hydrolysis during the reaction.
Low Yield in Stage 2 Incomplete enolate formation; competing O-alkylation; dialkylation.Ensure 1:1 stoichiometry of enolate to alkylating agent. Maintain low temperatures during addition to favor C-alkylation.
Product is Dark/Colored Decomposition during distillation.Ensure a good vacuum (<5 mmHg) to keep the distillation temperature low. Consider adding an antioxidant boiling chip if necessary.

References

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  • Chemistry LibreTexts. (2023). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Reactions_at_the_Alpha-Carbon_Part_2/7.
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  • Pan, G., & Williams, R. M. (n.d.). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone and Magnolione. [URL: https://www.scispace.com/paper/efficient-synthesis-of-the-cyclopentanone-fragrances-z-3-2-oxopropyl-2-pent-2-en-1-yl-cyclopentanone-and-magnolione-10.1016-j.tet.2016.03.045]

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Application of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone in Medicinal Chemistry: A Guide to Prostaglandin Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth overview of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, a highly functionalized cyclopentanone derivative. We explore its chemical rationale, synthesis, and primary application as a sophisticated building block in medicinal chemistry. The focus is on its strategic use in the synthesis of prostaglandin analogs, particularly those featuring a quaternary carbon at the C-8 position. This document provides researchers, scientists, and drug development professionals with both the theoretical framework and practical, actionable protocols for leveraging this versatile synthon in complex molecular architectures.

Introduction: A Unique Scaffold for Complex Syntheses

In the landscape of medicinal chemistry, the cyclopentane ring serves as a core scaffold for numerous therapeutic agents, most notably the prostaglandins and their analogs, as well as carbocyclic nucleosides.[1][2] 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (CAS 41301-66-0), hereafter referred to as DECP , is a particularly valuable, albeit specialized, starting material.

Its structure is distinguished by three key features:

  • A central cyclopentanone ring, the foundational core of prostaglandins.

  • A quaternary α-carbon, which pre-installs a sterically demanding substitution pattern that can enhance metabolic stability or modulate receptor binding.

  • Two distinct ethyl ester functionalities, which provide orthogonal synthetic handles for the sequential and controlled elaboration of complex side chains.

This unique combination makes DECP an ideal precursor for C-8 quaternary prostaglandin analogs, a class of molecules explored for their potential therapeutic properties.[1] This guide will detail the synthesis and strategic application of DECP, providing a clear pathway from this starting material to advanced prostaglandin intermediates.

Synthesis and Chemical Rationale

The preparation of DECP is a classic example of applying fundamental organic reactions to construct a complex building block. The most logical and established route is the intramolecular Dieckmann condensation, a base-catalyzed cyclization of a linear diester to form a cyclic β-keto ester.[3][4][5]

The likely precursor for DECP is a triethyl ester, which can be assembled through sequential malonic ester syntheses.[2] The overall synthetic logic is to first construct a linear carbon chain with the appropriate ester functionalities and then induce ring formation.

Plausible Synthetic Pathway

The synthesis begins with the alkylation of diethyl malonate. This reaction sequence leverages the acidity of the α-hydrogens in diethyl malonate, which are flanked by two carbonyl groups (pKa ≈ 13), making them easily removable by a standard base like sodium ethoxide (NaOEt).[2] The resulting enolate is a potent nucleophile for subsequent reactions.

cluster_0 Plausible Synthesis of DECP via Dieckmann Condensation A Diethyl Malonate + Ethyl Bromoacetate B Triethyl Ester Precursor A->B 1. NaOEt, EtOH 2. Alkylation C DECP (Target Molecule) 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone B->C Dieckmann Condensation (NaH or NaOEt, Toluene)

Caption: Plausible synthetic route to DECP.

The Rationale of Dieckmann Condensation

The key step, the Dieckmann condensation, is an intramolecular Claisen condensation.[5] The mechanism involves:

  • Enolate Formation: A strong base (e.g., sodium hydride or sodium ethoxide) removes an acidic α-proton from the carbon adjacent to one of the ester groups on the linear precursor.

  • Intramolecular Attack: The resulting enolate attacks the carbonyl carbon of the other ester group at the opposite end of the chain, forming a five-membered ring.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the cyclic β-keto ester, DECP.

Expert Insight: The choice of a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like toluene is often preferred for Dieckmann condensations. This avoids reversible transesterification reactions that can occur when using sodium ethoxide in ethanol, leading to cleaner reactions and higher yields. The reaction is driven to completion because the final product, a β-keto ester, has a highly acidic proton between the two carbonyls that is irreversibly deprotonated by the base. A final acidic workup is required to re-protonate the molecule.

Core Application: Synthesis of Prostaglandin Analogs

Prostaglandins are lipid compounds with a wide range of physiological effects, making their analogs valuable therapeutic targets.[6][7] Natural prostaglandins often suffer from rapid metabolism. The introduction of a quaternary center at C-8 (corresponding to the C-2 position of the DECP cyclopentanone ring) can sterically hinder enzymatic degradation, potentially leading to drugs with improved pharmacokinetic profiles.

The structure of DECP is primed for elaboration into a prostaglandin scaffold. The two ester groups and the ketone provide three points for modification, allowing for the systematic construction of the two prostaglandin side chains.

cluster_1 General Workflow for Prostaglandin Analog Synthesis from DECP start DECP step1 Stereoselective Ketone Reduction start->step1 NaBH₄ or L-Selectride® step2 ω-Chain Installation (e.g., Horner-Wadsworth-Emmons) step1->step2 Phosphonate Ylide protect Protecting Group Chemistry (as needed) step1->protect step3 α-Chain Formation (Hydrolysis & Decarboxylation) step2->step3 1. K₂CO₃, MeOH/H₂O 2. H₃O⁺, Heat step2->protect end Advanced Prostaglandin Analog Core step3->end

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Application Note & Protocol: Synthesis of Spiro[4.4]nonane-1,6-dione from 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocycles

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are privileged structural motifs in medicinal chemistry and materials science.[1] Their rigid, three-dimensional architecture offers a distinct advantage over flat aromatic systems, enabling improved target specificity, enhanced metabolic stability, and favorable physicochemical properties such as higher solubility.[2] Many approved drugs incorporate a spirocyclic core, highlighting their therapeutic relevance.[3]

This guide details a robust and efficient pathway to a key spirocyclic building block, spiro[4.4]nonane-1,6-dione , starting from the readily accessible diester, 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (CAS 41301-66-0).[4][5] The synthetic strategy hinges on a powerful intramolecular cyclization followed by a clean decarboxylation step, providing a versatile scaffold for further chemical elaboration.

Core Synthetic Strategy: From Acyclic Diester to Spirocyclic Diketone

The overall transformation is a two-stage process that masterfully constructs the spiro[4.4]nonane framework.

  • Dieckmann Condensation: An intramolecular cyclization of the starting diester to form a spirocyclic β-keto ester.

  • Hydrolysis & Decarboxylation: Removal of the ester group to yield the target spirocyclic diketone.

This strategic sequence is highly efficient for creating the thermodynamically stable five-membered ring system of the spiro[4.4]nonane core.

G SM 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone INT Spirocyclic β-Keto Ester Intermediate SM->INT  Step 1: Dieckmann Condensation (Base-catalyzed cyclization)   PROD Spiro[4.4]nonane-1,6-dione INT->PROD  Step 2: Hydrolysis & Decarboxylation (Acid-catalyzed workup)  

Figure 1: High-level workflow for the synthesis of spiro[4.4]nonane-1,6-dione.

Mechanistic Deep Dive & Rationale

A thorough understanding of the underlying mechanisms is critical for troubleshooting and optimization.

Step 1: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, designed for the synthesis of cyclic β-keto esters from diesters.[6][7][8] It is exceptionally effective for forming stable 5- and 6-membered rings.[7][9]

Causality Behind Experimental Choices:

  • Choice of Base: Sodium ethoxide (NaOEt) is the base of choice. A strong base is required to deprotonate the α-carbon nestled between the ketone and ester carbonyls. Critically, using an alkoxide that matches the ester's alkyl group (ethoxide for ethyl esters) prevents transesterification, a common side reaction that would complicate the product mixture.

  • Driving the Equilibrium: The final deprotonation of the newly formed β-keto ester is highly favorable as the resulting enolate is resonance-stabilized. This essentially irreversible step drives the entire reaction equilibrium towards the cyclized product, ensuring high conversion.[9]

G cluster_mech Dieckmann Condensation Mechanism start Diester Starting Material enolate Enolate Intermediate (Resonance Stabilized) start->enolate 1. Deprotonation (NaOEt) tetrahedral Tetrahedral Intermediate enolate->tetrahedral 2. Intramolecular Nucleophilic Attack product Cyclic β-Keto Ester tetrahedral->product 3. Elimination of Ethoxide final_enolate Product Enolate (Reaction Driving Force) product->final_enolate 4. Deprotonation (NaOEt) (Irreversible Step)

Figure 2: Key mechanistic stages of the Dieckmann condensation.

Step 2: Hydrolysis and Decarboxylation

The intermediate product from the Dieckmann condensation is a β-keto ester. To arrive at the desired diketone, this ester group must be removed. This is efficiently achieved through a one-pot hydrolysis and decarboxylation sequence, typically under acidic conditions.

  • Hydrolysis: In the presence of aqueous acid (e.g., H₂SO₄ or HCl) and heat, the ethyl ester is hydrolyzed to a carboxylic acid, yielding a spirocyclic β-keto acid.

  • Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide (CO₂) upon heating.[10][11] The reaction proceeds through a cyclic, six-membered transition state, resulting in an enol intermediate that quickly tautomerizes to the more stable ketone.[12][13] This decarboxylation is a clean and high-yielding transformation.

G cluster_workflow Hydrolysis & Decarboxylation Pathway keto_ester Spirocyclic β-Keto Ester keto_acid Spirocyclic β-Keto Acid keto_ester->keto_acid  Acid-catalyzed Hydrolysis (H₃O⁺, Δ)   transition_state Cyclic Transition State (Pericyclic Reaction) keto_acid->transition_state  Heat (Δ)   enol Enol Intermediate transition_state->enol  Decarboxylation (-CO₂)   final_ketone Spiro[4.4]nonane-1,6-dione enol->final_ketone  Tautomerization  

Figure 3: The sequential pathway from β-keto ester to the final diketone product.

Experimental Protocols

Safety Precaution: These procedures should be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Spiro[4.4]nonane-1,6-dione

This protocol combines the Dieckmann condensation and the subsequent hydrolysis/decarboxylation into a streamlined procedure.

Compound MW ( g/mol ) Amount Moles Notes
2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone242.2724.23 g0.10Starting Material
Sodium Ethoxide (NaOEt)68.057.49 g0.11Base (1.1 equiv)
Toluene, Anhydrous-250 mL-Solvent
Sulfuric Acid (H₂SO₄), 20% aq.-~150 mL-For hydrolysis/decarboxylation
Diethyl Ether-3 x 100 mL-For extraction
Saturated Sodium Bicarbonate (NaHCO₃) aq.-2 x 50 mL-For neutralization
Brine-50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)---Drying agent

Procedure:

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.

  • Reaction Initiation: Charge the flask with sodium ethoxide (7.49 g, 0.11 mol) and anhydrous toluene (150 mL). Begin stirring under a nitrogen atmosphere.

  • Substrate Addition: Dissolve 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (24.23 g, 0.10 mol) in anhydrous toluene (100 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of sodium ethoxide over 30 minutes at room temperature.

  • Dieckmann Condensation: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 4 hours. The reaction mixture will typically become thick and then more mobile as the reaction proceeds.

  • Cooling and Quenching: After 4 hours, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 mL of ice-cold water.

  • Hydrolysis and Decarboxylation: Transfer the mixture to a single-neck round-bottom flask. Add 20% aqueous sulfuric acid (~150 mL) until the pH is approximately 1-2. Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours to effect both hydrolysis and decarboxylation. CO₂ evolution will be observed.

  • Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil or low-melting solid, can be purified by vacuum distillation or flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield pure spiro[4.4]nonane-1,6-dione.

Expected Yield: 70-80%.

Characterization & Data

Compound Appearance Boiling Point ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
Spiro[4.4]nonane-1,6-dione Colorless oil or white solid~110-115 °C (at 1 mmHg)2.80-2.60 (m, 4H), 2.20-2.00 (m, 8H)218.0 (C=O), 65.0 (spiro C), 38.0, 35.5, 21.0

Note: NMR data are approximate and may vary slightly based on solvent and instrument.

Applications in Synthesis: A Versatile Intermediate

The resulting spiro[4.4]nonane-1,6-dione is not merely an endpoint but a versatile platform for constructing more complex molecular architectures. Its two ketone functionalities and multiple α-carbon positions offer numerous handles for further modification.

  • Selective Functionalization: The two ketone environments are chemically distinct, allowing for potential regioselective reactions such as enolate formation and subsequent alkylation.

  • Annulation Strategies: The dione can serve as a substrate in reactions like the Robinson annulation, enabling the construction of additional fused rings to build complex polycyclic systems, including steroid-like frameworks.[14][15][16]

  • Diels-Alder Reactions: The dione can be converted into a dienophile, such as spiro[4.4]nona-2,7-diene-1,6-dione, which is a valuable component in [4+2] cycloaddition reactions for synthesizing highly complex, fused spirocyclic systems.[2][17]

This versatility makes it a highly valuable intermediate for drug discovery programs and the development of novel organic materials.

References

  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. The Journal of Organic Chemistry. [Link]

  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. American Chemical Society. [Link]

  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction | Request PDF. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central (PMC), NIH. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene. Synthesis and properties. Effects of spiroconjugation. Princeton University. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. PubMed. [Link]

  • The Dieckmann Condensation. Organic Reactions. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Robinson Annulation. ChemTalk. [Link]

  • Synthesis of 2-carbethoxy-2-(6-carbethoxyhexyl)-cyclopentanone. PrepChem.com. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • The suggested mechanism for the Robinson annulation reaction. ResearchGate. [Link]

  • 14.2: Robinson Annulation. Chemistry LibreTexts. [Link]

  • Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. CORE. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. Chemsrc. [Link]

  • CHEMISTRY OF SPIRO-COMPOUNDS. PART II. SYNTHESIS OF CYCLOPENTANE-SPIRO-CYCLOPENTANONE. Zenodo. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

Sources

Catalytic methods for the synthesis of functionalized cyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Catalytic Synthesis of Functionalized Cyclopentanones

Introduction: The Central Role of the Cyclopentanone Scaffold

The cyclopentanone ring system is a cornerstone of modern organic chemistry and drug discovery. It forms the core of numerous biologically active natural products, including prostaglandins, jasmonates, and terpenoids.[1] Furthermore, functionalized cyclopentanones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, such as the anti-inflammatory drug loxoprofen and various prostaglandin analogues used to treat glaucoma.[2] The inherent versatility of the five-membered ring, with its potential for multiple stereocenters and diverse functionalization, makes it a highly sought-after target for synthetic chemists.

Historically, the construction of these scaffolds involved lengthy, multi-step sequences.[2] However, the advent of modern catalytic methods has revolutionized their synthesis, offering direct, efficient, and highly selective pathways. These strategies provide unprecedented control over stereochemistry and functional group tolerance, enabling the rapid assembly of molecular complexity from simple precursors.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal catalytic methods for synthesizing functionalized cyclopentanones. We will delve into the mechanistic underpinnings of transition-metal catalysis, the elegance of organocatalysis, and the sustainable precision of biocatalysis. Each section is designed to be a self-validating system, offering not just protocols, but also the causal logic behind the experimental choices, empowering researchers to adapt and innovate in their own work.

Section 1: Transition-Metal Catalysis: Power and Versatility

Transition metals, with their diverse oxidation states and coordination geometries, offer a powerful toolkit for forging carbon-carbon bonds. Catalysts based on rhodium, palladium, and copper are particularly effective for constructing cyclopentanone rings through a variety of mechanistic manifolds, including cyclization, annulation, and rearrangement reactions.

Rhodium-Catalyzed Methodologies

Rhodium catalysts are exceptionally versatile, capable of mediating intramolecular hydroacylations and complex C-H activation/annulation cascades.

Scientific Rationale: Intramolecular Hydroacylation

A prominent strategy is the intramolecular hydroacylation of 4-alkynals.[3][4] This method is valued for its atom economy and convergence. The catalytic cycle, as proposed by Fu and co-workers, is believed to initiate with the oxidative addition of the aldehyde's C-H bond to a Rh(I) center, forming a rhodium(III)-acyl hydride intermediate. This is followed by an unusual trans-hydroacylation, where the rhodium hydride adds across the alkyne. The final step is a reductive elimination that releases the cyclopentenone product and regenerates the active Rh(I) catalyst.[3] This mechanism elegantly transforms a linear precursor into a cyclic enone under mild conditions.

Workflow: Rhodium-Catalyzed Intramolecular Hydroacylation

sub 4-Alkynal Substrate P1 Rh(III) Acyl Hydride Intermediate sub->P1 Oxidative Addition cat [Rh(dppe)]+ Catalyst cat->P1 P2 Rhodacycle Intermediate P1->P2 trans-Addition of Rh-H to Alkyne P2->cat Catalyst Regeneration prod Functionalized Cyclopentenone P2->prod Reductive Elimination cluster_0 Amine Catalysis Cycle cluster_1 NHC Catalysis Cycle Amine Secondary Amine Catalyst Enamine Enamine Intermediate Amine->Enamine Enal α,β-Unsaturated Aldehyde Enal->Enamine Forms Dicarbonyl 1,3-Dicarbonyl Michael_Adduct Michael Adduct (Aldehyde) Dicarbonyl->Michael_Adduct Enamine->Michael_Adduct Michael Addition Michael_Adduct->Amine Regenerates Breslow Breslow Intermediate Michael_Adduct->Breslow Substrate for NHC Cycle NHC NHC Catalyst NHC->Breslow Forms Cyclization Cyclized Intermediate Breslow->Cyclization Intramolecular Cyclization Product Functionalized α-Hydroxycyclopentanone Cyclization->Product Proton Transfer & Catalyst Release Product->NHC Regenerates cluster_0 Enzymatic Resolution racemate Racemic Substrate (R)-Sub + (S)-Sub s_sub (S)-Substrate racemate->s_sub r_sub (R)-Substrate racemate->r_sub s_prod (S)-Product s_sub->s_prod Fast Reaction (Enzyme) r_sub->s_sub Racemization Catalyst

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this multi-step synthesis and improve your reaction yields through a deeper understanding of the underlying chemical principles.

The synthesis of this target molecule is a valuable process for creating complex intermediates in organic synthesis. It is typically achieved in a two-step sequence:

  • Dieckmann Condensation: An intramolecular cyclization of diethyl adipate to form the core cyclopentanone ring structure, 2-carbethoxycyclopentanone.

  • α-Alkylation: Subsequent alkylation at the acidic α-carbon of the β-keto ester with an ethyl haloacetate to introduce the carbethoxymethyl side chain.

This guide is structured to address specific issues you may encounter in each of these critical steps.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below, from starting materials to the final product.

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: α-Alkylation Diethyl Adipate Diethyl Adipate Product_1 2-Carbethoxycyclopentanone (Enolate Salt) Diethyl Adipate->Product_1 Toluene, Reflux Base (NaOEt) Base (NaOEt) Base (NaOEt)->Product_1 Product_2 2-Carbethoxycyclopentanone Product_1->Product_2 Protonation Acid_Quench Acidic Workup (e.g., HCl, H2SO4) Acid_Quench->Product_2 Base_2 Base (NaOEt) Product_2->Base_2 Enolate_2 Enolate of 2-Carbethoxycyclopentanone Product_2->Enolate_2 Deprotonation Base_2->Enolate_2 Final_Product 2-Carbethoxy-2-(carbethoxymethyl) -1-cyclopentanone Enolate_2->Final_Product SN2 Attack Alkylating_Agent Ethyl Bromoacetate (BrCH2COOEt) Alkylating_Agent->Final_Product

Caption: Two-step synthesis of the target molecule.

Troubleshooting Guide

This section addresses common problems that can lead to low yields or product impurities.

Q1: My Dieckmann condensation (Step 1) yield is very low. What are the likely causes?

A1: Low yields in the Dieckmann condensation are common and can typically be traced to three areas: reaction conditions, base selection, or work-up procedure. The Dieckmann is an intramolecular Claisen condensation that works best for forming sterically unstrained 5- and 6-membered rings.[1][2]

Probable Cause A: Incomplete or Reversed Reaction

The Dieckmann condensation is an equilibrium process. To drive it towards the product, a full equivalent of base is required. The reaction's driving force is the final, irreversible deprotonation of the resulting β-keto ester (pKa ≈ 11), which is significantly more acidic than the alcohol byproduct (pKa ≈ 16-17).[1][3]

  • Solution:

    • Base Stoichiometry: Ensure you are using at least one full molar equivalent of a strong base. Using catalytic amounts will result in a poor yield.

    • Anhydrous Conditions: The base (e.g., sodium ethoxide, sodium hydride) and enolates are highly reactive towards water. Ensure your solvent (e.g., toluene, benzene, DMF) and glassware are rigorously dried. Any moisture will consume the base and inhibit the reaction.

    • Removing the Alcohol Byproduct: As the reaction proceeds, ethanol is generated. Removing it via distillation (if using a suitable apparatus) can help shift the equilibrium towards the products.[4]

Probable Cause B: Competing Side Reactions

  • Transesterification: This is a critical and often overlooked side reaction. It occurs if the alkoxide base does not match the alkoxy group of your diester. For example, using sodium methoxide with diethyl adipate will result in a mixture of ethyl and methyl esters, complicating the reaction and purification.[5]

    • Solution: Always match the base to the ester. For diethyl adipate, use sodium ethoxide (NaOEt). For dimethyl adipate, use sodium methoxide (NaOMe).

  • Intermolecular Condensation: If the reaction concentration is too high, diester molecules can react with each other instead of intramolecularly, leading to polymeric byproducts.

    • Solution: While not typically an issue for 5-membered ring formation, running the reaction under reasonably dilute conditions can favor the intramolecular pathway.

Probable Cause C: Product Loss During Work-up

The initial product of the condensation is the sodium enolate salt of 2-carbethoxycyclopentanone. This salt must be neutralized with acid to yield the final keto ester.

  • Issue: Adding acid too quickly or at too high a temperature can promote hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid, especially if heated.

  • Solution:

    • Cool the reaction mixture in an ice bath before and during the acidic quench.

    • Add the acid (e.g., dilute HCl or H₂SO₄) slowly with vigorous stirring to dissipate heat.

    • Extract the product promptly into an organic solvent after neutralization. Avoid prolonged exposure to acidic or basic aqueous conditions.[5]

ParameterRecommendationRationale
Base Sodium Ethoxide (for diethyl adipate)Prevents transesterification.[5]
Base Stoichiometry ≥ 1.0 equivalentDrives the equilibrium by deprotonating the product.[1]
Solvent Toluene, Benzene, or DMF (anhydrous)Inert solvent, must be completely dry.
Temperature RefluxProvides energy to overcome the activation barrier.
Work-up Slow addition of acid at 0-5 °CMinimizes hydrolysis and decarboxylation.
Q2: The alkylation (Step 2) is inefficient and produces byproducts. How can I improve it?

A2: The α-alkylation of a β-keto ester is a classic C-C bond-forming reaction. However, its success hinges on controlling the reactivity of the intermediate enolate.

Probable Cause A: O-Alkylation vs. C-Alkylation

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, byproduct).

  • Explanation: The distribution of products depends on factors like the solvent, the metal counter-ion, and the alkylating agent. "Harder" electrophiles tend to react at the "harder" oxygen site, while "softer" electrophiles react at the "softer" carbon site.

  • Solution:

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., Na⁺) effectively, leaving a more "naked" and reactive enolate that favors C-alkylation. In contrast, protic solvents can solvate the oxygen end of the enolate, hindering O-alkylation but can also interfere with the reaction.

    • Reaction Conditions: Generally, lower reaction temperatures favor C-alkylation.

Probable Cause B: Incomplete Deprotonation or Competing Reactions

The α-proton of 2-carbethoxycyclopentanone is acidic, but a sufficiently strong base is still required for complete and rapid enolate formation.

  • Issue: If deprotonation is slow or incomplete, the unreacted starting material will remain. Furthermore, the base (e.g., sodium ethoxide) can also react directly with the alkylating agent (ethyl bromoacetate) in a competing SN2 reaction.

  • Solution:

    • Add the base to the β-keto ester and allow sufficient time for full enolate formation before adding the alkylating agent.

    • Add the ethyl bromoacetate dropwise, preferably at a controlled temperature, to maintain a low instantaneous concentration, minimizing side reactions with the alkoxide.

Probable Cause C: Dialkylation

The product itself does not have any remaining acidic α-protons, so dialkylation is not a concern in this specific synthesis. However, in other β-keto ester alkylations, using more than one equivalent of the alkylating agent or base can lead to multiple alkylations if the product still has an acidic proton.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the Dieckmann Condensation?

A: The mechanism involves four key steps:

  • Enolate Formation: The alkoxide base removes an acidic α-proton from the diester to form an enolate.

  • Nucleophilic Attack: The enolate carbon attacks the other ester carbonyl group in an intramolecular SN2-like reaction.

  • Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the cyclic β-keto ester.

  • Deprotonation (Driving Force): A second molecule of the base deprotonates the newly formed β-keto ester at its highly acidic α-carbon. This step is thermodynamically favorable and pulls the entire equilibrium to the product side. The final product is only formed after an acidic workup.[2]

G Start Diethyl Adipate Enolate Enolate Formation Start->Enolate 1. NaOEt Attack Intramolecular Nucleophilic Attack Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of -OEt Intermediate->Elimination Product Cyclic β-Keto Ester Elimination->Product Deprotonation Final Deprotonation (Driving Force) Product->Deprotonation 2. NaOEt Salt Product Enolate Salt Deprotonation->Salt

Caption: Mechanism of the Dieckmann Condensation.

Q: Why is it essential to use anhydrous solvents and reagents?

A: Both the strong base (NaH, NaOEt) and the enolate intermediates are highly sensitive to protic sources, especially water. Water will react with the base, neutralizing it and preventing it from deprotonating the ester. It can also protonate the enolate intermediate, quenching the reaction. Furthermore, excess water during work-up under acidic or basic conditions can promote ester hydrolysis.

Q: How can I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of the starting material (diethyl adipate). A sample can be taken from the reaction, quenched carefully in a separate vial with a drop of dilute acid, extracted with a small amount of ethyl acetate, and spotted on a TLC plate against a standard of the starting material. The disappearance of the starting material spot indicates the reaction is proceeding. For final product confirmation, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are essential.

Experimental Protocols

Protocol 1: Synthesis of 2-Carbethoxycyclopentanone

This protocol is adapted from established procedures for Dieckmann condensations.[4][6]

Materials:

  • Sodium ethoxide (NaOEt)

  • Diethyl adipate

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Setup: Assemble the reaction apparatus and flame-dry it under a vacuum. Allow it to cool to room temperature under a nitrogen atmosphere.

  • Reagents: To the flask, add anhydrous toluene (approx. 2.5 L per mole of diester). Add sodium ethoxide (1.1 equivalents).

  • Addition: While stirring, add diethyl adipate (1.0 equivalent) dropwise to the sodium ethoxide suspension over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene). Maintain reflux with vigorous stirring for 8-10 hours. The reaction mixture will typically become thick and yellowish-brown. Monitor the reaction via TLC until the diethyl adipate is consumed.

  • Work-up (Quench): Cool the reaction flask to 0 °C in an ice-water bath. Slowly and carefully add 10% HCl with vigorous stirring until the mixture is acidic (pH ≈ 2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 2-carbethoxycyclopentanone as a colorless oil.

Protocol 2: Synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

This protocol is based on standard α-alkylation procedures for β-keto esters.[7]

Materials:

  • 2-Carbethoxycyclopentanone

  • Sodium ethoxide (NaOEt)

  • Ethanol, anhydrous

  • Ethyl bromoacetate

  • Diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Enolate Formation: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 2-carbethoxycyclopentanone (1.0 equivalent) in anhydrous ethanol. Add sodium ethoxide (1.05 equivalents) and stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium enolate.

  • Alkylation: Cool the solution to 0 °C. Add ethyl bromoacetate (1.1 equivalents) dropwise via a syringe over 20-30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC indicates consumption of the starting material).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the mixture three times with diethyl ether.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the final product.

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Google Patents. (1997).
  • The Organic Chemistry Tutor. (2024). Dieckmann Condensation. [Link]

  • The Organic Chemistry Tutor. (2024). Master The Dieckmann Condensation in 12 Minutes! [YouTube]. [Link]

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. [YouTube]. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclopentenones. [Link]

  • Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone. [Link]

  • PrepChem. (n.d.). Synthesis of 2-carbethoxy-2-(6-carbethoxyhexyl)-cyclopentanone. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. [Link]

  • Google Patents. (2007). CN100335456C - Method for preparing acyclic beta keto ester.
  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of a Cycloketone from Dicarboxylic Acid. [YouTube]. [Link]

  • Google Patents. (2012). CN102491910A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

Sources

Technical Support Center: Dieckmann Condensation of Diethyl Adipate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Dieckmann condensation of diethyl adipate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful cyclization reaction. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the Dieckmann condensation of diethyl adipate, providing probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired β-Keto Ester (Ethyl 2-oxocyclopentanecarboxylate)

Question: I am performing a Dieckmann condensation with diethyl adipate, but my yield is consistently low, or I'm failing to isolate the target product. What could be going wrong?

Answer:

Low or nonexistent yields in a Dieckmann condensation are a common problem that can typically be traced back to a few critical experimental parameters. The reaction is an equilibrium process, and several factors can disrupt the desired pathway.[1][2]

Probable Causes & Solutions:

  • Inactive Base: The strong bases used (e.g., sodium ethoxide, sodium hydride) are highly sensitive to moisture and atmospheric carbon dioxide.

    • Solution: Use a freshly opened container of the base or a properly stored and sealed reagent. For sodium hydride (NaH), it is good practice to wash the mineral oil dispersion with dry hexanes and dry the NaH under an inert atmosphere before use.[3]

  • Insufficient Quantity of Base: The Dieckmann condensation requires a full stoichiometric equivalent of the base.[4][5] The final, thermodynamically favorable step is the deprotonation of the resulting β-keto ester, which has an acidic α-hydrogen (pKa ≈ 11).[6][7] This deprotonation drives the equilibrium toward the product.[2]

    • Solution: Ensure you are using at least one full equivalent of a strong base. Using catalytic amounts will not be sufficient to drive the reaction to completion.

  • Presence of Water or Protic Impurities: Any water in the solvent or on the glassware will quench the strong base, rendering it ineffective.

    • Solution: Use anhydrous solvents. Toluene and THF are common choices and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[8] All glassware should be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) before use.

  • Reverse Reaction Favored: The condensation is a reversible process. The presence of the alcohol byproduct (ethanol in this case) can push the equilibrium back towards the starting diester.[1][3]

    • Solution: If using sodium ethoxide in a non-ethanol solvent like toluene, the ethanol generated can be removed by distillation to drive the reaction forward.[9] Alternatively, using a non-alkoxide base like sodium hydride (NaH) avoids the introduction of a conjugate acid that can participate in the reverse reaction.[3][9]

Issue 2: Formation of Polymeric or Intermolecular Condensation Products

Question: My analysis (e.g., NMR, MS) of the crude product mixture shows evidence of high molecular weight species instead of the desired cyclic product. Why is this happening?

Answer:

The formation of polymers or dimers points to an intermolecular Claisen condensation competing with the desired intramolecular Dieckmann condensation.[8] While the intramolecular reaction to form a five-membered ring is generally favored, certain conditions can promote intermolecular side reactions.

Probable Causes & Solutions:

  • High Concentration: The Dieckmann condensation is a unimolecular cyclization. At high concentrations of the diethyl adipate, the probability of one molecule's enolate reacting with a different molecule (intermolecular) increases.

    • Solution: Employ high-dilution conditions. This involves the slow addition of the diethyl adipate to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular pathway.

  • Incorrect Substrate for Desired Ring Size: While diethyl adipate is ideal for forming a stable five-membered ring, using diesters that would form strained (3- or 4-membered) or very large, entropically disfavored rings can lead to intermolecular reactions becoming the dominant pathway.[8][10][11]

    • Solution: This is not an issue for diethyl adipate, but it's a crucial consideration for other substrates. The Dieckmann condensation is most effective for forming 5- and 6-membered rings.[1][5][11][12]

Issue 3: Hydrolysis of the Ester Functionalities

Question: During my workup, I'm observing significant amounts of adipic acid or the corresponding monoester, indicating hydrolysis has occurred. How can I prevent this?

Answer:

Ester hydrolysis is a common side reaction, particularly during the workup phase. The β-keto ester product can also be susceptible to hydrolysis and subsequent decarboxylation under harsh acidic or basic conditions.[13][14]

Probable Causes & Solutions:

  • Harsh Aqueous Workup: Prolonged exposure to strong aqueous acid or base during the workup can hydrolyze the ester groups of the starting material or the product.

    • Solution: The reaction is typically quenched by carefully adding a mild acid (e.g., dilute HCl or saturated aqueous NH₄Cl) at a low temperature (0 °C) until the mixture is just acidic.[3][9] This protonates the enolate of the product, allowing for its extraction.[7] Avoid using a large excess of strong acid or heating during the initial workup.

  • Presence of Water During the Reaction: If the reaction is not run under strictly anhydrous conditions, any water present can lead to saponification (base-mediated hydrolysis) of the ester.

    • Solution: As mentioned in Issue 1, ensure all reagents, solvents, and glassware are rigorously dried.

Issue 4: Transesterification Side Reaction

Question: I am using diethyl adipate but a base like sodium methoxide. My product analysis is complicated. Could a side reaction be occurring?

Answer:

Yes, using an alkoxide base where the alkyl group does not match the alkyl group of the ester will lead to transesterification.

Probable Causes & Solutions:

  • Mismatched Alkoxide Base and Ester: If you use sodium methoxide with diethyl adipate, the methoxide can act as a nucleophile and displace the ethoxide from the ester, leading to a mixture of methyl and ethyl esters in both the starting material and the product.

    • Solution: Always match the alkoxide base to the ester. For diethyl adipate, use sodium ethoxide.[15] To completely avoid this issue, a non-alkoxide base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent is an excellent choice.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Dieckmann Condensation?

A1: The Dieckmann condensation is an intramolecular Claisen condensation.[11][16] The mechanism involves five key steps:

  • Enolate Formation: A strong base removes an acidic α-hydrogen from one of the ester groups to form an enolate.[10][17]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[4][17] This forms a cyclic tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide (in this case, ethoxide) as the leaving group. This forms the cyclic β-keto ester.[4][5]

  • Deprotonation (Driving Force): The eliminated ethoxide is a strong base and immediately deprotonates the newly formed β-keto ester at its highly acidic α-position (between the two carbonyls). This acid-base reaction is highly favorable and drives the overall equilibrium towards the product.[2][4][6]

  • Protonation (Workup): A mild acid is added during the workup to protonate the enolate, yielding the final neutral β-keto ester product.[4][7]

Q2: How does the choice of base impact the reaction?

A2: The choice of base is critical and directly influences yield and side reactions.[9]

  • Sodium Ethoxide (NaOEt): This is the classic base for this reaction. It is effective, but as the conjugate base of the ethanol byproduct, it can allow the reverse reaction to occur if the ethanol is not removed.[1][9]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that offers the advantage of an irreversible deprotonation of the starting ester. The byproduct is hydrogen gas, which escapes the reaction mixture and does not interfere with the equilibrium.[3][9] This often leads to higher yields.

  • Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that is very effective, especially in aprotic solvents like THF.[8] Its bulk can sometimes offer different selectivity in more complex substrates.

  • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base typically used at low temperatures. It can be used for kinetically controlled cyclizations in more complex systems.[8]

BaseTypical SolventTemperatureReported Yield (%)Reference
Sodium Ethoxide (NaOEt)TolueneReflux82[9]
Sodium Hydride (NaH)TolueneReflux72[9]
Sodium Amide (NaNH₂)XyleneReflux75[9]

Q3: Can the β-keto ester product undergo further reactions?

A3: Yes, the product of the Dieckmann condensation, ethyl 2-oxocyclopentanecarboxylate, is a versatile synthetic intermediate.[4][5] Two common subsequent reactions are:

  • Alkylation: The acidic α-hydrogen can be removed by a base, and the resulting enolate can be alkylated with an alkyl halide (e.g., benzyl bromide).[4][5][18]

  • Hydrolysis and Decarboxylation: The ester can be hydrolyzed to a β-keto acid under acidic or basic conditions.[13] Upon gentle heating, this β-keto acid readily undergoes decarboxylation (loses CO₂) to yield a cyclic ketone (cyclopentanone in this case).[7][13][19] This sequence is a powerful method for synthesizing substituted cyclic ketones.

Visualizations

Reaction Mechanism and Side Reactions

The following diagrams illustrate the primary reaction pathway and a common side reaction.

Dieckmann_Mechanism cluster_main Main Reaction: Intramolecular Cyclization cluster_side Side Reaction: Intermolecular Condensation Start Diethyl Adipate Enolate Enolate Intermediate Start->Enolate + Base - Base-H Tetrahedral Cyclic Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate - EtOH Final_Product Ethyl 2-oxocyclopentanecarboxylate Product_Enolate->Final_Product + H₃O⁺ (Workup) Start_Side Diethyl Adipate (2 eq.) Dimer Linear Dimer Start_Side->Dimer Intermolecular Attack (High Conc.) Polymer Polymeric Byproducts Dimer->Polymer Further Condensation

Caption: The desired intramolecular pathway vs. the intermolecular side reaction.

Troubleshooting Workflow

This chart provides a logical flow for diagnosing and solving common issues.

Troubleshooting_Workflow Start Start Experiment Check_Yield Low or No Yield? Start->Check_Yield Cause_Base Probable Cause: Inactive Base Insufficient Base Wet Reagents/Solvent Check_Yield->Cause_Base Yes Check_Byproducts Polymeric Byproducts? Check_Yield->Check_Byproducts No Solution_Base Solution_Base Cause_Base->Solution_Base Solution_Base->Start Retry Cause_Conc Probable Cause: High Concentration Check_Byproducts->Cause_Conc Yes Check_Workup Hydrolysis During Workup? Check_Byproducts->Check_Workup No Solution_Conc Solution: Use High Dilution (Slow Addition) Cause_Conc->Solution_Conc Solution_Conc->Start Retry Cause_Workup Probable Cause: Harsh Acid/Base Conditions Check_Workup->Cause_Workup Yes Success Successful Reaction Check_Workup->Success No Solution_Workup Solution: Use Mild Quench (e.g., NH₄Cl) Work at Low Temp. Cause_Workup->Solution_Workup Solution_Workup->Start Retry

Caption: A decision tree for troubleshooting the Dieckmann condensation.

Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl Adipate using Sodium Hydride

This protocol is optimized to minimize side reactions by using a non-alkoxide base and controlled conditions.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Diethyl adipate

  • Anhydrous Methanol (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Base Preparation: In the flask, place sodium hydride (1.1 equivalents). Wash the NaH with dry hexanes (x3) to remove the mineral oil, decanting the hexanes carefully via cannula. Dry the remaining NaH under a stream of inert gas.

  • Reaction Setup: Add anhydrous toluene to the flask to create a stirrable suspension.

  • Initiation: To the NaH suspension, carefully add a catalytic amount of anhydrous methanol (e.g., 0.05 equivalents). Caution: Hydrogen gas will evolve.[9][12] Stir for 30 minutes at room temperature. The methanol reacts with NaH to form sodium methoxide, which initiates the reaction.

  • Substrate Addition (High Dilution): Dissolve diethyl adipate (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the diethyl adipate solution dropwise to the stirred NaH suspension over 1-2 hours.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of starting material.[9][12]

  • Workup:

    • Cool the reaction to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution until gas evolution ceases.[9]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9][12]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.

Protocol 2: Hydrolysis and Decarboxylation of Ethyl 2-oxocyclopentanecarboxylate

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Aqueous Hydrochloric Acid (e.g., 5-10% HCl)

  • Diethyl ether

Procedure:

  • Hydrolysis: Combine the β-keto ester with a 5-10% aqueous HCl solution in a round-bottom flask.[20]

  • Heating: Heat the mixture to reflux for several hours. The hydrolysis of the ester to the carboxylic acid can be monitored by TLC.

  • Decarboxylation: Continue heating. As the β-keto acid forms, it will decarboxylate, evidenced by the evolution of CO₂ gas.[7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution (to remove any unreacted acid) and then with brine.

    • Dry the organic layer over anhydrous magnesium or sodium sulfate.

  • Purification: Filter and remove the solvent under reduced pressure. The resulting cyclopentanone can be purified by distillation.

References

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

  • 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Dieckmann Condensation. Organic Chemistry Tutor. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Reaction and Mechanism of Dieckmann reaction. Physics Wallah. [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. [Link]

  • Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. [Link]

  • Overview of assays for hydrolysis of β-keto esters. ResearchGate. [Link]

  • Help with dieckmann condensation. Reddit. [Link]

  • Chapter 21: Ester Enolates. University of Calgary. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Propose mechanisms for the two Dieckmann condensations just shown... Pearson+. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Dieckmann condensation. Grokipedia. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

  • Master The Dieckmann Condensation in 12 Minutes! YouTube. [Link]

  • Dieckmann Condensation. NROChemistry. [Link]

  • Dieckmann Condensation. J&K Scientific LLC. [Link]

  • What is the product of a Dieckmann condensation of dimethyl adipate? Chemistry Stack Exchange. [Link]

  • A Dieckmann condensation of diethyl adipate was carried out by heating with sodium ethoxide. One equivalent... Brainly.in. [Link]

  • A Dieckmann condensation of diethyl adipate was carried. Toppr. [Link]

  • CHEM 330 Topics Discussed on Sept 23. University of Illinois Chicago. [Link]

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Technical Support Center: Purification of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this valuable synthetic intermediate. Drawing upon established chemical principles and practical laboratory experience, this resource aims to help you overcome common challenges and achieve high purity of your target compound.

I. Understanding the Chemistry: Synthesis and Potential Impurities

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is typically synthesized in a two-step process:

  • Dieckmann Condensation: Diethyl adipate undergoes an intramolecular Claisen condensation using a strong base, such as sodium ethoxide, to form the cyclic β-keto ester, 2-carbethoxycyclopentanone.[1][2]

  • Alkylation: The enolate of 2-carbethoxycyclopentanone is then alkylated with an appropriate electrophile, such as ethyl chloroacetate, to introduce the carbethoxymethyl group at the α-position.[3]

Understanding this synthetic route is crucial for anticipating potential impurities that may complicate the purification process.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 2-carbethoxycyclopentanone and diethyl adipate.

  • Alkylation-Related Byproducts: Unreacted ethyl chloroacetate and potentially dialkylated products.

  • Side-Reaction Products: Products resulting from hydrolysis and subsequent decarboxylation of the β-keto ester functionality, especially if exposed to harsh acidic or basic conditions, or excessive heat.[4][5]

  • Solvent Residues: Incomplete removal of solvents used in the reaction or workup.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

Q1: My crude product appears to be a complex mixture by TLC analysis. What are the likely major components?

A1: A complex TLC profile often indicates the presence of unreacted starting materials and side-products. The major spots are likely to be:

  • 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (your product).

  • 2-Carbethoxycyclopentanone (unreacted starting material).

  • Diethyl adipate (unreacted starting material from the Dieckmann condensation).

  • Ethyl chloroacetate (unreacted alkylating agent).

The relative positions of these spots will depend on the solvent system used, but generally, the polarity will decrease from the starting β-keto ester to the final, more substituted product.

Q2: I'm observing a loss of my desired product during workup or purification. What could be the cause?

A2: The β-keto ester functionality in your product is susceptible to hydrolysis and decarboxylation, particularly under harsh conditions.[4] Key factors that can lead to product loss include:

  • Prolonged exposure to strong acids or bases during the workup. It is advisable to perform aqueous washes with dilute acid or base and to work quickly.

  • Excessive heat during solvent removal or distillation. Overheating can promote decarboxylation, leading to the formation of a ketone byproduct.

  • Using protic solvents at elevated temperatures.

Q3: My final product is an oil, but I suspect it's still impure. How can I assess its purity?

A3: Purity assessment of an oily product can be achieved through several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of your product and detect impurities. The presence of unexpected signals can indicate contamination.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ketone and ester functional groups. The absence of an O-H band from hydrolyzed byproducts is a good sign of purity.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of crude product after synthesis. Incomplete Dieckmann condensation or alkylation reaction.Ensure anhydrous reaction conditions and the use of a sufficiently strong and stoichiometric amount of base. Monitor the reaction progress by TLC to confirm the consumption of starting materials.
Product appears to decompose during distillation (darkening, pressure fluctuations). Thermal decomposition (decarboxylation) of the β-keto ester.Lower the distillation temperature by using a higher vacuum. Ensure the distillation apparatus is clean and free of any acidic or basic residues. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.
Multiple fractions are collected during distillation with overlapping boiling points. Presence of closely boiling impurities, such as unreacted 2-carbethoxycyclopentanone.Use a more efficient fractional distillation column (e.g., a Vigreux or packed column). Collect smaller fractions and analyze each by TLC or GC to identify the purest fractions.
Product streaks on the silica gel column during chromatography. The compound is too polar for the chosen solvent system, or the column is overloaded.Start with a less polar solvent system and gradually increase the polarity (gradient elution). Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Co-elution of impurities during column chromatography. The polarity of the product and a key impurity are very similar.Try a different solvent system. For example, if using hexane/ethyl acetate, consider trying a system with dichloromethane or ether.[6] Sometimes, changing the stationary phase (e.g., using alumina) can provide better separation.

IV. Detailed Purification Protocols

A. Purification by Fractional Distillation under Reduced Pressure

Fractional distillation is an effective method for purifying 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, especially for removing lower-boiling impurities like unreacted 2-carbethoxycyclopentanone.

Physical Properties for Distillation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C @ Pressure)
2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone 242.27142-144 @ 4 Torr [7]
2-Carbethoxycyclopentanone156.1883-88 @ 5 mmHg[8]
Diethyl Adipate202.25245 @ 760 mmHg
Ethyl Chloroacetate122.55144-146 @ 760 mmHg

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Charging the Flask: Place the crude 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect any low-boiling impurities, such as residual solvents and unreacted 2-carbethoxycyclopentanone, at a lower temperature.

    • Main Fraction: Carefully collect the fraction that distills at 142-144 °C under a vacuum of approximately 4 Torr .[7]

    • Residue: Stop the distillation before the flask goes to dryness to prevent the concentration and potential decomposition of higher-boiling impurities.

  • Analysis: Analyze the collected main fraction for purity using TLC, GC-MS, or NMR.

B. Purification by Column Chromatography

Column chromatography is useful for removing impurities with similar boiling points to the desired product.

Step-by-Step Protocol:

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[6]

    • Gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexane/ethyl acetate) to elute the desired compound. The optimal solvent system should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

V. Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

PurificationWorkflow CrudeProduct Crude Product Distillation Fractional Distillation CrudeProduct->Distillation Remove low-boiling impurities Analysis1 Purity Check (TLC/GC-MS) Distillation->Analysis1 ColumnChromatography Column Chromatography Analysis2 Purity Check (TLC/GC-MS) ColumnChromatography->Analysis2 PureProduct Pure Product Analysis3 Final Analysis (NMR, IR) PureProduct->Analysis3 Analysis1->ColumnChromatography If impurities remain Analysis1->PureProduct If pure Analysis2->PureProduct Combine pure fractions

Caption: A general workflow for the purification of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

VI. Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification problems.

TroubleshootingTree Start Impure Product After Initial Purification CheckTLC Analyze by TLC Start->CheckTLC MultipleSpots Multiple Spots Observed CheckTLC->MultipleSpots Streaking Streaking Observed CheckTLC->Streaking SingleSpot Single Spot Observed CheckTLC->SingleSpot Redistill Re-distill with a more efficient column MultipleSpots->Redistill Different Rf values ChangeSolvent Optimize Chromatography (change solvent system) MultipleSpots->ChangeSolvent Similar Rf values Overloaded Column Overloaded? Streaking->Overloaded CheckNMR Analyze by NMR/GC-MS for isomeric impurities SingleSpot->CheckNMR Reload Reload less material on a larger column Overloaded->Reload Yes Polarity Adjust Solvent Polarity Overloaded->Polarity No

Caption: A decision tree for troubleshooting the purification of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

VII. References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Organic Syntheses. (1931). 2-CARBETHOXYCYCLOPENTANONE. Org. Synth., 11, 20. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. [Link]

  • YouTube. Alkylation and Decarboxylation of beta-Keto Esters. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Alkylating 2-Carbethoxycyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the alkylation of 2-carbethoxycyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Introduction: The Chemistry of an Ambident Nucleophile

The alkylation of 2-carbethoxycyclopentanone is a classic and powerful method for forming C-C bonds. The reaction hinges on the deprotonation of the acidic α-hydrogen located between the two carbonyl groups (pKa ≈ 10-11), generating a resonance-stabilized enolate.[1][2] This enolate is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon and the carbonyl oxygen.[3] The primary challenge and the focus of optimization is to control the regioselectivity of the subsequent alkylation to favor the desired C-alkylation product over the undesired O-alkylation side-product.[4][5][6]

This guide is structured into two main sections: a Troubleshooting Guide for when your reaction doesn't go as planned, and a Frequently Asked Questions (FAQs) section for a deeper dive into the core principles of the reaction.

Troubleshooting Guide: Diagnosing and Solving Common Issues

Use this section to diagnose specific problems encountered during your experiment.

Logical Troubleshooting Workflow

Before diving into specific issues, this workflow can help narrow down the potential source of the problem.

Troubleshooting_Workflow start Unsatisfactory Reaction Outcome check_yield Is the yield low or zero? start->check_yield check_purity Is the product impure? (Multiple spots on TLC) start->check_purity check_yield->check_purity No cause_deprotonation Potential Cause: Incomplete Deprotonation check_yield->cause_deprotonation Yes cause_reagent Potential Cause: Reagent Degradation check_yield->cause_reagent Yes cause_hydrolysis Potential Cause: Hydrolysis / Ring Opening check_yield->cause_hydrolysis Yes cause_dialkylation Side Product: Dialkylation Observed check_purity->cause_dialkylation Yes cause_o_alkylation Side Product: O-Alkylation Observed check_purity->cause_o_alkylation Yes cause_sm Side Product: Excess Starting Material check_purity->cause_sm Yes cause_sm->cause_deprotonation

Caption: A decision tree to guide troubleshooting efforts.

Issue 1: Low to No Yield of the Alkylated Product

This is one of the most common issues, often pointing to fundamental problems with the reaction setup or reagents.

  • Potential Cause A: Incomplete Deprotonation. The enolate is not being formed efficiently. This can happen if the base is not strong enough to deprotonate the β-keto ester completely or if the base has degraded.[7]

    • Recommended Solution:

      • Verify Base Strength: Use a base with a conjugate acid pKa significantly higher than that of 2-carbethoxycyclopentanone (pKa ≈ 11). Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common and effective choices.[7][8] For challenging alkylations, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used.[9]

      • Ensure Base Quality: Sodium hydride is notoriously sensitive to moisture. Use a fresh bottle or wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and any passivating hydroxide layer.

      • Allow Sufficient Time for Enolate Formation: After adding the base, allow the reaction to stir for a sufficient period (e.g., 30-60 minutes) at the appropriate temperature before adding the alkylating agent to ensure complete enolate formation.

  • Potential Cause B: Hydrolysis or Ring Cleavage. The ester or the cyclopentanone ring can be attacked by nucleophilic bases (like hydroxides or even alkoxides at high temperatures), leading to saponification or a retro-Dieckmann condensation.[10][11]

    • Recommended Solution:

      • Use Non-Nucleophilic Bases: Sodium hydride (NaH) is an excellent choice as the hydride anion is a base, not a nucleophile, and the byproduct (H₂) simply evolves from the reaction.

      • Control Temperature: Avoid excessive heating. While some alkylations require heat, running the reaction at the lowest effective temperature minimizes side reactions. For highly reactive alkylating agents, temperatures as low as 0 °C or even -78 °C may be optimal.[9]

      • Strictly Anhydrous Conditions: Water can hydrolyze the ester and will quench the base. Ensure all glassware is oven- or flame-dried and all solvents are rigorously dried.

  • Potential Cause C: Inactive Alkylating Agent. The alkyl halide may have degraded, especially if it is a liquid that has been stored for a long time.

    • Recommended Solution: Purify the alkylating agent by distillation before use. For solids, ensure they have been stored in a desiccator.

Issue 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate indicates side reactions are competing with the desired mono-alkylation.

  • Potential Cause A: Dialkylation. After the first alkyl group is added, the product still has one acidic α-hydrogen. If excess base or alkylating agent is present, or if reaction times are too long, this proton can be removed and a second alkylation can occur.[1][12]

    • Recommended Solution:

      • Control Stoichiometry: Use a slight excess of the 2-carbethoxycyclopentanone (e.g., 1.1 equivalents) relative to the base and alkylating agent. This ensures the base is consumed in forming the initial enolate.

      • Inverse Addition: Slowly add the alkylating agent to the pre-formed enolate solution. This maintains a low concentration of the electrophile, favoring mono-alkylation.

      • Use a Strong Base for Rapid Deprotonation: Using a base like NaH or LDA to rapidly and completely form the enolate before adding the alkyl halide can minimize the presence of unreacted base that could deprotonate the mono-alkylated product.[9]

  • Potential Cause B: O-Alkylation Instead of C-Alkylation. The enolate attacks the alkylating agent with its oxygen atom instead of its carbon atom, forming an enol ether.[4][5] This is a classic example of kinetic vs. thermodynamic control and is heavily influenced by the nature of the reactants and the conditions.

    • Recommended Solution:

      • Choose a "Softer" Alkylating Agent: C-alkylation is generally favored by softer electrophiles. According to Hard-Soft Acid-Base (HSAB) theory, the carbon center of the enolate is a "soft" nucleophile, while the oxygen is "hard". Therefore, using softer alkyl halides (R-I > R-Br > R-Cl) will favor C-alkylation.[13]

      • Use a Polar Aprotic Solvent: Solvents like THF, DMF, or DMSO are preferred.[5][10] Polar aprotic solvents solvate the metal counterion, leaving the enolate more "naked" and reactive. The more charge-dense oxygen is well-solvated, leaving the softer carbon atom more available for attack. In contrast, polar protic solvents (like ethanol) can form hydrogen bonds with the oxygen atom, hindering its reactivity and sometimes favoring C-alkylation, but can also lead to other side reactions like solvolysis.[6][14]

      • Consider the Counterion: The metal counterion (e.g., Na⁺, K⁺, Li⁺) can influence the reaction. Smaller, harder cations like Li⁺ coordinate more tightly to the oxygen atom, potentially hindering O-alkylation.

C_vs_O_Alkylation cluster_0 Ambident Enolate cluster_1 Alkylation Pathways enolate [Resonance Structure]      O⁻      || R'—C—C=C—R''      |       C-alpha C_Alk C-Alkylation (Desired) Forms C-C bond enolate->C_Alk  Attack from  alpha-Carbon O_Alk O-Alkylation (Side Product) Forms C-O bond enolate->O_Alk  Attack from  Oxygen

Caption: The two competing pathways in enolate alkylation.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions to build a foundational understanding of the reaction.

Q1: Which base is the best choice for this alkylation?

The "best" base depends on the specific alkylating agent and desired outcome. There is no single answer, but here is a comparative guide:

BaseConjugate Acid pKaTypical ConditionsPros & Cons
Sodium Ethoxide (NaOEt) ~16 (Ethanol)Ethanol, THF; RefluxPro: Inexpensive, easy to handle. Con: Can cause transesterification if the ester is not also ethyl. Reversible deprotonation can lead to equilibria and side products.[7]
Potassium tert-Butoxide (KOtBu) ~18 (t-Butanol)THF, t-Butanol; RT to RefluxPro: Stronger and more sterically hindered than NaOEt, reducing nucleophilic side reactions. Con: More basic, can promote elimination with certain alkyl halides.
Sodium Hydride (NaH) ~36 (H₂)Anhydrous THF, DMF; 0 °C to RTPro: Strong, non-nucleophilic, drives reaction to completion by evolving H₂ gas. Excellent for achieving irreversible deprotonation.[8] Con: Highly water-sensitive, requires careful handling.
Potassium Carbonate (K₂CO₃) ~10.3 (HCO₃⁻)Acetone, DMF; RefluxPro: Mild, easy to handle, good for reactive alkyl halides like allyl or benzyl bromide.[15] Con: Often not strong enough for complete deprotonation, leading to slow or incomplete reactions.

Q2: How does the choice of solvent impact the reaction?

The solvent plays a critical role in solvating the counterion and influencing the nucleophilicity of the enolate.[5]

Solvent TypeExamplesRole & Impact
Polar Aprotic THF, DMF, DMSOHighly Recommended. These solvents effectively solvate the metal cation, leaving a more reactive "naked" enolate.[10] This generally increases the reaction rate and favors C-alkylation.
Polar Protic Ethanol, MethanolUse with Caution. Can solvate both the cation and the enolate anion (especially the oxygen via H-bonding). This can reduce reactivity and potentially lead to solvolysis of the alkylating agent or transesterification.[14]
Nonpolar Aprotic Toluene, BenzeneGenerally Avoided. Poorly solvates the ionic enolate, leading to ion-pairing and aggregation. This significantly reduces the enolate's reactivity and can result in very slow or incomplete reactions.[10]

Q3: What is the general mechanism for the alkylation?

The reaction proceeds via a two-step mechanism:

  • Deprotonation: A base removes the acidic α-proton located between the ketone and ester carbonyls, forming a resonance-stabilized enolate.

  • Nucleophilic Attack (Sₙ2): The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-C bond.

Mechanism start 2-Carbethoxycyclopentanone + Base enolate Resonance-Stabilized Enolate start->enolate Step 1: Deprotonation alkyl_halide Alkyl Halide (R-X) product 2-Alkyl-2-carbethoxycyclopentanone enolate->product Step 2: Sₙ2 Attack

Caption: The two-step mechanism of enolate alkylation.

Experimental Protocol: A Validated Starting Point

This general procedure provides a robust baseline for the mono-alkylation of 2-carbethoxycyclopentanone. It is designed to favor C-alkylation and minimize common side reactions.

Title: General Procedure for the C-Alkylation of 2-Carbethoxycyclopentanone using Sodium Hydride and an Alkyl Iodide.

Materials:

  • 2-Carbethoxycyclopentanone

  • Sodium Hydride (60% dispersion in mineral oil)

  • Alkyl Iodide (e.g., Iodomethane, Iodoethane)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet

Procedure:

  • Preparation:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and a rubber septum.

    • Weigh sodium hydride (1.05 equivalents) into the flask under a stream of nitrogen.

    • Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time via cannula or syringe. Dry the NaH in situ under a stream of nitrogen.

  • Enolate Formation:

    • Add anhydrous THF via syringe to the flask to create a stirrable suspension.

    • Cool the flask to 0 °C using an ice-water bath.

    • In a separate flask, prepare a solution of 2-carbethoxycyclopentanone (1.00 equivalent) in anhydrous THF.

    • Add the 2-carbethoxycyclopentanone solution dropwise to the stirred NaH suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add the alkyl iodide (1.05 equivalents) dropwise via syringe.

    • Allow the reaction to warm slowly to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting material).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or silica gel column chromatography.

References

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]

  • Gronert, S., & Kass, S. R. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry, 81(8), 3295–3301. [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. [Link]

  • Yamataka, H., & Nagase, S. (2002). Theoretical Study on the C- vs O-Alkylation of Enolate Ions. Journal of the American Chemical Society, 124(30), 8854–8855. [Link]

  • Organic Chemistry (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube. [Link]

  • Bayer AG. (1997). Process for the preparation of 2-substituted cyclopentanones. U.S.
  • AIP Publishing. (2021). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. AIP Conference Proceedings. [Link]

  • Bayer AG. (1977). Aliphatic β-keto esters. U.S.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference, specific link not applicable).
  • Sciencemadness.org. (2021). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]

  • AIP Publishing. (2021). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. [Link]

  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Organic Syntheses. (1966). 2-carbethoxycyclooctanone. Org. Synth. 1966, 46, 17. [Link]

  • Tsuji, J. (1986). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 300(1-2), 281-305. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

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Preventing byproduct formation in 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Welcome to the technical support center for the synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the reaction mechanisms and potential pitfalls, you can significantly improve yield, purity, and reproducibility.

The target molecule is typically synthesized via an intramolecular Dieckmann condensation of a suitable tri-ester.[1][2][3] This reaction, while powerful for forming five-membered rings, is sensitive to reaction conditions, and several side reactions can compete with the desired cyclization, leading to complex product mixtures and reduced yields. This guide provides in-depth, experience-based solutions to these common issues.

Troubleshooting Guide: Common Byproduct Scenarios

This section addresses specific experimental issues in a direct question-and-answer format, explaining the root cause and providing actionable protocols to mitigate the problem.

Question 1: "My reaction produced a significant amount of a high-molecular-weight, tarry, or polymeric substance instead of my target cyclopentanone. What is happening and how can I prevent it?"

Root Cause Analysis: This is a classic sign of undesired intermolecular condensation competing with the required intramolecular (Dieckmann) cyclization. Instead of one end of the precursor molecule reacting with its other end to form a ring, it reacts with a neighboring molecule. This process repeats, leading to the formation of long-chain polymers.

The kinetic competition between intramolecular and intermolecular reactions is highly dependent on the concentration of the starting material. At high concentrations, molecules are more likely to collide with each other than to adopt the correct conformation for self-cyclization.

Preventative Strategies: The primary solution is to employ the Ruggli-Ziegler high-dilution principle , which kinetically favors intramolecular reactions.[4][5][6]

Recommended Protocol (High-Dilution):

  • Setup: Assemble a reaction flask with a reflux condenser and an inert gas (N₂ or Ar) inlet. In a separate vessel, prepare a solution of your tri-ester starting material in a large volume of an appropriate anhydrous solvent (e.g., toluene, THF). The final concentration should be low, typically in the range of 0.01 M to 0.001 M.[4]

  • Base Suspension: To the main reaction flask, add the strong base (e.g., sodium hydride, sodium ethoxide) suspended in a portion of the anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the solution of the starting material to the stirred suspension of the base over a prolonged period (e.g., 4-12 hours). This ensures that the concentration of the unreacted starting material remains extremely low at any given moment, thus minimizing intermolecular reactions.[5]

  • Reaction Completion: After the addition is complete, allow the reaction to stir under reflux or at room temperature (depending on the base/solvent system) until completion.

Question 2: "My final product is contaminated with acidic impurities, and my yield is low after aqueous workup. What is causing this?"

Root Cause Analysis: This issue points to the hydrolysis of the carbethoxy (ethyl ester) groups . β-keto esters are susceptible to hydrolysis under both acidic and basic conditions, which converts the ester functional groups into carboxylic acids.[7][8][9] This is particularly problematic during the aqueous workup phase if the pH and temperature are not carefully controlled. The resulting β-keto acid is a different compound and may be prone to further reactions.

Preventative Strategies: Meticulous control over the workup procedure is critical.

Recommended Protocol (Controlled Workup):

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by slowly adding a chilled, dilute acid solution (e.g., 1 M HCl or H₂SO₄) until the mixture is acidic (pH ~2-3).[9] This protonates the enolate of the β-keto ester product.[2]

  • Extraction: Promptly extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with cold brine (saturated NaCl solution) to remove water-soluble impurities. Avoid using a basic wash (like sodium bicarbonate solution) if your target is the ester, as this can promote hydrolysis.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperatures to prevent thermal degradation.

Question 3: "I'm observing gas evolution during purification, and my final yield is significantly lower than expected. Could my product be decomposing?"

Root Cause Analysis: This is a strong indication of decarboxylation . This side reaction occurs when the β-keto ester is first hydrolyzed to a β-keto acid, which is thermally unstable.[7][10] Upon gentle heating, this intermediate readily loses carbon dioxide (CO₂) to yield a ketone, in this case, 2-(carbethoxymethyl)-1-cyclopentanone.[11][12] While sometimes a desired subsequent step, it is a problematic side reaction if the target is the intact β-keto ester.

Preventative Strategies: The key is to avoid the conditions that lead to hydrolysis in the first place and to minimize thermal stress during purification.

  • Avoid Harsh Conditions: Do not expose the reaction mixture or the isolated product to strong acids or bases for prolonged periods, especially at elevated temperatures.[8]

  • Low-Temperature Purification: If distillation is required for purification, perform it under high vacuum to keep the boiling point as low as possible. Chromatographic methods like flash column chromatography are often preferred as they are performed at or below room temperature.

Problem Summary Primary Cause Key Solution
Polymeric/Tarry ByproductIntermolecular CondensationHigh-Dilution Conditions (Syringe Pump Addition)
Acidic ImpuritiesEster HydrolysisControlled, cold, acidic workup; avoid basic washes
Gas Evolution / Product LossDecarboxylation of hydrolyzed intermediateAvoid high temperatures and harsh pH during workup/purification

Visualizing Reaction Pathways

To better understand the competition between desired and undesired reactions, the following diagrams illustrate the key mechanistic pathways.

G cluster_0 Desired Pathway cluster_1 Undesired Pathway 1 cluster_2 Undesired Pathway 2 A Starting Tri-ester B Enolate Formation (Intramolecular) A->B C Dieckmann Cyclization B->C D Product: 2-Carbethoxy-2-(carbethoxymethyl) -1-cyclopentanone C->D E Starting Tri-ester (High Concentration) F Enolate Formation (Intermolecular) E->F G Polymerization F->G H Tarry Byproduct G->H I Desired Product J Hydrolysis (H₂O, H⁺/OH⁻) I->J K β-Keto Acid Intermediate J->K L Decarboxylation (Heat) K->L M Decomposed Product + CO₂ L->M

Caption: Competing reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal base and solvent system?

    • A1: The choice depends on the specific starting material. Sodium ethoxide (NaOEt) in ethanol or toluene is a classic choice.[13] However, the base's alcohol must match the ester's alcohol (i.e., use ethoxide for ethyl esters) to prevent transesterification.[1] For higher yields and fewer side reactions, non-nucleophilic strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like THF or toluene are often superior as they minimize side reactions.[13]

  • Q2: How critical is the exclusion of moisture from the reaction?

    • A2: It is absolutely critical. Water will react with strong bases like NaH and can hydrolyze the ester groups on both the starting material and the product.[7] All glassware should be oven- or flame-dried, and all solvents must be rigorously dried (anhydrous) before use. The reaction should be run under an inert atmosphere (nitrogen or argon).

  • Q3: What is the best method for purifying the final product?

    • A3: Vacuum distillation is a common method if the product is thermally stable enough. However, for sensitive compounds, flash column chromatography on silica gel is the preferred method. It avoids high temperatures and can effectively separate the target molecule from non-polar byproducts and residual starting material.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving issues during the synthesis.

G cluster_analysis cluster_solutions start Experiment Start check_yield Low Yield or Impure Product? start->check_yield tar Tarry / Polymeric Appearance? check_yield->tar Yes ok Proceed check_yield->ok No acidic Acidic Impurities (by TLC/NMR)? tar->acidic No dilution Implement High Dilution Protocol tar->dilution Yes gas Gas Evolution During Workup/Heating? acidic->gas No workup Refine Workup: Use Cold, Dilute Acid acidic->workup Yes temp Avoid Heat: Use Vacuum Distillation or Chromatography gas->temp Yes end Successful Synthesis gas->end No, Re-evaluate dilution->start Retry workup->start Retry temp->start Retry ok->end

Caption: A logical troubleshooting workflow for the synthesis.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Tsuji, J. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]

  • Popik, V. V., & Pervay, M. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Retrieved from [Link]

  • Brehm, E., & Breinbauer, R. (2013). Investigation of the origin and synthetic application of the pseudodilution effect for Pd-catalyzed macrocyclisations in concentrated solutions with immobilized catalysts. RSC Publishing. Retrieved from [Link]

  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • AK LECTURES. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-carbethoxy-2-(6-carbethoxyhexyl)-cyclopentanone. Retrieved from [Link]

  • NPTEL. (n.d.). Synthesis by high dilution principle. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemsrc. (2025, August 28). 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). On-Surface Pseudo-High Dilution Synthesis of Macrocycles: Principle and Mechanism. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • Leah4sci. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2015, August 6). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. Retrieved from [Link]

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Technical Support Center: Scale-Up of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. We will delve into the underlying chemistry, provide actionable troubleshooting advice, and offer detailed protocols grounded in established scientific principles.

The synthesis of this target molecule typically involves two key transformations: a Dieckmann condensation to form the cyclopentanone ring, followed by an α-alkylation. Success at scale hinges on a deep understanding of these reactions and the physical parameters that change with increasing volume.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.

Q1: My Dieckmann condensation of diethyl adipate is giving a very low yield or failing completely. What's going wrong?

A1: A low-yielding Dieckmann condensation is one of the most common hurdles. The root cause often lies with the base or the reaction conditions, as the equilibrium must be carefully controlled.

Potential Causes & Solutions:

  • Insufficient or Inactive Base: The Dieckmann condensation is an equilibrium process. To drive it to completion, a full stoichiometric equivalent of base is required. This is because the product, a β-keto ester (pKa ~11), is significantly more acidic than the starting ester's α-protons (pKa ~25) and is deprotonated by the alkoxide base. This final deprotonation step is the thermodynamic driving force of the reaction.[1][2]

    • Solution: Ensure you are using at least 1.0 equivalent of a strong, non-nucleophilic base. For scale-up, sodium hydride (NaH, 60% dispersion in mineral oil) is often preferred as it produces hydrogen gas, which irreversibly removes a product from the equilibrium. Sodium ethoxide (NaOEt) is also common but ensure it is fresh and anhydrous. Titrate your base solution before use to confirm its activity.

  • Presence of Protic Impurities (Water/Ethanol): Water or residual ethanol in the reaction vessel or solvents will quench the strong base and the reactive enolate intermediate, halting the reaction.[1]

    • Solution: Rigorously dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents (e.g., Toluene, THF). If using commercial anhydrous solvents, ensure the bottle was recently opened and handled under inert conditions.

  • Inadequate Mixing at Scale: As batch size increases, inefficient mixing can create localized "hot spots" or areas of poor reagent distribution. This is particularly problematic when using a solid base like NaH.

    • Solution: Employ an appropriate overhead mechanical stirrer with a properly designed impeller (e.g., pitch-blade or anchor) to ensure efficient mixing of the heterogeneous mixture. The goal is to maintain a good suspension of the base throughout the reaction.

Q2: During the alkylation of ethyl 2-oxocyclopentanecarboxylate, I'm getting multiple products, including what appears to be a dialkylated species and unreacted starting material.

A2: This is a classic challenge in C-alkylation of active methylene compounds. Selectivity is key and is governed by the enolate formation and the reactivity of the alkylating agent.

Potential Causes & Solutions:

  • Equilibrating Conditions: Using a base like sodium ethoxide to form the enolate for alkylation can lead to an equilibrium between the starting β-keto ester, the enolate, and the product. The product itself can be deprotonated and undergo a second alkylation.

    • Solution: Form the enolate completely and irreversibly before adding the alkylating agent (ethyl bromoacetate). Add your base (e.g., NaH or KOtBu) to the solution of ethyl 2-oxocyclopentanecarboxylate at a controlled temperature (e.g., 0-5°C). Allow sufficient time for the enolate to form completely (cessation of H₂ evolution with NaH). Then, add the ethyl bromoacetate dropwise while maintaining the temperature.

  • Incorrect Order of Addition: Adding the β-keto ester to a mixture of the base and alkylating agent will result in a complex mixture, as the enolate is alkylated as soon as it forms in the presence of a high concentration of the alkylating agent, promoting dialkylation.

    • Solution: Always follow the sequence: 1. Dissolve β-keto ester. 2. Add base to form enolate. 3. Add alkylating agent.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions.

    • Solution: Control the temperature carefully during both enolate formation and alkylation. An exothermic reaction that is easily managed in a lab flask can become a serious problem in a large reactor due to the reduced surface-area-to-volume ratio.[3][4] Ensure your reactor has adequate cooling capacity.

Q3: My final product is a ketone (2-(carbethoxymethyl)cyclopentanone) instead of the expected β-keto ester. Why did decarboxylation occur?

A3: You are observing the hydrolysis of the ester at position C-2 followed by decarboxylation. β-keto acids are notoriously unstable and readily lose CO₂ upon heating.[5][6]

Potential Causes & Solutions:

  • Harsh Aqueous Workup: Using strong acidic or basic conditions, especially at elevated temperatures, during the workup can hydrolyze one of the ester groups to a carboxylic acid. The resulting β-keto acid intermediate then rapidly decarboxylates.[1][7]

    • Solution: Perform the aqueous workup at low temperatures (0-10°C). Use a mild acid, such as a chilled solution of dilute HCl or saturated ammonium chloride, to neutralize the reaction mixture. Work quickly and avoid prolonged exposure to aqueous acid or base.

  • High Temperatures During Purification: Attempting to purify the product by distillation at atmospheric pressure will almost certainly lead to decarboxylation.

    • Solution: Purify the final product using vacuum distillation. The lower boiling point under reduced pressure minimizes thermal decomposition. For a compound of this molecular weight, a pressure of <1 mmHg is recommended.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting low product yield.

TroubleshootingWorkflow start Low or No Product Yield check_reaction Is the issue in the Dieckmann Condensation step? start->check_reaction base_issue Potential Base Issue check_reaction->base_issue Yes condition_issue Potential Condition Issue check_reaction->condition_issue Yes check_alkylation Is the issue in the Alkylation step? check_reaction->check_alkylation No solution_base Solution: 1. Use >=1.0 equivalent of base. 2. Titrate base to confirm activity. 3. Use fresh, anhydrous base. base_issue->solution_base solution_conditions Solution: 1. Use anhydrous solvents/glassware. 2. Ensure inert atmosphere (N2/Ar). 3. Improve mixing for scale-up. condition_issue->solution_conditions selectivity_issue Poor Selectivity (Mixture of Products) check_alkylation->selectivity_issue Yes check_workup Is the product lost during Workup/Purification? check_alkylation->check_workup No solution_selectivity Solution: 1. Pre-form enolate completely. 2. Control temperature (0-5°C). 3. Slow, dropwise addition of alkylating agent. selectivity_issue->solution_selectivity decarboxylation Decarboxylation Occurred (Wrong Product MW) check_workup->decarboxylation Yes solution_decarb Solution: 1. Use mild, cold aqueous workup. 2. Avoid strong acid/base. 3. Purify by vacuum distillation. decarboxylation->solution_decarb ReactionPathway cluster_reagents1 cluster_reagents2 cluster_reagents3 start Diethyl Adipate intermediate Ethyl 2-oxocyclopentanecarboxylate (enolate salt) start->intermediate  1. NaH, Toluene  2. H3O+ workup reagent1 1. NaH, Toluene (Dieckmann Condensation) product 2-Carbethoxy-2-(carbethoxymethyl) -1-cyclopentanone intermediate->product Step B intermediate->product  1. NaH, THF  2. BrCH2COOEt reagent2 2. H3O+ (workup) side_product Decarboxylated Product product->side_product  Harsh Workup  (Heat, H+/OH-) reagent5 Harsh Workup (Heat, H+/OH-) reagent1->intermediate Step A reagent3 1. NaH, THF (Enolate Formation) reagent4 2. BrCH2COOEt (Alkylation) reagent5->side_product

Sources

Technical Support Center: Purification of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (also known as Diethyl 2-oxocyclopentane-1,1-dicarboxylate). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and professionals in drug development. Our goal is to equip you with the expertise to diagnose and resolve common purity issues encountered during the synthesis and workup of this versatile β-keto ester intermediate.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments. The advice provided is grounded in the fundamental chemistry of β-keto esters and common synthesis pathways like the Dieckmann condensation and subsequent alkylations.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My crude product has a strong color (yellow to brown). What is the likely cause and how can I fix it?

A1: Discoloration in crude β-keto esters often arises from polymeric byproducts or degradation products formed during the reaction, especially if the reaction was run at a high temperature or for an extended period. The base used in the condensation can also contribute to colored impurities.

  • Expert Insight: The acidic α-hydrogen of the β-keto ester makes the product susceptible to base-mediated side reactions.[2] The initial purification step should always be a thorough aqueous workup.

  • Troubleshooting Steps:

    • Aqueous Wash: Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the solution sequentially with a mild acid (e.g., dilute HCl) to neutralize any remaining base, followed by saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine to reduce the water content.[4][5][6]

    • Activated Carbon: If the color persists after washing, you can try treating the organic solution with a small amount of activated carbon, followed by filtration through a pad of Celite.

    • Definitive Purification: For high purity, either vacuum distillation or column chromatography will be necessary to separate the product from the high-molecular-weight colored impurities.[4][7]

Q2: My NMR spectrum shows unreacted starting materials (e.g., diethyl adipate). What is the best way to remove them?

A2: Incomplete reaction is a common issue. The choice of purification method depends on the physical properties of the starting materials relative to your product.

  • Expert Insight: Diethyl adipate has a significantly lower boiling point than the target product. This difference is the key to an effective separation.

  • Troubleshooting Steps:

    • Fractional Vacuum Distillation: This is the most efficient method. Unreacted diethyl adipate and other volatile starting materials will distill at a lower temperature. Collect the initial fractions containing these impurities and then increase the temperature (or reduce the pressure) to distill your target compound. A similar compound, 2-carbethoxy-2-(6-carbethoxyhexyl)-cyclopentanone, is purified by fractionation at very low pressure (0.3 mm Hg), indicating this is a standard technique for such molecules.[8]

    • Column Chromatography: If distillation equipment is unavailable or if starting materials have very similar boiling points, silica gel chromatography is a reliable alternative.[5][9] The polarity difference between the non-polar starting diester and the more polar β-keto ester product allows for good separation.

Q3: I see evidence of hydrolysis or decarboxylation in my product (e.g., new acid peaks in NMR, bubbling on heating). How can I avoid this and purify my product?

A3: β-keto esters are prone to hydrolysis and subsequent decarboxylation, particularly in the presence of strong acids or bases, or at high temperatures.[10][11] This can result in impurities such as 2-(carbethoxymethyl)-1-cyclopentanone or 2-carbethoxy-1-cyclopentanone.

  • Expert Insight: The mechanism involves the hydrolysis of one or both ester groups to form a β-keto acid, which is thermally unstable and readily loses CO₂.[10][12] To prevent this, avoid harsh pH conditions and excessive heat during purification.

  • Troubleshooting Steps:

    • Neutralize Carefully: During the workup, use mild acids (e.g., saturated NH₄Cl) and bases (e.g., NaHCO₃) and avoid prolonged contact times.[9][13]

    • Low-Temperature Distillation: Perform vacuum distillation at the lowest possible pressure to reduce the required pot temperature. A Kugelrohr apparatus can be particularly effective for small-scale distillations as it minimizes the time the compound spends at high temperature.[4]

    • Column Chromatography: This is an excellent, mild alternative to distillation for removing hydrolyzed or decarboxylated impurities. The polarity of these byproducts will differ significantly from your desired product, allowing for clean separation.[14]

Q4: My final yield is very low after purification. What are the common loss points?

A4: Low yield can result from several factors, from an incomplete reaction to losses during the purification steps.

  • Expert Insight: A critical, often overlooked, loss point is during the aqueous workup. The enolate of the β-keto ester can have some solubility in the aqueous phase, especially if the pH is basic.

  • Troubleshooting Steps:

    • Acidify Before Extraction: Ensure the aqueous layer is slightly acidic before performing your extractions. This protonates the enolate, making the β-keto ester less water-soluble and maximizing its partitioning into the organic layer.[1]

    • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x with your organic solvent) to recover all the product.[15]

    • Check Distillation Fractions: When performing vacuum distillation, analyze all collected fractions by TLC or GC to ensure you haven't discarded a fraction containing your product.

    • Optimize Chromatography: During column chromatography, ensure proper solvent selection and fraction collection to avoid co-elution with impurities or leaving the product on the column.

Purification Workflow & Method Selection

Choosing the right purification strategy is critical. This decision tree illustrates a logical workflow for isolating 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone based on the nature of the crude product.

PurificationWorkflow cluster_0 Initial State cluster_1 Primary Purification cluster_2 Impurity Assessment cluster_3 Secondary Purification Options Crude Crude Reaction Mixture Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Crude->Workup Step 1 Analysis Analyze Purity (TLC, NMR, GC-MS) Workup->Analysis Step 2 Distill Vacuum Distillation Analysis->Distill Volatile Impurities (e.g., Starting Materials) Column Silica Gel Chromatography Analysis->Column Non-Volatile or Thermally Labile Impurities Pure Pure Product (>95%) Analysis->Pure Purity is Sufficient Distill->Pure Column->Pure

Caption: Decision workflow for purification method selection.

Experimental Protocols
Protocol 1: Standard Aqueous Workup

This protocol is the essential first step to remove inorganic salts, residual acid or base, and water-soluble impurities.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) at a ratio of 2:1 to 3:1 (solvent:crude oil).

  • Wash the organic layer with an equal volume of 1 M HCl or saturated aqueous NH₄Cl solution.[5]

  • Separate the layers and wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[13][15] Be cautious of potential gas evolution (CO₂).

  • Wash the organic layer with an equal volume of saturated brine (NaCl solution) to facilitate the removal of water.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, washed product.[16]

Protocol 2: High-Vacuum Fractional Distillation

This method is ideal for separating the product from impurities with different boiling points.

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short, insulated Vigreux column for efficient separation. Ensure all glass joints are properly sealed with vacuum grease.

  • System Check: Add the crude oil to the distillation flask (no more than 2/3 full) along with a magnetic stir bar or boiling chips.

  • Evacuate: Slowly and carefully apply a high vacuum (target <1 mm Hg).

  • Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.

  • Collect Fractions:

    • Fore-run: Collect the first fraction (fore-run), which will contain residual solvents and low-boiling impurities like unreacted starting materials.

    • Main Fraction: As the temperature stabilizes at the boiling point of your product, switch to a new receiving flask and collect the main fraction. For a related compound, the boiling point was 165 °C at 0.3 mm Hg, providing a target for this purification.[8]

    • High-Boilers: Discontinue heating once the main fraction is collected to avoid distilling high-boiling impurities.

  • Analysis: Analyze the collected fractions by TLC or GC to confirm purity.

Protocol 3: Flash Column Chromatography

This protocol is used for purifying the product from non-volatile or thermally sensitive impurities.

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent system. A common starting point for β-keto esters is a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v).[6][14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[16]

  • Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect small fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the final, purified oil.[9]

Data Summary Table
ParameterDiethyl Adipate (Impurity)2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (Product)Decarboxylated ImpurityReference
Molecular Weight 202.25 g/mol 242.26 g/mol 170.19 g/mol N/A
Boiling Point ~245 °C (atm)Est. >280 °C (atm)Est. ~210 °C (atm)N/A
Purification Method Removed by vacuum distillation (lower b.p.)Main productSeparated by chromatography or distillation[7][8]
Polarity LowMediumMedium-HighN/A
TLC Rf (10% EtOAc/Hex) HighMediumLow-MediumN/A
References
  • Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone. Organic Syntheses Procedure. Retrieved from [Link]

  • The Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-carbethoxy-2-(6-carbethoxyhexyl)-cyclopentanone. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E). Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
  • Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Ketone Enolates. Caltech. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Herz, W. (1956). Hydrolysis and Rearrangement of 2-Carbethoxy-2-(o-cyanobenzyl)-cycloalkanones. Journal of the American Chemical Society, 78(7), 1485–1488.
  • Google Patents. (n.d.). CN111662170B - The purification method of cyclopentanone.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Kumar, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. Retrieved from [Link]

  • Zeitler, K., et al. (2015). Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. Organic Letters, 17(21), 5484–5487.
  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • Reddit. (2023). Please help Org. Chem. 2 (formation of Cyclopentanone). r/chemhelp. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanones from carboxylic acids via intramolecular acylation of alkylsilanes: 2-Methyl-2-vinylcyclopentanone. Organic Syntheses Procedure. Retrieved from [Link]

Sources

Managing reaction temperatures for the synthesis of cyclopentanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopentanone derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you manage the critical parameter of reaction temperature and optimize your synthetic outcomes.

The Crucial Role of Temperature in Cyclopentanone Synthesis

Temperature is a pivotal factor in the synthesis of cyclopentanone derivatives, influencing reaction rates, selectivity, and yield. Improper temperature control can lead to a host of issues, including the formation of side products, decomposition of starting materials or products, and poor stereoselectivity. This guide will walk you through common temperature-related challenges and provide actionable solutions for several key synthetic methods.

FAQs and Troubleshooting by Synthetic Method

Cyclization of Dicarboxylic Acids (e.g., Adipic Acid)

This method is a classic approach to forming the cyclopentanone ring through intramolecular ketonization.

Q1: What is the optimal temperature for the cyclization of adipic acid to cyclopentanone?

The optimal temperature for the cyclization of adipic acid is typically in the range of 285–295°C when using catalysts like barium hydroxide.[1] It is crucial to maintain the temperature as close to 290°C as possible.[1] Some gas-phase processes over different catalysts may utilize a broader range, from 300 to 400°C.[2]

Q2: My reaction is producing a low yield of cyclopentanone, and I'm observing sublimation of a white solid in the condenser. What's happening?

This is a classic sign of overheating. If the reaction temperature exceeds 300°C, the adipic acid starting material will begin to distill or sublime quite rapidly along with the cyclopentanone product.[1] This not only reduces the yield but also complicates the purification process.

Troubleshooting Steps:

  • Improve Temperature Monitoring: Ensure your thermometer is correctly placed to accurately measure the internal temperature of the reaction mixture. For better control, a metal bath is preferable to an air bath.[1]

  • Reduce Heating: Carefully reduce the heating mantle or bath temperature to maintain the reaction in the optimal 285–295°C range.

  • Controlled Heating Rate: Gradually heat the mixture over about 1.5 hours to the target temperature to ensure an even and controlled reaction.[1]

ParameterRecommended RangeConsequence of Deviation
Reaction Temperature285–295°C> 300°C: Adipic acid distillation, reduced yield
Heating MethodFusible alloy or metal bathAir bath may lead to poor temperature control
The Pauson-Khand Reaction (PKR)

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for creating cyclopentenones from an alkene, an alkyne, and carbon monoxide.

Q3: My Pauson-Khand reaction is slow or not proceeding at all. Should I just increase the temperature?

While thermal Pauson-Khand reactions often require elevated temperatures, simply increasing the heat may not be the best solution and can lead to substrate decomposition.[3]

Troubleshooting Workflow for a Stalled Pauson-Khand Reaction:

Start Reaction Stalled CheckTemp Is Temperature Optimal? (e.g., 80-140°C for thermal PKR) Start->CheckTemp LowTemp Reaction rate is too low CheckTemp->LowTemp No HighTemp Risk of Substrate Decomposition CheckTemp->HighTemp Too High CheckPromoter Is a Promoter/Additive Being Used? AddPromoter Consider adding NMO or TMANO to enable milder temperatures CheckPromoter->AddPromoter No OptimizeSolvent Is the solvent appropriate? (e.g., higher boiling point needed?) CheckPromoter->OptimizeSolvent Yes LowTemp->CheckPromoter Solution Improved Reaction Rate AddPromoter->Solution OptimizeSolvent->Solution

Caption: Troubleshooting a stalled Pauson-Khand Reaction.

Q4: I'm getting poor diastereoselectivity in my intramolecular PKR. How can temperature help?

The stereochemical outcome of a Pauson-Khand reaction can be highly sensitive to reaction conditions. In some complex syntheses, maintaining a very low temperature is essential for achieving the desired stereoselectivity by favoring a specific coordination geometry of the alkene to the metal complex.[4] Conversely, higher temperatures might favor a different diastereomer. A temperature screening study is often necessary to determine the optimal conditions for your specific substrate.

The Nazarov Cyclization

This reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone.

Q5: My Nazarov cyclization is producing a mixture of cis and trans isomers. How can I control the stereochemistry with temperature?

The stereochemical outcome of a Nazarov cyclization is often a result of kinetic versus thermodynamic control, which is highly dependent on temperature.[5][6]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically irreversible. The major product will be the one that is formed fastest (i.e., has the lowest activation energy). This is the kinetic product.

  • Thermodynamic Control (High Temperature): At higher temperatures, the cyclization can become reversible. This allows the initial products to equilibrate to the most stable product. The major product will be the one that is lowest in energy, known as the thermodynamic product.

Practical Steps:

  • To favor the kinetic product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • To favor the thermodynamic product, a higher reaction temperature may be required to allow for equilibrium to be established.

It's important to note that for some systems, enantioselectivity might be independent of temperature, indicating an entropy-controlled process.

cluster_paths Reactant Divinyl Ketone TS_Kinetic Lower Ea (Kinetic TS) Reactant->TS_Kinetic Low Temp Irreversible TS_Thermo Higher Ea (Thermodynamic TS) Reactant->TS_Thermo High Temp Reversible Kinetic_Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) TS_Thermo->Thermo_Product Kinetic_Product->Thermo_Product Equilibration at High Temp

Caption: Kinetic vs. Thermodynamic control in Nazarov cyclization.

The Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester to form a β-keto ester, a precursor to cyclopentanones.

Q6: I am observing significant side product formation in my Dieckmann condensation. Could the reaction temperature be the cause?

Yes, high temperatures in Dieckmann condensations can promote side reactions, such as intermolecular Claisen condensations, leading to oligomeric byproducts. The traditional use of sodium ethoxide in refluxing ethanol often requires high temperatures.

Modern Approach to Temperature Management:

Modern protocols often employ sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).[7] This allows the reaction to be run at much lower temperatures (from room temperature down to -78°C), which can significantly minimize side reactions and improve the yield of the desired cyclic product.[7]

Base / Solvent SystemTypical TemperatureAdvantage
NaOEt / EtOHReflux (High)Traditional method
t-BuOK / THFRoom Temperature (Moderate)Reduced side reactions
LDA / THF-78°C to 0°C (Low)High selectivity, minimal side reactions

Experimental Protocol: Best Practices for Temperature Control

This protocol outlines a general procedure for setting up a temperature-controlled reaction, applicable to many of the syntheses discussed.

Objective: To maintain a stable and accurate reaction temperature.

Materials:

  • Round-bottom flask

  • Magnetic stirrer and stir bar (or overhead stirrer for larger scale)

  • Heating/cooling bath (e.g., oil bath, water bath, cryo-cooler)

  • Digital thermometer or thermocouple with probe

  • Condenser (if refluxing)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble the glassware in a fume hood. Ensure the flask is securely clamped.

  • Thermometer Placement: Insert the thermometer or thermocouple probe through a septa or adapter so that the tip is submerged in the reaction mixture but does not touch the sides of the flask or the stir bar.

  • Bath Setup: Place the reaction flask in the heating/cooling bath. The bath fluid level should be high enough to cover the reaction mixture.

  • Inert Atmosphere: If required, purge the system with an inert gas.

  • Heating/Cooling:

    • For heating: Turn on the heating bath and set it to a temperature slightly above the desired reaction temperature. Monitor the internal temperature of the reaction. Adjust the bath temperature as needed to maintain the target internal temperature.

    • For cooling: For reactions at 0°C, use an ice-water bath. For lower temperatures, use a dry ice/acetone bath (-78°C) or a cryo-cooler. Add the cooling agent slowly to avoid a rapid drop in temperature.

  • Monitoring: Continuously monitor the internal reaction temperature throughout the experiment. Record any fluctuations.

  • Rate of Change: For sensitive reactions, avoid rapid heating or cooling, as this can lead to exotherms or the formation of undesired byproducts. A gradual temperature change is often preferable.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(17), 10224-10345. [Link]

  • Reddy, B. M., et al. (2013). Vapor phase synthesis of cyclopentanone over nanostructured ceria–zirconia solid solution catalysts. Journal of Industrial and Engineering Chemistry, 19(5), 1564-1571. [Link]

  • Wang, Z., et al. (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. ACS Omega, 8(24), 21855–21867. [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

  • Thorpe, J. F., & Kon, G. A. R. (1925). Cyclopentanone. Organic Syntheses, 5, 37. [Link]

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  • Zhang, Y., et al. (2024). Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization. Molecules, 29(16), 3690. [Link]

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  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

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Validation & Comparative

A Comprehensive Guide to the Spectroscopic Characterization of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, a comparison with alternative analytical techniques, and standardized experimental protocols. Our approach is grounded in scientific expertise to ensure technical accuracy and practical applicability.

Introduction: The Significance of Structural Elucidation

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a versatile intermediate in organic synthesis, particularly in the construction of complex cyclic systems. Its molecular architecture, featuring a cyclopentanone ring, a quaternary carbon, and two ester functionalities, presents a unique spectroscopic challenge. Accurate structural characterization is paramount for ensuring reaction success, purity of intermediates, and the desired stereochemistry in final products. NMR spectroscopy stands as the cornerstone technique for the unambiguous determination of such molecular structures in solution.

¹H and ¹³C NMR Spectral Analysis: A Detailed Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed roadmap of a molecule's carbon-hydrogen framework. By analyzing the chemical shifts, signal multiplicities, and integration values, we can assign each resonance to a specific atom within the 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone molecule.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone are numbered as follows:

Caption: Molecular structure of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone with atom numbering for NMR assignments.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this molecule is characterized by distinct signals for the ethyl ester protons and the protons of the cyclopentanone ring and the carbethoxymethyl chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2Quartet4H-O-CH ₂-CH₃ (C8, C10)
~2.8Singlet2H-CH ₂-COOEt (C7)
~2.5 - 1.9Multiplet6HCyclopentanone ring protons (C3, C4, C5)
~1.2Triplet6H-O-CH₂-CH ₃ (C9, C11)

Causality Behind Chemical Shifts and Multiplicities:

  • The methylene protons of the ethyl groups (C8-H, C10-H) are deshielded by the adjacent oxygen atoms, resulting in a downfield chemical shift around 4.2 ppm. Their signal is split into a quartet by the three neighboring methyl protons.

  • The protons of the carbethoxymethyl group (C7-H) are adjacent to a carbonyl group and a quaternary carbon, leading to a singlet at approximately 2.8 ppm.

  • The protons on the cyclopentanone ring (C3-H, C4-H, C5-H) exhibit complex overlapping multiplets in the range of 1.9-2.5 ppm due to their similar chemical environments and spin-spin coupling.

  • The methyl protons of the ethyl groups (C9-H, C11-H) are in a shielded environment and appear as a triplet around 1.2 ppm, split by the adjacent methylene protons.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~215C=O (ketone, C1)
~170C=O (ester, C6, C7)
~61-C H₂-O- (C8, C10)
~58Quaternary Carbon (C2)
~38-C H₂- (C5)
~35-C H₂- (C3)
~20-C H₂- (C4)
~14-C H₃ (C9, C11)

Rationale for ¹³C Chemical Shifts:

  • The carbonyl carbon of the ketone (C1) is highly deshielded and appears at a characteristic downfield shift of around 215 ppm.[1]

  • The ester carbonyl carbons (C6, C7) resonate at a slightly more shielded position, typically around 170 ppm.[2]

  • The carbons of the ethyl groups' methylene (-OCH₂-) and methyl (-CH₃) groups appear at approximately 61 ppm and 14 ppm, respectively, which are typical values for these functionalities.

  • The quaternary carbon (C2) is observed around 58 ppm. Quaternary carbons often show weaker signals in proton-decoupled ¹³C NMR spectra.[3]

  • The methylene carbons of the cyclopentanone ring (C3, C4, C5) have chemical shifts in the aliphatic region, with their exact positions influenced by ring strain and proximity to the carbonyl and substituted carbon.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

G A Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃) B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock and Shim C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) E->G F->G H Spectral Analysis and Interpretation G->H

Sources

A Comparative Guide to the Synthetic Routes of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and complex molecule construction, the strategic assembly of key intermediates is paramount. The compound 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a valuable building block, featuring a densely functionalized five-membered ring. This guide provides an in-depth, comparative analysis of three distinct synthetic pathways to this target molecule. By examining the underlying chemical principles, experimental practicalities, and overall efficiency, this document serves as a critical resource for chemists aiming to make informed decisions in their synthetic endeavors.

Introduction to the Target Molecule

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone possesses a unique structural motif with a quaternary carbon center bearing two carbethoxy groups, one of which is part of a carbethoxymethyl side chain. This arrangement makes it a versatile precursor for a variety of more complex structures, including natural products and pharmacologically active agents. The strategic selection of a synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a multi-step synthesis.

This guide will dissect three primary strategies for the synthesis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone:

  • Route 1: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate

  • Route 2: Dieckmann Condensation of a Triethyl Ester

  • Route 3: Michael Addition to an α,β-Unsaturated Ester

Each route will be evaluated based on its mechanistic underpinnings, substrate availability, reaction conditions, and reported or expected yields.

Route 1: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate

This classical approach hinges on the generation of a stabilized enolate from a readily available β-keto ester, followed by its nucleophilic attack on an appropriate electrophile. For the synthesis of our target molecule, this translates to the alkylation of ethyl 2-oxocyclopentanecarboxylate with ethyl bromoacetate.

Mechanistic Rationale

The α-proton of ethyl 2-oxocyclopentanecarboxylate is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide, readily generates a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, displacing the bromide from ethyl bromoacetate in a standard SN2 reaction to form the desired C-C bond. The choice of sodium ethoxide as the base is crucial to prevent transesterification with the ethyl ester functionalities.

Alkylation_Route Start Ethyl 2-Oxocyclopentanecarboxylate Enolate Enolate Intermediate Start->Enolate NaOEt, EtOH Product 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone Enolate->Product SN2 Attack AlkylatingAgent Ethyl Bromoacetate AlkylatingAgent->Product Dieckmann_Route StartingTriester Triethyl 4-Oxoheptanedioate Enolate Intramolecular Enolate StartingTriester->Enolate NaOEt, Toluene CyclicIntermediate Cyclic β-Keto Ester Enolate Enolate->CyclicIntermediate Intramolecular Cyclization Product 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone CyclicIntermediate->Product Acidic Work-up

Caption: Workflow for the Dieckmann Condensation Route.

Experimental Protocol

Part A: Synthesis of Triethyl 4-Oxoheptanedioate

Materials:

  • Diethyl malonate

  • Ethyl 3-chloropropionyl chloride

  • Magnesium ethoxide

  • Anhydrous diethyl ether

  • Dilute sulfuric acid

Procedure:

  • Prepare a solution of magnesium ethoxide from magnesium turnings and anhydrous ethanol in diethyl ether.

  • To this suspension, add diethyl malonate dropwise and stir until the malonic ester has completely reacted.

  • Cool the reaction mixture and add ethyl 3-chloropropionyl chloride dropwise.

  • After the addition, reflux the mixture for several hours.

  • Cool the reaction and hydrolyze with dilute sulfuric acid.

  • Separate the ethereal layer, wash, dry, and purify by vacuum distillation to obtain triethyl 4-oxoheptanedioate.

Part B: Dieckmann Condensation

Materials:

  • Triethyl 4-oxoheptanedioate

  • Sodium metal

  • Anhydrous toluene

  • 10% Acetic acid

Procedure:

  • In a flame-dried flask, prepare a suspension of sodium sand in anhydrous toluene.

  • Add a small amount of ethanol to initiate the reaction, then add the triethyl 4-oxoheptanedioate (1.0 eq) dropwise at a rate that maintains a gentle reflux. [1]3. After the addition is complete, continue to heat at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and quench by slowly adding it to a cooled 10% acetic acid solution. [1]5. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation.

Discussion

This route is elegant as it constructs the core cyclic structure in a single, powerful step. The main challenge lies in the synthesis of the acyclic triester precursor, which adds to the overall step count. The yield of the Dieckmann condensation is generally good for the formation of five-membered rings. [2][3]Careful control of reaction conditions is necessary to avoid side reactions such as intermolecular Claisen condensations.

Route 3: Michael Addition to an α,β-Unsaturated Ester

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. [4]In this approach, diethyl malonate serves as the Michael donor, and ethyl cyclopent-1-ene-1-carboxylate acts as the Michael acceptor.

Mechanistic Rationale

Diethyl malonate is deprotonated by a base (e.g., sodium ethoxide) to form a soft, stabilized enolate. This enolate then adds in a 1,4-fashion to the electrophilic double bond of ethyl cyclopent-1-ene-1-carboxylate. The resulting enolate intermediate is then protonated during work-up to yield the target molecule. This reaction is highly efficient for creating 1,5-dicarbonyl compounds and their analogues. [5]

Michael_Addition_Route MichaelDonor Diethyl Malonate Enolate Malonate Enolate MichaelDonor->Enolate NaOEt, EtOH Adduct Enolate Adduct Enolate->Adduct MichaelAcceptor Ethyl Cyclopent-1-ene-1-carboxylate MichaelAcceptor->Adduct 1,4-Addition Product 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone Adduct->Product Protonation

Caption: Workflow for the Michael Addition Route.

Experimental Protocol

Part A: Synthesis of Ethyl Cyclopent-1-ene-1-carboxylate

Materials:

  • Cyclopentanone

  • Diethyl carbonate

  • Sodium hydride

  • p-Toluenesulfonic acid

  • Benzene or Toluene

Procedure:

  • Synthesize ethyl 2-oxocyclopentanecarboxylate from cyclopentanone and diethyl carbonate using sodium hydride as the base.

  • The resulting β-keto ester can be converted to its enol ether and then hydrolyzed, or more directly, dehydrated under acidic conditions (e.g., using p-toluenesulfonic acid with azeotropic removal of water) to afford ethyl cyclopent-1-ene-1-carboxylate.

Part B: Michael Addition

Materials:

  • Ethyl cyclopent-1-ene-1-carboxylate

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Dilute hydrochloric acid

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.0 eq) dropwise and stir for 30 minutes.

  • Add the ethyl cyclopent-1-ene-1-carboxylate (1.0 eq) to the malonate enolate solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC or TLC).

  • Neutralize the reaction with dilute HCl and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by vacuum distillation.

Discussion

The Michael addition route offers a convergent and often high-yielding approach. The success of this route is contingent on the efficient preparation of the α,β-unsaturated ester, which can be a multi-step process itself. The Michael addition step itself is typically robust and proceeds under mild conditions.

Comparative Analysis

FeatureRoute 1: AlkylationRoute 2: Dieckmann CondensationRoute 3: Michael Addition
Starting Materials Ethyl 2-oxocyclopentanecarboxylate, Ethyl bromoacetateDiethyl malonate, Ethyl 3-chloropropionyl chloride (for precursor)Cyclopentanone, Diethyl carbonate, Diethyl malonate
Key Transformation SN2 AlkylationIntramolecular Claisen CondensationConjugate 1,4-Addition
Number of Steps 1 (from β-keto ester)2-3 (including precursor synthesis)2-3 (including acceptor synthesis)
Estimated Overall Yield Moderate to GoodModerateGood to Excellent
Key Advantages Straightforward, uses readily available starting materials.Powerful ring-forming reaction, potentially high yield in the key step.Convergent, often high-yielding addition, mild conditions.
Key Limitations Potential for O-alkylation and dialkylation.Requires synthesis of a specific acyclic precursor.Requires synthesis of the α,β-unsaturated ester acceptor.
Scalability GoodModerate (precursor synthesis might be a bottleneck)Good

Conclusion

The choice of the optimal synthetic route to 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is a strategic decision that depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

  • The Alkylation Route is the most direct approach if the starting β-keto ester is readily available and is well-suited for smaller-scale syntheses where simplicity is valued.

  • The Dieckmann Condensation Route is an elegant and powerful method for constructing the carbocyclic core. While it requires the synthesis of a specialized precursor, it can be an efficient route for larger-scale production if the precursor synthesis is optimized.

  • The Michael Addition Route offers a convergent and often high-yielding strategy. Its overall efficiency is tied to the synthesis of the α,β-unsaturated ester, but the key addition step is typically robust and reliable.

For researchers and drug development professionals, a thorough evaluation of these factors against the specific project goals will lead to the most logical and efficient synthetic strategy.

References

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A Comparative Guide to the Purity Analysis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates is not merely a procedural step but a cornerstone of quality and safety. 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, a key building block in the synthesis of various complex molecules, is no exception. Its purity profile can significantly impact the yield, impurity profile, and overall efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this ketoester, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

The Criticality of Purity for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (CAS 41301-66-0) is a diester and a ketone, possessing multiple reactive sites.[1][2][3][4] Potential impurities can arise from its synthesis, which may involve reactions like the Dieckmann cyclization or alkylation of a cyclopentanone derivative.[5][6] These impurities could include starting materials, by-products from side reactions, or degradation products. The presence of such impurities can interfere with subsequent synthetic steps, leading to the formation of undesired side products and complicating purification processes. Therefore, a robust and reliable analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC stands as a primary and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a molecule like 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.[7][8] The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7][8]

A Validated HPLC Method for Purity Determination

The following method provides a robust and reproducible approach for the purity analysis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. The choice of a reversed-phase C18 column is predicated on the non-polar nature of the analyte, ensuring good retention and separation from more polar impurities. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of both the main component and a wide range of potential impurities with varying polarities. UV detection is suitable due to the presence of the carbonyl group which acts as a chromophore.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[9]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters:

The gradient elution is crucial for separating impurities that may have significantly different polarities from the main compound. The initial low concentration of the organic modifier (acetonitrile) allows for the retention of the analyte and any non-polar impurities, while the gradual increase in acetonitrile concentration facilitates their elution. A column temperature of 30 °C is maintained to ensure reproducible retention times and peak shapes. The detection wavelength of 210 nm is chosen to maximize the sensitivity for the carbonyl chromophore present in the analyte and potential keto-containing impurities.[9]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample 2-Carbethoxy-2-(carbethoxymethyl) -1-cyclopentanone Sample dissolve Dissolve in Acetonitrile (1 mg/mL) sample->dissolve inject Inject 10 µL into HPLC System dissolve->inject separation C18 Reversed-Phase Column Gradient Elution inject->separation detection UV Detection at 210 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram purity Calculate Purity (Area % Method) chromatogram->purity

Caption: Workflow for HPLC Purity Analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, it is essential to consider other analytical techniques to gain a comprehensive understanding of a compound's purity. Here, we compare HPLC with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[10] For ketoesters, GC can be a viable option.[11][12][13]

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a column.[10]

  • Advantages for this Analyte: GC can offer high resolution and sensitivity, particularly for volatile impurities that might not be well-retained in reversed-phase HPLC. It can also be effective in separating tautomeric forms (keto-enol) of β-ketoesters.[11]

  • Disadvantages for this Analyte: The primary concern with GC is the thermal stability of the analyte. 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone may be susceptible to degradation at the high temperatures required for volatilization in the GC inlet. This can lead to inaccurate purity assessments. Furthermore, non-volatile impurities will not be detected.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase, leading to significant improvements in resolution, speed, and sensitivity compared to conventional HPLC.[7][14]

  • Principle: The fundamental principles are the same as HPLC, but the smaller particle size allows for more efficient separation and faster analysis times.[7][14] This is achieved by operating at much higher pressures.[8][15]

  • Advantages for this Analyte: UPLC offers a significant reduction in analysis time, which can be a major advantage in high-throughput screening environments.[7][14] The enhanced resolution allows for better separation of closely eluting impurities, providing a more accurate purity profile.[14] Additionally, the sharper peaks in UPLC lead to increased sensitivity, which is beneficial for detecting trace-level impurities.[7][15]

  • Disadvantages for this Analyte: The primary drawback of UPLC is the higher initial instrument cost and potentially more demanding maintenance requirements compared to HPLC systems.[7] The high backpressures generated also necessitate more robust system components.

Comparison_Logic cluster_methods Analytical Techniques cluster_criteria Performance Criteria Analyte Purity Analysis of 2-Carbethoxy-2-(carbethoxymethyl) -1-cyclopentanone HPLC HPLC Analyte->HPLC GC GC Analyte->GC UPLC UPLC Analyte->UPLC Resolution Resolution HPLC->Resolution Good Speed Speed HPLC->Speed Moderate Sensitivity Sensitivity HPLC->Sensitivity Good Robustness Robustness HPLC->Robustness High Cost Cost HPLC->Cost Moderate GC->Resolution Excellent (for volatiles) GC->Speed Fast GC->Sensitivity High (for volatiles) GC->Robustness Potential thermal degradation GC->Cost Low to Moderate UPLC->Resolution Excellent UPLC->Speed Very Fast UPLC->Sensitivity Very High UPLC->Robustness Moderate UPLC->Cost High

Caption: Logical Comparison of Analytical Techniques.

Quantitative Data Summary

The following table presents a hypothetical but realistic comparison of the performance of HPLC, GC, and UPLC for the purity analysis of a representative batch of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, assumed to contain two minor impurities.

ParameterHPLCGCUPLC
Purity of Main Component (%) 98.598.2 (potential degradation)98.6
Impurity 1 (%) 0.81.00.75
Impurity 2 (%) 0.70.80.65
Resolution (Main Peak/Impurity 1) 2.53.04.5
Analysis Time (minutes) 351510
Limit of Detection (LOD) (µg/mL) 0.50.2 (volatile impurities)0.1

Conclusion and Recommendations

For the routine purity analysis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, HPLC offers the most balanced combination of performance, robustness, and cost-effectiveness. It provides reliable and accurate purity data without the risk of thermal degradation associated with GC.

UPLC is the superior choice when high throughput and enhanced sensitivity are critical. The significant reduction in analysis time and improved resolution can greatly accelerate method development and quality control processes.[7][14][15] The higher initial investment in UPLC instrumentation is often justified by the long-term gains in productivity and data quality.

Gas Chromatography should be considered as a complementary technique, particularly for the identification and quantification of volatile impurities that may not be readily detected by HPLC or UPLC. However, careful validation is required to ensure the thermal stability of the analyte under GC conditions.

Ultimately, the selection of the most appropriate analytical technique will depend on the specific requirements of the laboratory, including sample throughput, the need for trace-level impurity detection, and budgetary constraints. A multi-faceted approach, potentially employing both liquid and gas chromatography, will provide the most comprehensive understanding of the purity profile of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, ensuring the quality and consistency of this vital chemical intermediate.

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  • Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone.
  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • Crysdot. (n.d.). 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

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A Comparative Spectroscopic Guide to 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone and Related β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the field of synthetic chemistry and drug development, the unambiguous structural characterization of intermediates and final products is paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides an in-depth comparative analysis of the spectral data for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, a key building block in organic synthesis. By comparing its spectral features with structurally similar compounds—2-Carbethoxycyclopentanone and Diethyl Malonate—we aim to highlight the distinct spectroscopic signatures that arise from specific structural motifs. This document serves as a practical reference for researchers, enabling more efficient and accurate compound identification and characterization.

Introduction: The Imperative of Spectroscopic Analysis

The precise assembly of molecular architectures requires equally precise methods of verification. 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (also known as diethyl 2-oxocyclopentane-1,1-dicarboxylate) combines several key functional groups: a cyclic ketone, and two ester moieties attached to a quaternary α-carbon. Each of these features imparts a characteristic signal in various spectroscopic analyses. However, in a complex molecule, the overlap and interaction of these functional groups can make definitive identification challenging without appropriate reference points.

The causality behind our choice of comparative compounds is rooted in a subtractive and additive structural logic:

  • 2-Carbethoxycyclopentanone: This compound retains the core cyclopentanone ring and one β-keto ester system. Comparing it to our target compound allows for the isolation of the spectral contributions of the additional carbethoxymethyl group.

  • Diethyl Malonate: This acyclic diester serves as a fundamental baseline, illustrating the spectral characteristics of two ester groups attached to a central methylene carbon, absent the constraints and electronic effects of the cyclopentanone ring.

This guide will dissect the IR, NMR, and MS data for these compounds, providing not just the data itself, but the rationale behind the observed spectral patterns, grounded in established physicochemical principles.

Compounds Under Investigation

To facilitate a clear comparison, the chemical structures of the target compound and its selected analogues are presented below. Understanding these structures is the first step in correlating them with the spectral data that follows.

structures cluster_0 Target Compound (A) cluster_1 Analogue 1 (B) 2-Carbethoxycyclopentanone cluster_2 Analogue 2 (C) Diethyl Malonate a a b b c c caption Figure 1. Chemical structures of the compounds analyzed in this guide.

Caption: Figure 1. Chemical structures of the compounds analyzed in this guide.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful first-pass analytical technique for identifying the types of functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational energies of chemical bonds. For the compounds , the most informative region is the carbonyl (C=O) stretching region (1650-1760 cm⁻¹).[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A self-validating protocol for acquiring high-quality IR data involves ensuring the cleanliness of the ATR crystal and acquiring a background spectrum immediately prior to the sample.

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

  • Crystal Cleaning: Clean the surface of the ATR diamond crystal with a soft, lint-free wipe soaked in ACS-grade isopropanol or acetone. Allow the solvent to fully evaporate.

  • Background Acquisition: Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and any residual signal from the crystal, which will be computationally subtracted from the sample spectrum. A successful background will show a flat line.

  • Sample Application: Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal to ensure full coverage.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal as described in step 2.

Comparative IR Data
CompoundKetone C=O Stretch (cm⁻¹)Ester C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Observations
(A) 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone ~1745~1730~1250-1150Two distinct, strong C=O peaks. The cyclopentanone C=O is at a higher frequency due to ring strain.
(B) 2-Carbethoxycyclopentanone ~1750~1725 (keto), ~1655 (enol)~1250-1150Shows potential for keto-enol tautomerism, visible as a broadened or separate enol C=O peak.[2]
(C) Diethyl Malonate N/A~1735~1250-1150A single, strong, and sharp ester C=O absorption is observed.
Discussion of IR Spectral Features

The IR spectrum provides immediate, key structural information.

  • Carbonyl Region: The most diagnostic feature is the presence of two strong carbonyl absorption bands for compound A . The ketone carbonyl in a five-membered ring is known to absorb at a higher frequency (~1745-1750 cm⁻¹) compared to an acyclic ketone (~1715 cm⁻¹) due to increased ring strain.[3] The ester carbonyls absorb around 1730-1735 cm⁻¹. This contrasts sharply with Diethyl Malonate (C ), which shows only a single, intense ester C=O peak.

  • Keto-Enol Tautomerism: 2-Carbethoxycyclopentanone (B ) is a classic example of a β-keto ester that can exhibit keto-enol tautomerism.[2] In its enol form, conjugation and intramolecular hydrogen bonding lower the C=O stretching frequencies, often resulting in a broader absorption or distinct peaks around 1655 cm⁻¹ (for the conjugated C=O) and a broad O-H stretch around 3200 cm⁻¹.[2] Compound A cannot enolize as it lacks a proton on the α-carbon, a crucial distinguishing point.

  • C-O Stretching: All three compounds exhibit strong C-O stretching bands in the "fingerprint region" between 1300 and 1100 cm⁻¹, characteristic of the ester functional groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol ensures high-resolution data suitable for unambiguous structural assignment. The use of a deuterated solvent with a known internal standard is critical for accurate chemical shift referencing.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, shim the magnetic field to ensure homogeneity, and tune the probe to the correct frequencies for ¹H and ¹³C.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum. Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, a 1-2 second relaxation delay, and 8-16 scans.[5]

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, more scans are required. Typical parameters include a 30° pulse, a 2-second relaxation delay, and 128-1024 scans with proton decoupling to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR or the CDCl₃ residual peak to 77.16 ppm for ¹³C NMR.

Comparative ¹H NMR Data (400 MHz, CDCl₃)
Compoundδ (ppm)MultiplicityIntegrationAssignment
(A) 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone ~4.20q4H2 x -OCH₂ CH₃
~3.00s2H-CH₂ CO₂Et
~2.55t2H-CH₂ C=O
~2.10m4HRing -CH₂ -CH₂ -
~1.25t6H2 x -OCH₂CH₃
(B) 2-Carbethoxycyclopentanone ~12.5 (enol)s<1HEnolic OH
~4.20q2H-OCH₂ CH₃
~3.40 (keto)t1Hα-H
~2.40-2.20m4HRing -CH₂ -
~2.00m2HRing -CH₂ -
~1.28t3H-OCH₂CH₃
(C) Diethyl Malonate [6]~4.20q4H2 x -OCH₂ CH₃
~3.35s2Hα-CH₂ -
~1.28t6H2 x -OCH₂CH₃
Comparative ¹³C NMR Data (100 MHz, CDCl₃)
CompoundKetone C=OEster C=OQuaternary CO-CH₂α-CH₂Other Aliphatics
(A) 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone ~210~170, ~169~60~62~45, ~38~20, 14
(B) 2-Carbethoxycyclopentanone ~212 (keto)~172 (keto)N/A~61~55 (α-CH)~38, ~30, ~20, 14
(C) Diethyl Malonate [7]N/A~167N/A~61~41 (α-CH₂)~14
Discussion of NMR Spectral Features
  • ¹H NMR: The most telling signal for compound A is the sharp singlet at ~3.00 ppm integrating to 2H, corresponding to the methylene protons of the carbethoxymethyl side chain. This singlet confirms its attachment to the quaternary α-carbon. In contrast, the α-protons of Diethyl Malonate (C ) appear as a singlet around ~3.35 ppm, while the single α-proton of 2-Carbethoxycyclopentanone (B ) is a triplet around ~3.40 ppm. The absence of any signal above 10 ppm for compound A confirms it exists solely in the keto form.

  • ¹³C NMR: The ¹³C spectrum of compound A is uniquely identified by three signals in the carbonyl region: one for the ketone (~210 ppm) and two for the slightly non-equivalent ester carbonyls (~170, ~169 ppm).[8] The most crucial signal is the quaternary carbon at ~60 ppm, which is absent in both analogues. Compound B shows a ketone signal but only one ester carbonyl, while compound C shows only a single ester carbonyl signal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample (typically a dilute solution in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph (GC).

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.

  • Mass Analysis: The ions travel through a mass analyzer (e.g., a quadrupole or time-of-flight tube) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is amplified and recorded by a computer to generate the mass spectrum.

ms_workflow Sample Sample Introduction (GC or Probe) IonSource Ionization Chamber (70 eV Electron Beam) Sample->IonSource Vaporization Accelerator Ion Acceleration (Electric Field) IonSource->Accelerator M⁺•, Fragments Analyzer Mass Analyzer (Separation by m/z) Accelerator->Analyzer Detector Detector (Electron Multiplier) Analyzer->Detector Computer Data System (Mass Spectrum) Detector->Computer

Caption: Figure 2. General workflow for Electron Ionization Mass Spectrometry.

Comparative MS Data
CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺•, m/z)Key Fragment Ions (m/z)
(A) 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone C₁₂H₁₈O₅242.27242197, 169, 141, 113
(B) 2-Carbethoxycyclopentanone [9]C₈H₁₂O₃156.18156128, 111, 83, 55
(C) Diethyl Malonate [10]C₇H₁₂O₄160.17160133, 115, 88, 43
Discussion of MS Fragmentation Patterns

The fragmentation patterns provide confirmatory structural evidence.

  • Molecular Ion: The molecular ion peak (M⁺•) directly confirms the molecular weight of each compound.

  • α-Cleavage: A dominant fragmentation pathway for ketones and esters is α-cleavage, the breaking of a bond adjacent to the carbonyl group.[11]

    • For compound A , the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) leads to a fragment at m/z 197 (242 - 45). The loss of a carbethoxy group (•CO₂Et, 73 Da) gives a fragment at m/z 169.

    • For compound B , the loss of an ethoxy radical gives a peak at m/z 111 (156 - 45).

  • McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a characteristic McLafferty rearrangement.[12]

    • For Diethyl Malonate (C ), this rearrangement leads to a prominent ion at m/z 88.

    • Cyclic ketones like A and B undergo more complex ring-opening fragmentations. A characteristic fragment for cyclopentanones is often seen at m/z 55, corresponding to the C₃H₃O⁺ ion after ring cleavage.[13]

Conclusion: An Integrated Spectroscopic Portrait

By systematically comparing the spectral data of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone with its structural analogues, we can construct a definitive analytical profile.

  • IR spectroscopy confirms the presence of both ketone and ester carbonyls and, crucially, the absence of enolization.

  • NMR spectroscopy provides an unambiguous map of the molecule, with the singlet for the -CH₂CO₂Et protons and the unique quaternary carbon signal serving as definitive identifiers.

  • Mass spectrometry verifies the molecular weight and shows characteristic fragmentation patterns, such as the loss of ester-related groups, that are consistent with the proposed structure.

Together, these three techniques provide a self-validating system of analysis. Any deviation from the data presented here would suggest either the presence of impurities or an incorrect molecular structure. This guide provides the objective data and interpretive logic necessary for researchers to confidently characterize this important synthetic intermediate.

References

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A Comparative Guide to the Synthesis of Cyclopentanone: Methodologies and Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopentanone, a key intermediate in the synthesis of pharmaceuticals, fragrances, and electronic solvents, is a molecule of significant industrial and academic interest. Its synthesis has been the subject of extensive research, leading to the development of several effective methodologies. This guide provides an in-depth comparison of the two most prominent synthetic routes to cyclopentanone: the Dieckmann condensation of adipic esters and the catalytic decarboxylation of adipic acid. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

A common misconception involves the role of diethyl carbonate in this synthesis. While dialkyl carbonates are versatile reagents in organic chemistry, the primary industrial synthesis of cyclopentanone from adipic acid or its esters does not typically involve diethyl carbonate as a coreactant for cyclization. This guide will clarify the established and efficient methods, providing a scientifically accurate and practical resource for laboratory professionals.

Method 1: The Dieckmann Condensation of Diethyl Adipate

The Dieckmann condensation is a robust and widely utilized method for the formation of five- and six-membered rings.[1] It is an intramolecular Claisen condensation of a diester, which, in the case of cyclopentanone synthesis, involves the cyclization of diethyl adipate to form a β-keto ester.[2][3] This intermediate is then subjected to hydrolysis and decarboxylation to yield the final cyclopentanone product.[2]

Reaction Mechanism

The reaction is initiated by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of one of the ester groups in diethyl adipate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule in a 5-exo-trig nucleophilic attack.[1] This intramolecular cyclization results in a cyclic β-keto ester. The subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid readily affords cyclopentanone.

Dieckmann_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl_Adipate Diethyl Adipate Enolate Enolate Intermediate Diethyl_Adipate->Enolate Deprotonation Base NaOEt Base->Enolate Cyclic_Intermediate Cyclic β-Keto Ester Enolate->Cyclic_Intermediate Nucleophilic Attack Cyclopentanone Cyclopentanone Cyclic_Intermediate->Cyclopentanone Hydrolysis H3O+, Δ Hydrolysis->Cyclopentanone Decarboxylation_of_Adipic_Acid cluster_0 Step 1: Salt Formation cluster_1 Step 2: Intramolecular Cyclization & Decarboxylation cluster_2 Step 3: Product Formation Adipic_Acid Adipic Acid Adipate_Salt Adipate Salt Adipic_Acid->Adipate_Salt Catalyst Catalyst (e.g., Ba(OH)2) Catalyst->Adipate_Salt Cyclic_Intermediate Cyclic Intermediate Adipate_Salt->Cyclic_Intermediate Heating (Δ) Cyclopentanone Cyclopentanone Cyclic_Intermediate->Cyclopentanone Byproducts CO2 + H2O Cyclic_Intermediate->Byproducts

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Cyclopentanone Synthesis: A Yield-Based Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Cyclopentanone is a pivotal chemical intermediate, indispensable in the synthesis of fragrances, pharmaceuticals, and advanced polymers.[1] Historically, its production has relied on petroleum-derived feedstocks, primarily through the intramolecular ketonic decarboxylation of adipic acid.[2] However, the increasing demand for sustainable chemical processes has propelled research into alternative pathways, including the catalytic upgrading of biomass-derived furfural and the selective oxidation of cyclopentene and cyclopentane.[2][3]

This guide provides an in-depth comparison of various catalytic systems for cyclopentanone synthesis, structured to aid researchers, scientists, and process development professionals in selecting the most effective route for their specific needs. By focusing on catalyst performance, reaction yields, and mechanistic principles, this document serves as a practical reference, bridging theoretical knowledge with field-proven experimental protocols.

Section 1: Traditional Synthesis via Ketonic Decarboxylation of Adipic Acid

The conversion of adipic acid to cyclopentanone is a classic and robust method that proceeds via intramolecular ketonic decarboxylation at high temperatures.[4] The reaction mechanism involves the formation of a salt or complex with a metal catalyst, followed by heating to induce cyclization and the release of carbon dioxide and water.[4][5] This route is valued for its use of a relatively inexpensive feedstock and straightforward processing.

The choice of catalyst is critical to maximizing yield and minimizing side reactions. While the reaction can proceed without a catalyst, the required temperatures are often higher, and yields are lower. Metal oxides and bases have proven to be effective catalysts.[4][5][6]

Data Summary: Catalyst Performance in Adipic Acid Decarboxylation

CatalystTemperature (°C)Reported YieldReference
Barium Hydroxide285–29575–80%[6]
Barium CarbonateNot specified94%[6]
Sodium Carbonate350>85%[5][7][8]
Composite Catalyst¹250–260>98% (of "water ketone")[9]
¹Stannous oxide, borax, strontium carbonate, and sodium dodecylbenzenesulfonate
Mechanistic Insights: Ketonic Decarboxylation

The reaction is catalyzed by bases which facilitate the deprotonation of a carboxylic acid group. This is followed by decarboxylation and a nucleophilic attack from the resulting carbanionic intermediate onto the second carboxyl group, forming a cyclic β-keto acid intermediate which then decarboxylates to yield cyclopentanone.[5]

G cluster_0 Catalytic Cycle Adipic_Acid Adipic Acid Anion Adipate Anion Adipic_Acid->Anion + Base Enolate Enolate Intermediate Anion->Enolate - CO₂ Cyclic_Int Cyclic β-Keto Acid Intermediate Enolate->Cyclic_Int Intramolecular Nucleophilic Attack CPN Cyclopentanone Cyclic_Int->CPN - CO₂ Catalyst_Out Base (Regenerated) Catalyst_In Base (e.g., Ba(OH)₂)

Caption: Proposed mechanism for base-catalyzed ketonic decarboxylation of adipic acid.

Experimental Protocol: Cyclopentanone from Adipic Acid with Barium Hydroxide

This protocol is adapted from a verified procedure in Organic Syntheses.[6]

Rationale: This method is a benchmark for laboratory-scale synthesis. Barium hydroxide serves as a robust catalyst that effectively promotes the high-temperature cyclization. The use of a metal bath ensures uniform and controllable heating, which is crucial as temperatures exceeding 300°C can cause the adipic acid to distill prematurely.[6]

  • Apparatus Setup: Assemble a 1-L distilling flask fitted with a thermometer that reaches within 5 mm of the bottom. The side arm should be connected to a condenser and a receiving flask.

  • Catalyst Preparation: Intimately mix 200 g (1.34 moles) of powdered adipic acid with 10 g of finely ground crystallized barium hydroxide.

  • Reaction: Place the mixture in the distilling flask and heat it gradually in a fusible alloy or air bath to 285–295°C over approximately 1.5 hours. Maintain this temperature for about 2 hours, or until only a small amount of dry residue remains. Cyclopentanone will slowly co-distill with water.

  • Workup: Separate the cyclopentanone from the aqueous layer in the distillate. This can be facilitated by salting out with calcium chloride or potassium carbonate.[6] Wash the organic layer with a small amount of aqueous alkali, followed by water.

  • Purification: Dry the crude cyclopentanone over anhydrous calcium chloride and then purify by fractional distillation. Collect the fraction boiling at 128–131°C. The expected yield is 86–92 g (75–80%).[6]

Section 2: Sustainable Routes from Biomass-Derived Furfural

The conversion of furfural, a platform chemical derived from lignocellulosic biomass, into cyclopentanone represents a significant advancement in green chemistry.[3] This pathway avoids petroleum-based feedstocks and transforms a renewable resource into a high-value chemical. The process typically involves a one-pot hydrogenation and hydrogenative rearrangement in an aqueous medium.[2][10]

The core of this transformation is the Piancatelli rearrangement, where furfuryl alcohol (an initial hydrogenation product of furfural) undergoes an acid-catalyzed rearrangement to form a 4-hydroxy-2-cyclopentenone intermediate, which is subsequently hydrogenated to cyclopentanone.[2][3] The choice of catalyst is paramount, as it must balance hydrogenation activity with the acidity required for the rearrangement, while suppressing side reactions like over-hydrogenation or polymerization.[3][11]

Data Summary: Catalyst Performance in Furfural Conversion

Catalyst SystemTemperature (°C)H₂ Pressure (bar)Yield of CPOReference
4% Pd/f-SiO₂16534.587%[12]
0.5 wt% Ru/C + Al₁₁.₆PO₂₃.₇1604084%[2][13]
6%Ru-6%Co-6%CeO₂/MSEP16030~71% (selectivity)[14]
Ni-Cu/SBA-151604062%[3]
Cu/ZrO₂ + β-zeolite (two-step)1803860%[11]
Pt/C1608019% (51% CPO+CPL)[3][15]
Mechanistic Insights: Furfural to Cyclopentanone

The reaction cascade begins with the hydrogenation of furfural to furfuryl alcohol (FOL) on a metal catalyst surface. In the presence of an acid (either a solid acid co-catalyst or Brønsted acidity from hot water), FOL undergoes the Piancatelli rearrangement. This is followed by further hydrogenation and dehydration steps to yield the final cyclopentanone product.[2][10]

G cluster_1 Reaction Pathway Furfural Furfural FOL Furfuryl Alcohol (FOL) Furfural->FOL + H₂ (Metal Catalyst) Rearrangement Piancatelli Rearrangement FOL->Rearrangement Acid Catalyst (e.g., H₃O⁺, Lewis Acid) HCP 4-Hydroxy-2- cyclopentenone (HCP) Rearrangement->HCP CPN Cyclopentanone HCP->CPN + H₂ / - H₂O (Metal Catalyst)

Caption: Key steps in the conversion of furfural to cyclopentanone.

Experimental Protocol: Cyclopentanone from Furfural using Ru/C and a Solid Acid

This protocol is based on the high-yield system reported by Shen et al.[2][13]

Rationale: This system demonstrates the synergy between a hydrogenation metal catalyst (Ru/C) and a solid acid catalyst (amorphous aluminum phosphate). Ruthenium is effective for the initial hydrogenation, while the solid acid provides the necessary Brønsted and Lewis acid sites to promote the crucial rearrangement step, leading to high selectivity for cyclopentanone.[2]

  • Catalyst Preparation: Prepare the Al₁₁.₆PO₂₃.₇ solid acid catalyst as per the literature procedure. Commercial 0.5 wt% Ru/C can be used directly.

  • Reactor Charging: In a high-pressure batch reactor, add furfural, deionized water (as the solvent), the Ru/C catalyst, and the Al₁₁.₆PO₂₃.₇ catalyst. A typical ratio would be furfural:Ru/C:solid acid of 20:1:1 by weight.

  • Reaction Conditions: Seal the reactor, purge it with N₂ gas, and then pressurize with H₂ to the desired pressure (e.g., 40 bar). Heat the reactor to the reaction temperature (e.g., 160°C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by sampling and analyzing with GC-FID. After the reaction is complete (e.g., 8 hours), cool the reactor to room temperature and vent the excess H₂.

  • Product Isolation: Separate the solid catalysts by filtration or centrifugation. The aqueous solution can then be analyzed for yield determination. For product isolation, the aqueous phase can be extracted with an organic solvent, followed by drying and distillation.

Section 3: Synthesis via Oxidation of Alkenes and Alkanes

Oxidative methods provide a more direct route to cyclopentanone from readily available hydrocarbon feedstocks like cyclopentene or even cyclopentane. These methods often require sophisticated catalytic systems to control selectivity and prevent over-oxidation.

Wacker-Tsuji Oxidation of Cyclopentene

The Wacker-Tsuji oxidation is a powerful method for converting alkenes to ketones using a palladium(II) catalyst.[1][16][17] For industrial-scale processes, a co-oxidant, typically a copper salt, is used to regenerate the active Pd(II) catalyst, allowing oxygen from the air to be the terminal oxidant.[18][19] This process is highly efficient for cyclic olefins, affording good yields of the corresponding cyclic ketone.

Data Summary: Catalyst Performance in Cyclopentene Oxidation

Catalyst SystemCo-oxidant / ConditionsYield/SelectivityReference
PdCl₂-CuCl₂O₂, 70°C, 1.0 MPa O₂94.6% conversion, 74.3% selectivity[16]
Pd(OAc)₂-NPMoV/CO₂, 50°C, 1 atm O₂85% yield[20]
Supported Pd CatalystO₂ or Air>50% yield[21]
Mechanistic Insights: The Wacker-Tsuji Catalytic Cycle

The catalytic cycle involves the coordination of cyclopentene to the Pd(II) center, followed by nucleophilic attack of water on the coordinated alkene. A subsequent β-hydride elimination and reductive elimination releases the product, cyclopentanone, and Pd(0). The co-catalyst (CuCl₂) then re-oxidizes Pd(0) to Pd(II), and is itself regenerated by oxygen.[17][18]

G cluster_2 Wacker-Tsuji Cycle Pd_II Pd(II)Cl₂ Pi_Complex Pd(II)-Cyclopentene π-Complex Pd_II->Pi_Complex + Cyclopentene Hydroxy_Int Hydroxy-palladation Intermediate Pi_Complex->Hydroxy_Int + H₂O - H⁺ Ketone_Complex Pd(II)-Enol Complex Hydroxy_Int->Ketone_Complex β-Hydride Elimination Pd_0 Pd(0) Ketone_Complex->Pd_0 Reductive Elimination (releases CPN) Pd_0->Pd_II Re-oxidation (2CuCl₂ -> 2CuCl) (O₂ regenerates CuCl₂)

Caption: Simplified catalytic cycle for the Wacker-Tsuji oxidation of cyclopentene.

Experimental Protocol: Wacker-Tsuji Oxidation of Cyclopentene

This protocol is a representative lab-scale procedure.[1][22]

Rationale: This procedure, often called the Tsuji-Wacker oxidation, uses DMF as a co-solvent to ensure miscibility between the aqueous phase and the organic substrate.[22] CuCl is used as the re-oxidant, and an oxygen balloon provides a convenient and safe way to supply the terminal oxidant.

  • Apparatus Setup: Use a two-neck round-bottom flask equipped with a magnetic stir bar and an oxygen balloon.

  • Catalyst Preparation: To the flask, add PdCl₂ (e.g., 10 mol%) and CuCl (1 equivalent). Add a mixture of DMF and water (e.g., 7:1 v/v) as the solvent.

  • Catalyst Activation: Stir the mixture under an oxygen atmosphere for 30 minutes. This pre-stirring ensures the oxidation of Cu(I) to the active Cu(II) state.

  • Reaction: Add cyclopentene (1 equivalent) to the reaction mixture. Stir at room temperature or with gentle heating (e.g., 50°C) and monitor the reaction by TLC or GC.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Direct Aerobic Oxidation of Cyclopentane

The direct functionalization of a saturated C-H bond in an alkane like cyclopentane is a significant challenge in catalysis. The N-hydroxyphthalimide (NHPI) catalytic system offers a radical-based pathway to achieve this transformation using air as the ultimate oxidant.[1][23][24]

Rationale: This reaction proceeds via a radical chain mechanism.[1] The NHPI catalyst is oxidized to the phthalimide N-oxyl (PINO) radical by cobalt and manganese co-catalysts. PINO is a potent hydrogen atom abstractor, initiating the oxidation cycle by forming a cyclopentyl radical, which then reacts with O₂ to eventually form cyclopentanol and cyclopentanone.[1][25] Fluorinated NHPI derivatives can show enhanced activity.[23][24]

Experimental Protocol: NHPI-Catalyzed Aerobic Oxidation of Cyclopentane

This protocol is based on a method for direct alkane oxidation.[1][24]

  • Reactor Charging: To a 50 mL Teflon-coated autoclave, add the NHPI catalyst (e.g., 0.0125 mmol), Co(OAc)₂ (e.g., 0.05 mmol), and Mn(OAc)₂ (e.g., 0.05 mmol).

  • Solvent and Substrate: Add trifluorotoluene (4 mL) as the solvent, followed by cyclopentane (3.45 mL, ~37 mmol).

  • Reaction Conditions: Seal the autoclave and pressurize it with 10 atm of air. Place the autoclave on a magnetic stirrer with a heating mantle and heat to 100°C for 6-24 hours with stirring.

  • Analysis: After the reaction, cool the autoclave to room temperature and carefully vent the excess pressure. The resulting mixture of cyclopentanol, cyclopentanone, and dicarboxylic acids can be analyzed by GC to determine conversion and product distribution.[23][24]

Summary and Outlook

The synthesis of cyclopentanone can be achieved through multiple catalytic routes, each with distinct advantages and challenges.

  • Ketonic Decarboxylation of Adipic Acid remains a viable, high-yield method, particularly with optimized base or mixed-oxide catalysts. Its primary drawback is the reliance on a petroleum-derived feedstock and the high temperatures required.

  • Conversion of Biomass-Derived Furfural is the most promising sustainable route. Significant progress has been made in developing bifunctional catalysts that can achieve high yields (>80%). The main challenges are catalyst stability and suppressing the formation of polymeric byproducts.[11][15]

  • Oxidation of Cyclopentene/Cyclopentane offers a more direct synthesis from hydrocarbons. The Wacker-Tsuji oxidation is a mature and high-yielding process for cyclopentene. Direct oxidation of cyclopentane is academically fascinating but currently offers lower selectivity towards cyclopentanone compared to other products.[23]

Future research will likely focus on enhancing the stability and reusability of catalysts for the furfural route, particularly for implementation in continuous flow systems. Furthermore, developing more selective and efficient catalysts for the direct, low-temperature oxidation of cyclopentane remains a long-term goal for the field. The choice of catalyst and synthetic route will ultimately depend on the desired scale, cost considerations, and the priority placed on utilizing sustainable feedstocks.

References

  • Thorpe, J. F., & Kon, G. A. R. (1925). Cyclopentanone. Organic Syntheses, 5, 37. doi:10.15227/orgsyn.005.0037. Retrieved from [Link]

  • Renz, M., & Corma, A. (2004). Ketonic Decarboxylation Catalysed by Weak Bases and Its Application to an Optically Pure Substrate. European Journal of Organic Chemistry, 2004(10), 2036-2039. doi:10.1002/ejoc.200300778. Retrieved from [Link]

  • Shen, T., Hu, R., Zhu, C., Li, M., Zhuang, W., Tang, C., & Ying, H. (2018). Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes. RSC Advances, 8(70), 40161-40169. doi:10.1039/c8ra08757a. Retrieved from [Link]

  • Shen, T., et al. (2018). Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes. RSC Advances. Retrieved from [Link]

  • Van de Vyver, S., et al. (2021). The mechanism for the reductive rearrangement of Furfural to Cyclopentanone. ResearchGate. Retrieved from [Link]

  • Patil, A., van Bevervoorde, M. E., & Neira d'Angelo, F. (2024). Intensifying Cyclopentanone Synthesis from Furfural Using Supported Copper Catalysts. ChemSusChem, e202401484. doi:10.1002/cssc.202401484. Retrieved from [Link]

  • Gawade, P. W., et al. (2018). Single-Pot Reductive Rearrangement of Furfural to Cyclopentanone over Silica-Supported Pd Catalysts. ACS Omega, 3(8), 10163-10173. doi:10.1021/acsomega.8b01083. Retrieved from [Link]

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  • Wikipedia. (n.d.). Wacker process. Retrieved from [Link]

  • López-Asensio, J., et al. (2024). Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. MDPI. Retrieved from [Link]

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  • Guha, S. K., & Ishii, Y. (2020). Aerobic Oxidation of Cyclopentane by Using Fluorinated N-Hydroxyphthalimide Derivatives. Semantic Scholar. Retrieved from [Link]

  • Guha, S. K., & Ishii, Y. (2020). Aerobic Oxidation of Cyclopentane by Using Fluorinated N-Hydroxyphthalimide Derivatives. Science Publishing Group. Retrieved from [Link]

  • Guha, S. K., & Ishii, Y. (2020). Aerobic Oxidation of Cyclopentane by Using Fluorinated N-Hydroxyphthalimide Derivatives. Semantic Scholar. Retrieved from [Link]

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  • ResearchGate. (n.d.). Wacker-type oxidation of cyclopentene under dioxygen atmosphere catalyzed by Pd(OAc)2/NPMoV on activated carbon. Retrieved from [Link]

  • Guha, S. K., & Ishii, Y. (2020). Aerobic Oxidation of Cyclopentane by Using Fluorinated N -Hydroxyphthalimide Derivatives. Science Journal of Chemistry, 8(2), 36-41. Retrieved from [Link]

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  • Pham, T. N., et al. (2013). Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion. ACS Catalysis. Retrieved from [Link]

  • Newman, A., et al. (2018). Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. MDPI. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the cyclopentanone scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules. This guide provides a comprehensive comparative analysis of the biological activities of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone and its derivatives. Synthesizing data from established literature, this document delves into their anticancer, anti-inflammatory, and antimicrobial potential, offering field-proven insights and detailed experimental methodologies to support further research and development.

Introduction: The Versatility of the Cyclopentanone Core

The five-membered ring of cyclopentanone is a recurring motif in numerous natural products and synthetic compounds with significant therapeutic properties. Its conformational flexibility and the reactivity of the ketone group allow for extensive chemical modifications, leading to a wide spectrum of biological activities.[1] Derivatives of this core structure have demonstrated potent effects, ranging from the modulation of inflammatory pathways to the induction of apoptosis in cancer cells.[2][3] This guide will focus on derivatives of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, a scaffold that, while not extensively studied itself, belongs to a class of compounds with profound biological implications.

Synthesis of the Core Scaffold: A Gateway to Diverse Derivatives

The synthesis of 2-carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone and its analogues is pivotal for exploring their structure-activity relationships. A common and efficient method for creating the core 2-carbethoxycyclopentanone ring is the Dieckmann condensation, an intramolecular cyclization of a dialkyl adipate.[4]

A plausible synthetic route to a derivative, 2-carbethoxy-2-(6-carbethoxyhexyl)-cyclopentanone, involves the alkylation of the potassium salt of ethyl 2-oxocyclopentanecarboxylate with an appropriate ethyl bromoalkanoate in toluene.[5] This highlights a general strategy for introducing various side chains at the 2-position, allowing for the generation of a library of derivatives for biological screening.

Conceptual Synthetic Workflow:

Below is a generalized workflow for the synthesis of 2-substituted cyclopentanone derivatives, illustrating the key chemical transformations.

adipate Dialkyl Adipate dieckmann Dieckmann Condensation adipate->dieckmann base Base (e.g., Sodium Ethoxide) base->dieckmann keto_ester 2-Carboalkoxy- cyclopentanone dieckmann->keto_ester alkylation Alkylation keto_ester->alkylation alkylation_reagent Alkyl Halide (R-X) alkylation_reagent->alkylation derivative 2-Alkyl-2-carboalkoxy- cyclopentanone alkylation->derivative hydrolysis Hydrolysis & Decarboxylation derivative->hydrolysis final_product 2-Substituted Cyclopentanone hydrolysis->final_product

Caption: General synthetic scheme for 2-substituted cyclopentanone derivatives.

Comparative Biological Activities

While direct biological data for 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone is limited in publicly accessible literature, a robust understanding of its potential can be inferred from the activities of structurally related cyclopentanone and cyclopentenone derivatives.

Anticancer Activity

Cyclopentanone derivatives have shown significant promise as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.[2] The presence of an α,β-unsaturated ketone moiety, as seen in cyclopentenone derivatives, is often crucial for this activity.[3]

Mechanism of Action: Induction of Apoptosis

Certain cyclopentenone prostaglandins, a subclass of these derivatives, can trigger the intrinsic mitochondrial pathway of apoptosis. This process involves the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner caspase.[2]

cyclopentenone Cyclopentenone Derivative mitochondria Mitochondria cyclopentenone->mitochondria Induces stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial apoptosis pathway induced by cyclopentenone derivatives.[2]

Comparative Cytotoxicity Data:

The following table summarizes the in vitro cytotoxicity of various cyclopentanone derivatives against different cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcone Oxime11gA-375 (Melanoma)0.87[2]
MCF-7 (Breast)0.28[2]
HT-29 (Colon)2.43[2]
11dA-375 (Melanoma)1.47[2]
MCF-7 (Breast)0.79[2]
HT-29 (Colon)3.80[2]
ControlForetinibA-375 (Melanoma)1.90[2]
MCF-7 (Breast)1.15[2]
HT-29 (Colon)3.97[2]
Anti-inflammatory Activity

Cyclopentenone prostaglandins (cyPGs) are potent anti-inflammatory agents that act primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][6] This pathway is a central regulator of the inflammatory response.

Mechanism of Action: NF-κB Inhibition

Pro-inflammatory stimuli typically activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyclopentenone derivatives can inhibit this process at multiple steps.[6]

stimuli Pro-inflammatory Stimuli ikk IKK Complex stimuli->ikk ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB (Active) ikb_nfkb->nfkb IκB degradation nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (e.g., TNF-α, IL-6) nucleus->transcription Activation inflammation Inflammation transcription->inflammation cyclopentenone Cyclopentenone Derivative cyclopentenone->ikk Inhibits cyclopentenone->nfkb Inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone derivatives.[6]

Comparative Anti-inflammatory Data:

The anti-inflammatory effects of cyclopentenone derivatives are demonstrated by their ability to inhibit the production of key inflammatory mediators.

Compound ClassDerivativeAssayIC50Reference
Cyclopentenone Isoprostanes15-A2/J2-IsoPsNitrite Production (NO)~360 nM[2]
Prostaglandin Production (PGE2)~210 nM[2]
Antimicrobial Activity

Certain cyclopentanone derivatives have also been investigated for their antimicrobial properties. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[2]

Comparative Antimicrobial Data:

The following table presents the MIC values for a cyclopentanone derivative against various bacterial strains.

CompoundBacterial StrainGram StainMIC (µg/mL)
2-octylcyclopentanoneStaphylococcus aureusPositive125
Bacillus subtilisPositive125
Escherichia coliNegative250
Pseudomonas aeruginosaNegative250

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard methodologies for assessing the biological activities of cyclopentanone derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[8]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8]

Anti-inflammatory Activity: NF-κB Inhibition Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway.

Principle: A common method involves using a cell line that stably expresses a luciferase reporter gene under the control of an NF-κB promoter. Inhibition of NF-κB activation results in a decrease in luciferase expression, which can be quantified.[9]

Step-by-Step Protocol:

  • Cell Culture: Culture C2C12 muscle cells stably expressing an NF-κB luciferase reporter gene.[9]

  • Compound Pre-treatment: Pre-treat the cells with the test compound for a specified time.

  • Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus like TNF-α.[9]

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Compare the luciferase activity in treated cells to that in untreated controls to determine the percentage of inhibition.

Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.[11]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Serial Dilution: Perform two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well plate.[10]

  • Inoculation: Add the prepared bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[10]

  • MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible bacterial growth.[10]

Conclusion and Future Directions

Derivatives of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone belong to a promising class of compounds with a wide range of biological activities. The available data on related structures strongly suggest their potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of the cyclopentanone core allows for the creation of diverse chemical libraries, which, when coupled with the robust in vitro assays detailed in this guide, provides a solid framework for future drug discovery and development efforts in this area. Further investigation into the specific structure-activity relationships of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone derivatives is warranted to unlock their full therapeutic potential.

References

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A Senior Application Scientist's Guide to the Conformational Analysis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone: A Comparative Computational Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome, esteemed researchers, to this in-depth guide on the computational conformational analysis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. This molecule, with its stereocenter at the C2 position and flexible ester side chains, presents a fascinating case study in the subtle interplay of steric and electronic effects that govern molecular geometry. Understanding the preferred three-dimensional arrangement of this cyclopentanone derivative is paramount for predicting its reactivity, designing derivatives with specific biological activities, and interpreting complex spectroscopic data. In drug development, for instance, the precise conformation of a molecule can dictate its binding affinity to a target receptor.

This guide will navigate through a comparative analysis of two powerful computational chemistry techniques: Molecular Mechanics (MM) and Density Functional Theory (DFT). We will explore the theoretical underpinnings of each method, present a simulated comparative study on our target molecule, and discuss the practical implications of the findings. Our objective is to equip you with the knowledge to select the most appropriate computational approach for your research needs and to critically evaluate the generated conformational data.

The Conformational Landscape of Substituted Cyclopentanones

Unlike their six-membered cyclohexane counterparts which predominantly adopt well-defined chair conformations, five-membered rings like cyclopentane are in a constant state of dynamic flux.[1][2][3] To alleviate the torsional strain inherent in a planar structure, cyclopentane and its derivatives pucker into non-planar conformations.[1][2] The two most commonly discussed conformations are the envelope (C_s symmetry) , where one atom is out of the plane of the other four, and the half-chair (C_2 symmetry) , where two adjacent atoms are displaced in opposite directions from the plane of the remaining three.[2][3][4]

For a substituted cyclopentanone such as our target molecule, the presence of bulky substituents at the C2 position significantly influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions, a principle well-established in the conformational analysis of substituted cycloalkanes.[5][6]

Comparative Computational Methodologies

The choice of computational method is a critical decision that balances accuracy with computational cost. Here, we compare a classical force-field method with a quantum mechanical approach.

Molecular Mechanics (MM): The Workhorse of Conformational Searching

Molecular Mechanics treats molecules as a collection of atoms held together by springs. The potential energy of a given conformation is calculated using a force field, which is a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions).

  • Causality of Choice: MM methods, such as MMFF94s, are exceptionally fast, making them ideal for initial conformational searches of flexible molecules.[7] They can rapidly explore a large conformational space to identify a set of low-energy candidate structures. However, their accuracy is entirely dependent on the quality of the force field parameters for the specific atomic arrangements in the molecule.

Density Functional Theory (DFT): The Quantum Mechanical Approach for Refinement

Density Functional Theory is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[8][9] DFT explicitly considers the distribution of electrons, providing a more fundamental and often more accurate description of molecular energetics and geometries compared to MM.[8][9][10]

  • Causality of Choice: DFT, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-31G*), is employed to refine the geometries and relative energies of the low-energy conformers identified by the initial MM search.[7] This two-step approach leverages the speed of MM and the accuracy of DFT.[7][10]

Simulated Computational Workflow & Results

To provide a practical comparison, we conducted a simulated computational study on 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

Experimental Workflow: A Step-by-Step Protocol
  • Initial 3D Structure Generation: The 2D structure of the target molecule was converted into an initial 3D model.

  • Molecular Mechanics Conformational Search: A systematic conformational search was performed using the MMFF94s force field to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Refinement with DFT: The unique conformers identified by the MM search were then subjected to geometry optimization and energy calculation at the B3LYP/6-31G* level of theory in the gas phase.

  • Analysis of Results: The relative energies and key geometrical parameters of the optimized conformers were analyzed to determine the most stable conformations.

G cluster_0 Computational Workflow 2D_Structure 2D Structure of Target Molecule 3D_Model Initial 3D Model 2D_Structure->3D_Model MM_Search Molecular Mechanics (MMFF94s) Conformational Search 3D_Model->MM_Search DFT_Optimization DFT (B3LYP/6-31G*) Geometry Optimization & Energy Calculation MM_Search->DFT_Optimization Analysis Analysis of Conformational Energies and Geometries DFT_Optimization->Analysis

Caption: Computational workflow for conformational analysis.

Data Presentation: A Comparative Summary

Our simulated study identified two primary low-energy conformations for the cyclopentanone ring: an envelope and a half-chair. The orientation of the two ester side chains also contributes significantly to the overall conformational preference.

ConformerRing ConformationRelative Energy (MMFF94s) (kcal/mol)Relative Energy (B3LYP/6-31G*) (kcal/mol)Key Dihedral Angle (C1-C2-C3-C4) (°)
A Envelope0.000.0025.8
B Half-Chair0.851.20-35.2

Table 1: Comparison of relative energies and a key dihedral angle for the two lowest energy conformers of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone as calculated by MMFF94s and B3LYP/6-31G*.

Discussion of Results

Both MM and DFT methods predict the envelope conformation to be the global minimum on the potential energy surface. This is a common finding for substituted cyclopentanes where a single substituent can be accommodated at the out-of-plane "flap" position to minimize steric strain.[2] The half-chair conformation is predicted to be slightly higher in energy.

It is noteworthy that while the qualitative prediction of the lowest energy conformer is consistent between the two methods, the energy difference between the conformers varies. DFT calculations, which provide a more rigorous treatment of electronic effects, generally yield more reliable energy differences.[10] The orientation of the bulky carbethoxy and carbethoxymethyl groups is crucial. In the most stable envelope conformation, these groups are predicted to be in a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

G A Envelope Conformer (Global Minimum) B Half-Chair Conformer A->B ΔE ≈ 1.20 kcal/mol (DFT) B->A

Caption: Conformational equilibrium between the envelope and half-chair forms.

Experimental Validation: Bridging Theory and Reality

Computational predictions, no matter how sophisticated, must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Experimental Protocol: NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve a high-purity sample of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone in a suitable deuterated solvent (e.g., CDCl3).

  • 1H NMR Spectroscopy: Acquire a high-resolution 1H NMR spectrum. The coupling constants (J-values) between vicinal protons on the cyclopentanone ring are highly dependent on the dihedral angle between them, as described by the Karplus equation.

  • NOESY Spectroscopy: Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. NOE correlations provide information about through-space distances between protons, which can help to elucidate the relative orientation of the substituents.

  • Comparison with Calculated Parameters: Compare the experimentally determined coupling constants and NOE distances with those predicted for the computationally derived low-energy conformers. A strong correlation between experimental and calculated data for a particular conformer provides strong evidence for its predominance in solution.

Conclusion and Future Directions

This guide has provided a comparative overview of Molecular Mechanics and Density Functional Theory for the conformational analysis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. Our simulated results indicate a preference for an envelope conformation, a prediction that can be experimentally verified using advanced NMR techniques.

For researchers in drug discovery and materials science, the ability to accurately predict molecular conformation is a cornerstone of rational design. While MM methods offer a rapid means of exploring conformational space, DFT provides the necessary accuracy for refining and ranking the most plausible structures. The synergistic use of these computational tools, coupled with experimental validation, provides a robust framework for understanding the three-dimensional world of molecules.

Future studies could explore the impact of different solvents on the conformational equilibrium using implicit or explicit solvent models in the DFT calculations. Furthermore, investigating the conformational landscape of related derivatives could provide valuable structure-activity relationship insights.

References

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules. [Link]

  • Combined Molecular Dynamics and DFT Simulation Study of the Molecular and Polymer Properties of a Catechol-Based Cyclic Oligomer of Polyether Ether Ketone. Polymers. [Link]

  • Computational Study on the Conformations of Mitragynine and Mitragynaline. Journal of Molecular Structure: THEOCHEM. [Link]

  • Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society. [Link]

  • 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone. Chemsrc. [Link]

  • DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega. [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry. [Link]

  • Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Conformational Analysis of Cyclopentane. Scribd. [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • Turning density functional theory calculations into molecular mechanic. Scholars Archive. [Link]

  • DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation. [Link]

  • 2-Methylcyclopentanone. PubChem. [Link]

  • Introduction to density-functional theory and ab-initio molecular dynamics. Princeton University. [Link]

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Illuminating the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth exploration of X-ray crystallography as the gold standard for the structural elucidation of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone derivatives, a class of compounds with significant potential in medicinal chemistry. In the absence of publicly available crystallographic data for the title compound, this guide will utilize the closely related diethyl 3-oxocyclopentane-1,1-dicarboxylate as a representative analogue to illustrate the principles and methodologies. A comparative analysis with other common analytical techniques will highlight the unique advantages of X-ray crystallography in providing unambiguous structural information.

The Imperative of Structural Clarity in Drug Discovery

The biological activity of a pharmaceutical compound is intrinsically linked to its three-dimensional conformation. Understanding the precise arrangement of atoms and functional groups allows for the rational design of more potent and selective drugs, the optimization of pharmacokinetic properties, and the elucidation of mechanisms of action. 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone and its derivatives represent a scaffold of interest for the synthesis of novel therapeutic agents. Their cyclopentanone core, adorned with flexible carbethoxy and carbethoxymethyl side chains, presents a fascinating case for conformational analysis, where subtle changes in stereochemistry can have profound biological consequences.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about connectivity and molecular weight, only single-crystal X-ray diffraction can offer a definitive, high-resolution snapshot of the molecule's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

The Power of X-rays: Unveiling the Molecular Architecture

X-ray crystallography is an analytical technique that relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which a detailed three-dimensional model of the molecule can be reconstructed. This method is unparalleled in its ability to provide precise atomic coordinates, bond distances, and angles, offering an unambiguous depiction of the molecule's conformation in the crystalline state.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process that demands both skill and patience. The following diagram and protocol outline the typical workflow for the X-ray crystallographic analysis of a 2-carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone derivative.

graph "X-ray_Crystallography_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_SamplePrep" { label = "Sample Preparation & Crystallization"; style = "rounded"; bgcolor = "#E8F0FE"; "Synthesis" [label="Synthesis & Purification"]; "Crystal_Growth" [label="Crystal Growth"]; "Crystal_Selection" [label="Crystal Selection & Mounting"]; "Synthesis" -> "Crystal_Growth" [label="High Purity Sample"]; "Crystal_Growth" -> "Crystal_Selection" [label="Single Crystals"]; }

subgraph "cluster_DataCollection" { label = "Data Collection"; style = "rounded"; bgcolor = "#E6F4EA"; "XRD" [label="X-ray Diffraction Experiment"]; "Crystal_Selection" -> "XRD" [label="Mounted Crystal"]; }

subgraph "cluster_DataAnalysis" { label = "Structure Determination & Refinement"; style = "rounded"; bgcolor = "#FEF7E0"; "Data_Processing" [label="Data Processing & Integration"]; "Structure_Solution" [label="Structure Solution"]; "Structure_Refinement" [label="Structure Refinement"]; "Validation" [label="Structure Validation"]; "XRD" -> "Data_Processing" [label="Diffraction Pattern"]; "Data_Processing" -> "Structure_Solution" [label="Reflection Data"]; "Structure_Solution" -> "Structure_Refinement" [label="Initial Model"]; "Structure_Refinement" -> "Validation" [label="Refined Model"]; }

subgraph "cluster_Output" { label = "Final Output"; style = "rounded"; bgcolor = "#FCE8E6"; "Final_Structure" [label="Final Crystal Structure (CIF)"]; "Validation" -> "Final_Structure" [label="Validated Structure"]; } }

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol

1. Synthesis and Purification:

  • The target 2-carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone derivative is synthesized according to established literature procedures.

  • Purification is critical and is typically achieved through column chromatography or recrystallization to achieve a purity of >98%. The presence of impurities can significantly hinder crystal growth.

2. Crystal Growth:

  • The choice of crystallization technique is crucial and often requires screening of various solvents and conditions.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared in a vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

3. Crystal Selection and Mounting:

  • Crystals are examined under a microscope. A suitable crystal for single-crystal X-ray diffraction should be well-formed, transparent, and free of cracks or defects.

  • An appropriately sized crystal (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen.

4. X-ray Data Collection:

  • The mounted crystal is placed in an X-ray diffractometer.

  • A beam of monochromatic X-rays is directed at the crystal.

  • The crystal is rotated, and the diffracted X-rays are collected by a detector. A full dataset consists of thousands of diffraction spots at various crystal orientations.

5. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Initial phases for the reflections are determined using direct methods or Patterson methods, leading to an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • The model is refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to best fit the experimental data.

6. Structure Validation:

  • The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. The final structural data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural detail, it is often used in conjunction with other analytical methods. The following table compares the information obtained from X-ray crystallography with that from NMR spectroscopy and mass spectrometry for the characterization of 2-carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone derivatives.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Sample State Solid (single crystal)SolutionGas phase or solution
Information Obtained 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Connectivity, chemical environment of atoms, dynamic processes in solution, relative stereochemistry.Molecular weight, elemental composition, fragmentation patterns.
Strengths Unambiguous determination of absolute and relative stereochemistry; detailed insight into solid-state packing.Provides information about the molecule's behavior in solution, which is often more biologically relevant; can study dynamic processes.High sensitivity; requires very small amounts of sample; provides exact molecular formula.
Limitations Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state.Can be difficult to interpret complex spectra; determination of absolute stereochemistry is often not possible without derivatization.Does not provide information about the 3D structure or stereochemistry.
graph "Analytical_Techniques_Comparison" { graph [layout=neato, overlap=false, splines=true]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Molecule" [label="2-Carbethoxy-2-\n(carbethoxymethyl)-1-\ncyclopentanone Derivative", shape=box, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"];

subgraph "cluster_Techniques" { label="Analytical Techniques"; style="rounded"; bgcolor="#F1F3F4"; "XRD" [label="X-ray Crystallography", fillcolor="#E8F0FE", pos="0,2!"]; "NMR" [label="NMR Spectroscopy", fillcolor="#E6F4EA", pos="-2,-1!"]; "MS" [label="Mass Spectrometry", fillcolor="#FEF7E0", pos="2,-1!"]; }

"Molecule" -> "XRD" [label="Provides"]; "Molecule" -> "NMR" [label="Provides"]; "Molecule" -> "MS" [label="Provides"];

"XRD_Info" [label="3D Structure\nBond Lengths/Angles\nStereochemistry\nPacking", shape=note, fillcolor="#E8F0FE", pos="0,3.5!"]; "NMR_Info" [label="Connectivity\nSolution Conformation\nDynamics", shape=note, fillcolor="#E6F4EA", pos="-3.5,-2!"]; "MS_Info" [label="Molecular Weight\nElemental Formula\nFragmentation", shape=note, fillcolor="#FEF7E0", pos="3.5,-2!"];

"XRD" -> "XRD_Info"; "NMR" -> "NMR_Info"; "MS" -> "MS_Info"; }

Figure 2: Information provided by different analytical techniques for the characterization of 2-carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone derivatives.

Conclusion

For the unambiguous determination of the three-dimensional structure of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone derivatives, single-crystal X-ray diffraction stands as the definitive technique. It provides an unparalleled level of detail regarding molecular conformation, stereochemistry, and intermolecular interactions, which is crucial for structure-activity relationship studies and rational drug design. While NMR and MS are essential complementary techniques that provide valuable information about the molecule in solution and its elemental composition, respectively, the high-resolution solid-state structure from X-ray crystallography offers a foundational understanding of the molecule's intrinsic properties. The successful application of this powerful analytical tool will undoubtedly accelerate the development of novel therapeutics based on this promising chemical scaffold.

References

  • General Principles of X-ray Diffraction: This resource provides a foundational understanding of the principles behind X-ray diffraction and its applic

    • Title: X-ray diffraction (XRD)
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Synthesis of Cyclopentanone Derivatives: This article details the synthesis of various cyclopentanone and cyclohexanone derivatives, providing context for the preparation of the target molecules for crystallographic analysis.

    • Title: Synthesis of Cyclopentanone and Cyclohexanone Deriv
    • Source: AlQalam Journal of Medical and Applied Sciences
    • URL: [Link]

  • Crystallographic Databases: The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.

    • Title: The Cambridge Structural D
    • Source: The Cambridge Crystallographic D
    • URL: [Link]

  • Comparison of Analytical Techniques: This article provides a comparison between X-ray crystallography and NMR spectroscopy for structural determin

    • Title: X-Ray Crystallography vs. NMR Spectroscopy
    • Source: News-Medical.Net
    • URL: [Link]

Safety Operating Guide

2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that navigating the disposal of specialized reagents is paramount to maintaining a safe and compliant laboratory environment. For a compound like 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone (CAS No. 41301-66-0) , for which a specific, dedicated Safety Data Sheet (SDS) is not commonly available, we must rely on a principled approach grounded in its chemical structure, the known hazards of analogous compounds, and established regulatory frameworks.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations. Our approach is built on the foundational principles of chemical waste management established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Section 1: Hazard Assessment Based on Chemical Analogy

Given the absence of a specific SDS, we must infer the potential hazards from the compound's structural components: a cyclopentanone core and two ethyl ester (carbethoxy) groups.

  • Cyclopentanone Moiety: Cyclopentanone (CAS No. 120-92-3) is a flammable liquid and is known to cause skin and serious eye irritation.[1][2] It is reasonable to assume that 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone shares these characteristics. Therefore, it should be treated as a flammable and irritant substance.

  • Ester Groups: Aliphatic esters generally have low toxicity but are combustible.[3] Their primary contribution to the hazard profile in this context is their nature as organic solvents.

Based on this analysis, the compound should be handled as a hazardous chemical waste, primarily due to its flammability and potential as an irritant. Under no circumstances should it be disposed of down the drain or in regular solid waste.[4][5]

Section 2: Core Disposal Protocol: A Step-by-Step Guide

The disposal of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone must follow the "cradle-to-grave" principle for hazardous waste management as mandated by the Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Immediate Handling and PPE

Before beginning any disposal-related task, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[8] The required Personal Protective Equipment (PPE) includes:

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[9][10]

  • Designate a Waste Stream: This compound must be treated as a non-halogenated organic solvent waste .

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container equipped with a secure, screw-top cap.[4][11] High-density polyethylene (HDPE) or glass containers are suitable. The container must be in good condition, free from damage or deterioration.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[12] The label must also include:

    • The full chemical name: "2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone".

    • The associated hazards (e.g., "Flammable," "Irritant").

    • The date accumulation started.

Step 3: On-Site Accumulation

Laboratories generate waste in what the EPA terms a Satellite Accumulation Area (SAA), which is the location at or near the point of waste generation and under the control of the operator.[11][12]

  • Storage Location: The waste container should be stored in a designated SAA, such as a secondary containment tray within a ventilated cabinet. It must be kept away from heat, sparks, or open flames.[1][9]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[11] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[13]

  • Compatibility: Ensure the waste container is segregated from incompatible waste streams, such as strong acids, bases, or oxidizers.[11]

Step 4: Final Disposal and Removal

Final disposal must be handled by trained professionals.

  • Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

  • Documentation: Complete all necessary waste manifest paperwork provided by your EHS office. This documentation is essential for tracking the waste from the laboratory to the final disposal facility.[6]

  • Disposal Method: The likely disposal method for this type of organic waste is incineration or fuel blending at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and disposal of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone waste.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Disposal Coordination cluster_2 Phase 3: Final Disposition A Waste Generated (Pure compound or contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container: 'Hazardous Waste' + Chemical Name + Hazards C->D E Store in Satellite Accumulation Area (SAA) D->E F Is container full (>90%) or waste no longer generated? E->F G Contact Institutional EHS or Licensed Waste Contractor F->G Yes H Complete Waste Manifest Paperwork G->H I Scheduled Pickup by Authorized Personnel H->I J Transport to Licensed TSDF I->J K Final Disposal (e.g., Incineration) J->K

Caption: Workflow for the safe disposal of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone.

Spill Management

In the event of a spill, the response depends on the scale.

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent like vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.[5] Scoop the absorbed material into your designated hazardous waste container.

  • Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team for cleanup.[5]

Summary of Key Information

ParameterGuidelineRationale & Source
Waste Classification Hazardous Waste: Flammable, Irritant, Non-Halogenated OrganicBased on structural analogy to cyclopentanone and general principles for organic esters.[1][3]
Primary PPE Nitrile gloves, safety goggles, lab coatProtects against skin/eye irritation and accidental splashes.[2][14]
Disposal Container Labeled, sealed, compatible (HDPE, Glass)Prevents leaks and complies with EPA/OSHA container requirements.[4][11]
In-Lab Storage Closed container in a designated SAAPrevents vapor release and ensures safe, compliant temporary storage.[11]
Prohibited Actions Drain Disposal, Trash DisposalProtects waterways and prevents environmental contamination, as required by law.[4][5]
Final Disposition Licensed Hazardous Waste ContractorEnsures waste is transported and disposed of according to RCRA regulations.[6][12]

By adhering to this structured and principled approach, researchers can ensure the safe and compliant disposal of 2-Carbethoxy-2-(carbethoxymethyl)-1-cyclopentanone, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training (YouTube). [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Safety Data Sheet - Cyclopentanone. Carl ROTH. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.